ALX 40-4C Trifluoroacetate
Description
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Properties
Molecular Formula |
C58H114F3N37O12 |
|---|---|
Molecular Weight |
1578.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C56H113N37O10.C2HF3O2/c1-29(94)85-31(12-3-21-77-49(60)61)40(96)87-33(14-5-23-79-51(64)65)42(98)89-35(16-7-25-81-53(68)69)44(100)91-37(18-9-27-83-55(72)73)46(102)93-38(19-10-28-84-56(74)75)47(103)92-36(17-8-26-82-54(70)71)45(101)90-34(15-6-24-80-52(66)67)43(99)88-32(13-4-22-78-50(62)63)41(97)86-30(39(57)95)11-2-20-76-48(58)59;3-2(4,5)1(6)7/h30-38H,2-28H2,1H3,(H2,57,95)(H,85,94)(H,86,97)(H,87,96)(H,88,99)(H,89,98)(H,90,101)(H,91,100)(H,92,103)(H,93,102)(H4,58,59,76)(H4,60,61,77)(H4,62,63,78)(H4,64,65,79)(H4,66,67,80)(H4,68,69,81)(H4,70,71,82)(H4,72,73,83)(H4,74,75,84);(H,6,7)/t30-,31-,32-,33-,34-,35-,36-,37-,38-;/m1./s1 |
InChI Key |
STEYCYYSAJDKSK-XZBLODPISA-N |
Isomeric SMILES |
CC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
ALX 40-4C Trifluoroacetate: A Technical Guide to its Mechanism of Action as a CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of ALX 40-4C trifluoroacetate, a small peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). This document details the molecular interactions, signaling pathways, and functional consequences of ALX 40-4C activity, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development applications.
Introduction: The CXCR4 Target
The CXCR4 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in numerous physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development. Its endogenous ligand is the chemokine Stromal Cell-Derived Factor-1 (SDF-1, also known as CXCL12). The CXCL12/CXCR4 signaling axis is also implicated in various pathological conditions, most notably as a co-receptor for the entry of T-lymphotropic (X4) strains of HIV-1 into host cells and in the metastasis of several types of cancer. This makes CXCR4 a significant therapeutic target.
ALX 40-4C is a competitive antagonist of the CXCR4 receptor. It functions by sterically hindering the binding of the native ligand, SDF-1, thereby inhibiting the downstream signaling cascades that mediate the receptor's biological effects.
Core Mechanism of Action
The primary mechanism of action of ALX 40-4C is the competitive antagonism of the CXCR4 receptor. As a small peptide, ALX 40-4C physically occupies the binding pocket of the CXCR4 receptor, specifically interacting with the second extracellular loop. This occupation prevents the binding of the endogenous ligand, SDF-1.
The binding of SDF-1 to CXCR4 normally induces a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins. ALX 40-4C, by preventing this initial binding event, effectively blocks the entire downstream signaling cascade. This blockade of CXCR4 signaling is the basis for its therapeutic potential, particularly in inhibiting HIV-1 entry and potentially reducing cancer cell metastasis.
Visualization of the CXCR4 Signaling Pathway and Inhibition by ALX 40-4C
The following diagram illustrates the normal signaling cascade initiated by SDF-1 binding to CXCR4 and the point of inhibition by ALX 40-4C.
Quantitative Data
The binding affinity and functional inhibition of ALX 40-4C have been determined through various in vitro assays. The key quantitative parameters are summarized below for easy comparison.
| Parameter | Target/Assay | Value | Reference(s) |
| Binding Affinity | |||
| Inhibition Constant (Kᵢ) | SDF-1 binding to CXCR4 | 1 µM | [1][2][3] |
| Functional Inhibition | |||
| IC₅₀ | SDF-1 mediated calcium mobilization | ~20 nM | [4] |
| IC₅₀ | HIV-1 gp120/APJ-mediated cell fusion (IIIB isolate) | 3.41 µM | [1] |
| IC₅₀ | HIV-1 gp120/APJ-mediated cell fusion (89.6 isolate) | 3.1 µM | [1] |
| Anti-HIV Activity | |||
| EC₅₀ | HIV-1 NL4-3 | 0.34 ± 0.04 µg/mL | [1] |
| EC₅₀ | HIV-1 HXB2 | 0.18 ± 0.11 µg/mL | [1] |
| Off-Target Activity | |||
| IC₅₀ | APJ Receptor Binding | 2.9 µM | [1][2][5] |
| Cytotoxicity | |||
| CC₅₀ (50% cytotoxic concentration) | Various cell lines | 21 µg/mL | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of ALX 40-4C.
Competitive Radioligand Binding Assay
This assay quantifies the ability of ALX 40-4C to compete with a radiolabeled ligand (e.g., ¹²⁵I-SDF-1) for binding to the CXCR4 receptor.
Materials:
-
Cells: A cell line endogenously expressing CXCR4 (e.g., Jurkat cells) or a cell line stably transfected with CXCR4.
-
Radioligand: ¹²⁵I-labeled SDF-1.
-
Competitor: this compound.
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Non-specific Binding Control: High concentration of unlabeled SDF-1 (e.g., 1 µM).
-
Apparatus: 96-well plates, filtration manifold, glass fiber filters, gamma counter.
Protocol:
-
Cell Preparation: Harvest cells and wash twice with cold PBS. Resuspend the cell pellet in Binding Buffer to a final concentration of 1-5 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL cell suspension + 50 µL ¹²⁵I-SDF-1 (at a concentration near its Kₐ) + 50 µL Binding Buffer.
-
Non-specific Binding: 50 µL cell suspension + 50 µL ¹²⁵I-SDF-1 + 50 µL unlabeled SDF-1.
-
Competitive Binding: 50 µL cell suspension + 50 µL ¹²⁵I-SDF-1 + 50 µL of serially diluted ALX 40-4C.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in tubes and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of ALX 40-4C.
-
Fit the data using a non-linear regression model (one-site competition) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
SDF-1-Mediated Calcium Mobilization Assay
This functional assay measures the ability of ALX 40-4C to inhibit the increase in intracellular calcium concentration induced by SDF-1.
Materials:
-
Cells: CXCR4-expressing cells (e.g., peripheral blood lymphocytes or a suitable cell line).
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
Agonist: SDF-1.
-
Antagonist: this compound.
-
Apparatus: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Protocol:
-
Cell Plating: Seed cells into a black, clear-bottom 96-well plate at a density of 50,000 - 100,000 cells per well and allow them to adhere if necessary.
-
Dye Loading: Prepare a 2-5 µM solution of the calcium indicator dye in Loading Buffer. Remove the culture medium from the cells and add 100 µL of the dye solution to each well.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.
-
Washing: Gently wash the cells twice with 100 µL of Loading Buffer to remove extracellular dye, leaving 100 µL of buffer in each well.
-
Antagonist Pre-incubation: Add 50 µL of varying concentrations of ALX 40-4C to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement:
-
Place the plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Automatically inject 50 µL of SDF-1 (at a pre-determined EC₈₀ concentration) into each well.
-
Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes). For Fura-2, alternate excitation between 340 nm and 380 nm while measuring emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.
-
-
Data Analysis:
-
Calculate the change in fluorescence (or the 340/380 ratio for Fura-2) from baseline to the peak response for each well.
-
Plot the percentage of inhibition of the SDF-1 response against the log concentration of ALX 40-4C.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Visualization of the Calcium Mobilization Assay Workflow
The following diagram outlines the key steps in the SDF-1-mediated calcium mobilization assay.
Conclusion
This compound is a well-characterized competitive antagonist of the CXCR4 receptor. Its mechanism of action is centered on the direct blockade of SDF-1 binding, which abrogates downstream G protein-mediated signaling, including critical pathways involved in calcium mobilization and cell migration. While it demonstrates potent functional inhibition of CXCR4, its specificity is moderated by a lower binding affinity compared to other antagonists and known off-target effects on the APJ receptor. The detailed protocols and quantitative data provided in this guide offer a robust foundation for researchers and drug development professionals utilizing ALX 40-4C as a tool to investigate CXCR4 biology or as a reference compound in the development of novel CXCR4-targeted therapeutics.
References
ALX40-4C Trifluoroacetate: A Technical Guide to a Pioneering CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction and Historical Context
ALX40-4C, a synthetic nonapeptide composed of D-arginine residues, emerged as a first-in-class antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] Initially investigated for its potential as an anti-HIV-1 agent, the development of ALX40-4C provided critical insights into the role of chemokine receptors as viral co-receptors and paved the way for a new class of therapeutic agents.[1] This document provides a comprehensive technical overview of ALX40-4C, detailing its mechanism of action, key preclinical and clinical findings, detailed experimental methodologies, and relevant signaling pathways.
The history of ALX40-4C is notable as it was the first CXCR4 inhibitor to be evaluated in human clinical trials for the treatment of HIV-1 infection.[1][2] These early Phase I/II trials were foundational in validating the concept of targeting host factors, specifically co-receptors, as a viable anti-retroviral strategy.[1][2]
Mechanism of Action
ALX40-4C functions as a competitive antagonist of the CXCR4 receptor.[3][4] Its primary mechanisms of action are:
-
Inhibition of HIV-1 Entry : For T-cell tropic (X4) strains of HIV-1, the viral envelope glycoprotein gp120 must bind to both the primary CD4 receptor and the CXCR4 co-receptor on the surface of a target T-cell to initiate membrane fusion and viral entry.[1][5] ALX40-4C directly binds to the CXCR4 receptor, specifically interacting with the second extracellular loop, thereby sterically hindering the binding of the gp120 V3 loop.[1][2][4] This blockade prevents the conformational changes in the viral envelope necessary for fusion and effectively inhibits the entry of X4-tropic HIV-1 strains into host cells.[1]
-
Antagonism of the CXCL12/CXCR4 Axis : The natural ligand for CXCR4 is the chemokine stromal cell-derived factor-1 (SDF-1), also known as CXCL12.[1][6] The CXCL12/CXCR4 signaling axis is crucial for a multitude of physiological processes, including hematopoiesis, immune cell trafficking, and embryonic development.[1][7] By binding to CXCR4, ALX40-4C competitively inhibits the binding of CXCL12, thereby blocking its downstream signaling pathways.[1][3]
-
APJ Receptor Antagonism : In addition to its effects on CXCR4, ALX40-4C has also been identified as an antagonist of the APJ receptor.[8][9][10]
Quantitative Data on ALX40-4C Activity
The inhibitory effects of ALX40-4C have been quantified in various in vitro studies. The following tables summarize the key efficacy parameters.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Ki | 1 µM | Inhibition of SDF-1 binding to CXCR4 | [8][11] |
| IC50 | 2.9 µM | APJ receptor antagonism | [8][9][10][11] |
| IC50 | ~20 nM | Inhibition of SDF-1 mediated calcium mobilization in PBLs (using 0.5 nM SDF-1) | [12] |
| IC50 | 3.41 µM | Inhibition of HIV-1 gp120/APJ-mediated cell membrane fusion (IIIB isolate) | [8] |
| IC50 | 3.1 µM | Inhibition of HIV-1 gp120/APJ-mediated cell membrane fusion (89.6 isolate) | [8] |
| HIV-1 Strain/Env | EC50 (µg/mL) | Reference |
| HIV-1 NL4-3 env, NC10 | 0.38 ± 0.01 | [8] |
| HIV-1 NL4-3, NC10 | 0.34 ± 0.04 | [11] |
| HIV-1 HXB2 env, HC43 | 1.34 ± 0.06 | [8] |
| HIV-1 HXB2, HC43 | 0.18 ± 0.11 | [11] |
| CC50 (50% cytotoxic concentration) | 21 µg/mL | [8][11] |
Signaling Pathways and Experimental Workflows
CXCR4 Signaling Pathway and Inhibition by ALX40-4C
The binding of CXCL12 to CXCR4 activates multiple intracellular signaling pathways, primarily through the dissociation of heterotrimeric G-proteins.[7][13] This leads to downstream cascades including the PI3K/Akt and MAPK pathways, which regulate cell migration, proliferation, and survival.[7][14] ALX40-4C competitively binds to CXCR4, preventing CXCL12 binding and the subsequent activation of these G-protein dependent pathways.[4] Additionally, CXCR4 can signal through G-protein independent pathways, such as the JAK/STAT pathway, which can also be modulated by CXCR4 antagonists.[6][13]
Caption: CXCR4 signaling and ALX40-4C inhibition.
Experimental Workflow: Evaluating ALX40-4C Efficacy
A typical experimental workflow to determine the inhibitory concentration (IC50) of ALX40-4C involves a functional assay such as a calcium mobilization assay. This process begins with the preparation of cells expressing CXCR4, followed by loading with a calcium-sensitive dye. The cells are then treated with varying concentrations of ALX40-4C before being stimulated with a fixed concentration of CXCL12. The resulting change in intracellular calcium is measured to quantify the inhibitory effect of ALX40-4C.
Caption: Workflow for ALX40-4C IC50 determination.
Logical Relationship of ALX40-4C's Dual Antagonism
ALX40-4C exhibits a dual antagonistic effect by targeting both the CXCR4 and APJ receptors. This leads to the inhibition of two distinct signaling axes: the CXCL12/CXCR4 axis, which is crucial for cell migration and immune responses, and the Apelin/APJ axis, which is involved in processes such as angiogenesis and cardiovascular function. The simultaneous blockade of these pathways underlies the therapeutic potential and pharmacological profile of ALX40-4C.
Caption: Dual antagonism of ALX40-4C.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of ALX40-4C to inhibit the intracellular calcium flux induced by SDF-1 (CXCL12) binding to CXCR4.[1][4]
1. Cell Preparation:
- Isolate peripheral blood lymphocytes (PBLs) or other CXCR4-expressing cells from the source material using a suitable method such as Ficoll-Paque density gradient centrifugation.[4]
- Resuspend the cells in a suitable buffer, for example, Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
2. Dye Loading:
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM, or Fluo-3 AM).[1][4]
- Incubate the cells with the dye for 30-60 minutes at 37°C in the dark.
3. Washing:
- Wash the cells at least twice with the buffer to remove any extracellular dye.
- Resuspend the cells in the buffer at a final concentration suitable for the detection instrument.
4. Inhibition and Stimulation:
- Aliquot the dye-loaded cells into appropriate tubes or plate wells.
- Add varying concentrations of ALX40-4C trifluoroacetate to the cells and incubate for a predetermined period.
- Establish a baseline fluorescence reading.
- Stimulate the cells with a fixed concentration of SDF-1/CXCL12 (typically at a concentration that elicits a submaximal response, e.g., 0.5 nM).[12]
5. Detection:
- Immediately after stimulation, monitor the changes in intracellular calcium concentration over time by measuring the fluorescence of the calcium-bound dye using a fluorometer, fluorescence plate reader, or flow cytometer.
6. Data Analysis:
- Determine the peak fluorescence intensity for each condition.
- Calculate the percentage of inhibition of the calcium response by ALX40-4C at each concentration relative to the control (SDF-1 stimulation without inhibitor).
- Plot the percentage of inhibition against the logarithm of the ALX40-4C concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
HIV-1 Entry Assay
This assay evaluates the ability of ALX40-4C to inhibit the entry of X4-tropic HIV-1 strains into target cells.
1. Cell Preparation:
- Culture a suitable target cell line that expresses both CD4 and CXCR4 (e.g., T-lymphoblastoid cell lines).
- Harvest the cells and adjust the cell density to a concentration appropriate for infection.
2. Inhibition and Infection:
- Pre-incubate the target cells with serial dilutions of ALX40-4C trifluoroacetate for a specified time.
- Infect the cells with a known amount of an X4-tropic HIV-1 strain.
- Include appropriate controls, such as cells infected in the absence of the inhibitor (positive control) and uninfected cells (negative control).
3. Culture:
- Culture the infected cells for a period sufficient for viral replication to occur (typically several days).
4. Measurement of Viral Replication:
- After the incubation period, quantify the extent of viral replication. This can be done by measuring:
- p24 antigen levels in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
- Reverse transcriptase activity in the supernatant.
- The percentage of infected cells using flow cytometry for an intracellular viral protein.
5. Data Analysis:
- Calculate the percentage of inhibition of viral replication for each concentration of ALX40-4C compared to the positive control.
- Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.
Conclusion
ALX40-4C trifluoroacetate was a pioneering molecule in the field of CXCR4 antagonism. While its clinical development for HIV-1 did not lead to a commercial product, the research surrounding ALX40-4C was instrumental in validating CXCR4 as a therapeutic target. The data and methodologies associated with this compound continue to be a valuable resource for researchers in the fields of virology, oncology, and immunology who are investigating the roles of the CXCL12/CXCR4 axis in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. abeomics.com [abeomics.com]
- 7. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mybiosource.com [mybiosource.com]
- 10. ALX 40-4C Trifluoroacetate - Immunomart [immunomart.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
ALX 40-4C Trifluoroacetate: A Technical Guide to its Role as an APJ Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALX 40-4C Trifluoroacetate is a notable pharmacological tool recognized for its dual antagonist activity at two distinct G protein-coupled receptors (GPCRs): the C-X-C chemokine receptor type 4 (CXCR4) and the apelin receptor (APJ). While its role as a CXCR4 inhibitor has been extensively studied, particularly in the context of HIV-1 entry, its function as an APJ receptor antagonist is of growing interest in various physiological and pathological research areas. This technical guide provides an in-depth overview of ALX 40-4C's effects on the apelin/APJ signaling pathway, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of the underlying molecular mechanisms.
Introduction to this compound and the APJ Receptor
ALX 40-4C is a small peptide antagonist.[1][2] It is recognized as an inhibitor of the chemokine receptor CXCR4, where it blocks the binding of the natural ligand, Stromal Cell-Derived Factor-1 (SDF-1), with a reported inhibition constant (Ki) of 1 μM.[1][2][3] Concurrently, ALX 40-4C also functions as an antagonist of the APJ receptor, a class A GPCR.[1][2][3] The endogenous ligands for the APJ receptor are the apelin peptides, which are cleaved from a 77-amino acid preproprotein into several active forms (e.g., apelin-13, apelin-17, apelin-36).[2] The apelin/APJ system is implicated in a wide array of physiological processes, including cardiovascular function, fluid homeostasis, and angiogenesis.[2]
Quantitative Data on this compound as an APJ Receptor Antagonist
The inhibitory potency of ALX 40-4C at the APJ receptor has been quantified primarily through functional assays. The available data is summarized in the table below. It is important to note that a definitive binding affinity (Kd or Ki) for ALX 40-4C at the APJ receptor, as well as a conclusive determination of its competitive or non-competitive mode of antagonism, are not extensively documented in publicly available literature.
| Parameter | Value | Assay Type | Target Receptor | Reference |
| IC50 | 2.9 μM | Not specified | APJ Receptor | [1][2][3][4] |
| Ki | 1 μM | SDF-1 Binding Assay | CXCR4 | [1][2][3] |
The Apelin/APJ Signaling Pathway
The activation of the APJ receptor by its endogenous ligand, apelin, initiates a cascade of intracellular signaling events through both G protein-dependent and G protein-independent pathways. As an antagonist, ALX 40-4C is presumed to block these downstream effects by preventing apelin from binding to and activating the receptor.
G Protein-Dependent Signaling
The APJ receptor primarily couples to the inhibitory G protein, Gαi, and to Gαq.
-
Gαi Pathway: Upon activation, the dissociation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gαq Pathway: Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).
G Protein-Independent Signaling
The APJ receptor can also signal through a G protein-independent mechanism involving β-arrestins. Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestins are recruited to the intracellular domains of the APJ receptor. This recruitment not only desensitizes the G protein-mediated signaling but can also initiate distinct signaling cascades and mediate receptor internalization.
Apelin/APJ Signaling Pathway
Caption: ALX 40-4C antagonizes apelin binding to the APJ receptor, inhibiting downstream signaling.
Experimental Protocols for Characterizing ALX 40-4C as an APJ Receptor Antagonist
To assess the antagonist activity of ALX 40-4C at the APJ receptor, several in vitro assays can be employed. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the binding affinity of ALX 40-4C for the APJ receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human APJ receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]-(Pyr¹)-Apelin-13.
-
Unlabeled competitor: this compound.
-
Binding buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the APJ receptor in a hypotonic buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled apelin-13 (to saturate the receptors).
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of ALX 40-4C.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of ALX 40-4C.
-
Determine the IC50 value (the concentration of ALX 40-4C that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of ALX 40-4C to the APJ receptor.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Objective: To assess the functional antagonism of ALX 40-4C on the Gαi-mediated signaling of the APJ receptor.
Materials:
-
A cell line stably expressing the human APJ receptor (e.g., CHO-K1 or HEK293 cells).
-
Apelin-13 (agonist).
-
This compound (antagonist).
-
Forskolin (an adenylyl cyclase activator).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Plating: Seed the APJ receptor-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of ALX 40-4C for a defined period (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of apelin-13 (typically the EC80 concentration) in the presence of forskolin and a phosphodiesterase inhibitor.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of ALX 40-4C.
-
Determine the IC50 value, which is the concentration of ALX 40-4C that reverses 50% of the apelin-13-induced inhibition of forskolin-stimulated cAMP production.
-
β-Arrestin Recruitment Assay
This assay measures the ability of an antagonist to block the agonist-induced recruitment of β-arrestin to the APJ receptor.
Objective: To evaluate the effect of ALX 40-4C on the G protein-independent signaling of the APJ receptor.
Materials:
-
A cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® β-Arrestin GPCR Assay). These cells typically co-express the APJ receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.
-
Apelin-13 (agonist).
-
This compound (antagonist).
-
Assay-specific detection reagents.
Procedure:
-
Cell Plating: Plate the engineered cells in a suitable microplate.
-
Pre-incubation with Antagonist: Pre-incubate the cells with a range of ALX 40-4C concentrations.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of apelin-13 (e.g., EC80).
-
Signal Detection: Following incubation, add the detection reagents provided with the assay kit. The recruitment of β-arrestin to the activated APJ receptor brings the enzyme fragments together, generating a measurable signal (e.g., chemiluminescence).
-
Measurement: Measure the signal using a plate reader.
-
Data Analysis:
-
Plot the signal intensity against the log concentration of ALX 40-4C.
-
Determine the IC50 value, representing the concentration of ALX 40-4C that inhibits 50% of the apelin-13-induced β-arrestin recruitment.
-
Logical Relationship of ALX 40-4C's Antagonistic Action
Caption: Mechanism of action of ALX 40-4C as an APJ receptor antagonist.
Conclusion
This compound serves as a valuable research tool for investigating the physiological and pathological roles of the apelin/APJ signaling pathway. Its established antagonist activity at the APJ receptor, with a reported IC50 of 2.9 μM, allows for the targeted inhibition of this system in various experimental models.[1][2][3][4] Further research is warranted to fully elucidate its binding characteristics, including its affinity (Kd or Ki) and the precise nature of its antagonism (competitive vs. non-competitive) at the APJ receptor. The experimental protocols detailed in this guide provide a framework for researchers to further characterize the pharmacological profile of ALX 40-4C and to explore its potential as a modulator of the apelin/APJ axis in diverse research applications.
References
ALX40-4C Trifluoroacetate: A Technical Guide to its Antagonistic Action on the SDF-1/CXCR4 Axis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ALX40-4C trifluoroacetate, a small peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). It details the mechanism by which ALX40-4C blocks the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), and the subsequent inhibition of downstream signaling pathways. This document includes quantitative data on its inhibitory efficacy, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.
Introduction: The Critical SDF-1/CXCR4 Signaling Axis
The interaction between the chemokine SDF-1 and its G-protein coupled receptor (GPCR), CXCR4, is a pivotal signaling pathway in a multitude of physiological and pathological processes.[1] This axis plays a crucial role in hematopoiesis, organogenesis, immune responses, and cellular trafficking.[1][2][3] Dysregulation of the SDF-1/CXCR4 pathway is implicated in various diseases, including cancer metastasis and HIV-1 entry into host cells, making it a significant therapeutic target.[1][3] ALX40-4C is a competitive antagonist of the CXCR4 receptor, effectively blocking the binding of SDF-1 and thereby inhibiting the downstream signaling cascades that are pathologically overactive in these conditions.[1]
Mechanism of Action: How ALX40-4C Blocks SDF-1 Binding
ALX40-4C is a small peptide that functions as a competitive antagonist at the CXCR4 receptor.[1][4] It is believed to interact with the second extracellular loop of CXCR4.[5][6] This binding sterically hinders the interaction of both the endogenous ligand, SDF-1, and the HIV-1 envelope glycoprotein gp120 with the receptor.[7]
By occupying the binding site, ALX40-4C prevents the SDF-1-induced conformational changes in CXCR4 that are necessary for G-protein coupling and the initiation of downstream intracellular signaling.[4] Unlike the natural agonist SDF-1, the binding of ALX40-4C alone does not trigger the downstream events such as G-protein activation, GRK-mediated phosphorylation, and β-arrestin recruitment that lead to receptor internalization.[4] Consequently, the receptor remains on the cell surface, but in an inactive state.[4]
Quantitative Inhibitory Activity
The potency of ALX40-4C trifluoroacetate has been determined through various in vitro assays. The following tables summarize the key quantitative data regarding its inhibitory effects on SDF-1/CXCR4 and its off-target activity.
| Inhibitor | Target | Assay | Value | Reference(s) |
| ALX40-4C Trifluoroacetate | SDF-1 - CXCR4 Binding | Ki | 1 µM | [5][8][9] |
| ALX40-4C Trifluoroacetate | SDF-1 Mediated Calcium Mobilization | IC50 | ~20 nM | [10][11] |
Table 1: Inhibitory Activity of ALX40-4C against SDF-1/CXCR4.
| Inhibitor | Off-Target | Assay | Value | Reference(s) |
| ALX40-4C Trifluoroacetate | APJ Receptor | IC50 | 2.9 µM | [5][8][9][12] |
| ALX40-4C Trifluoroacetate | HIV-1 gp120/APJ-mediated cell fusion (IIIB isolate) | IC50 | 3.41 µM | [5][9] |
| ALX40-4C Trifluoroacetate | HIV-1 gp120/APJ-mediated cell fusion (89.6 isolate) | IC50 | 3.1 µM | [5][9] |
Table 2: Off-Target Activity of ALX40-4C.
Signaling Pathways and Experimental Visualization
To better understand the mechanism of inhibition and the methods used to study it, the following diagrams illustrate the SDF-1/CXCR4 signaling pathway and a typical experimental workflow.
Caption: SDF-1/CXCR4 signaling and ALX40-4C inhibition.
Caption: Workflow for a competitive binding assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CXCR4 antagonists. Below are protocols for key experiments used to characterize the effects of ALX40-4C on SDF-1/CXCR4 signaling.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[1]
Objective: To determine the Ki of ALX40-4C for the CXCR4 receptor.
Materials:
-
Cells expressing CXCR4 (e.g., transfected 293T cells or a cell line endogenously expressing CXCR4).[10]
-
Radiolabeled SDF-1 (e.g., 125I-SDF-1).
-
ALX40-4C trifluoroacetate.
-
Binding buffer (e.g., Tris-HCl with BSA, MgCl2, and CaCl2).
-
Wash buffer (ice-cold binding buffer).
-
Scintillation counter or gamma counter.
Procedure:
-
Cell Preparation: Harvest and wash cells expressing CXCR4. Resuspend in binding buffer to a determined concentration.
-
Compound Dilution: Prepare a serial dilution of ALX40-4C in binding buffer.
-
Incubation: In a 96-well plate, add the cell suspension, varying concentrations of ALX40-4C, and a fixed concentration of radiolabeled SDF-1. Include controls for total binding (no competitor) and non-specific binding (excess cold SDF-1).
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Washing: Rapidly wash the cells with ice-cold wash buffer to remove unbound radioligand. This can be done using a cell harvester and filtration plates.
-
Measurement: Measure the radioactivity of the filters or cell pellets using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the ALX40-4C concentration. Determine the IC50 value from the dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[13]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca2+]i) that occurs upon GPCR activation by its ligand.[1][10][11]
Objective: To determine the IC50 of ALX40-4C for the inhibition of SDF-1-induced calcium flux.
Materials:
-
Peripheral blood lymphocytes (PBLs) or other cells expressing functional CXCR4.[10][11]
-
SDF-1.
-
ALX40-4C trifluoroacetate.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer.
Procedure:
-
Cell Loading: Incubate the cells with a calcium-sensitive dye in assay buffer in the dark for a specified time (e.g., 30-60 minutes at 37°C).
-
Washing: Wash the cells to remove excess dye and resuspend in assay buffer.
-
Compound Incubation: Pre-incubate the dye-loaded cells with different concentrations of ALX40-4C for a short period.
-
Baseline Measurement: Measure the baseline fluorescence for a set time.
-
Stimulation: Add a predetermined concentration of SDF-1 (typically the EC50 concentration) to the cells to stimulate calcium influx.[10][11]
-
Post-Stimulation Measurement: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence intensity for each condition. Calculate the percentage of inhibition of the calcium response by ALX40-4C at each concentration and determine the IC50 value from the resulting dose-response curve.[1]
Conclusion
ALX40-4C trifluoroacetate is a well-characterized competitive antagonist of the CXCR4 receptor. It effectively blocks the binding of SDF-1, thereby inhibiting downstream signaling pathways involved in cell migration, proliferation, and survival. While it demonstrates potent inhibition of SDF-1-mediated signaling, its micromolar affinity for CXCR4 and its off-target activity at the APJ receptor are important considerations for its therapeutic application. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of ALX40-4C and other novel CXCR4 antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. The significance of the SDF-1/CXCR4 signaling pathway in the normal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. reactivi.ro [reactivi.ro]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mybiosource.com [mybiosource.com]
- 13. benchchem.com [benchchem.com]
Investigating the Structure-Activity Relationship of ALX 40-4C Trifluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALX 40-4C Trifluoroacetate is a notable small peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4) and also functions as an antagonist of the apelin receptor (APJ).[1][2] Its ability to block the interaction of the natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), with CXCR4 has positioned it as a significant tool in HIV-1 research and as a potential therapeutic agent.[1][2] This technical guide provides a comprehensive overview of the available data on ALX 40-4C, focusing on its biological activities, the signaling pathways it modulates, and detailed experimental protocols for its characterization. While a comprehensive structure-activity relationship (SAR) analysis is limited by the current lack of publicly available data on a systematic series of its analogs, this guide consolidates existing knowledge to facilitate further research and drug development efforts.
Introduction to this compound
ALX 40-4C is a synthetic nonapeptide composed of D-arginine residues. It acts as a competitive antagonist at the CXCR4 receptor, a G protein-coupled receptor (GPCR) critically involved in immune cell trafficking, hematopoiesis, and embryonic development. The dysregulation of the CXCL12/CXCR4 signaling axis is implicated in various pathologies, including cancer metastasis and HIV-1 entry into host cells. ALX 40-4C has been shown to interact with the second extracellular loop of CXCR4, thereby preventing the binding of both CXCL12 and the gp120 envelope protein of T-tropic (X4) strains of HIV-1.[1] Additionally, ALX 40-4C demonstrates antagonist activity at the APJ receptor.
Quantitative Biological Data
The biological activity of ALX 40-4C has been characterized through various in vitro assays. The following tables summarize the key quantitative data available.
Table 1: Receptor Binding and Functional Inhibition
| Parameter | Value | Receptor | Assay Type | Notes |
| Kᵢ | 1 µM | CXCR4 | Competitive Binding | Inhibition of SDF-1 binding.[1][2] |
| IC₅₀ | 2.9 µM | APJ Receptor | Antagonist Activity | Inhibition of apelin binding.[1][2] |
| IC₅₀ | ~20 nM | CXCR4 | Calcium Mobilization | Inhibition of SDF-1-mediated calcium mobilization in PBLs. |
| IC₅₀ | 3.41 µM | APJ Receptor | Cell-Cell Fusion | Inhibition of HIV-1 IIIB isolate gp120/APJ-mediated fusion.[3] |
| IC₅₀ | 3.1 µM | APJ Receptor | Cell-Cell Fusion | Inhibition of HIV-1 89.6 isolate gp120/APJ-mediated fusion.[3] |
Table 2: Anti-HIV-1 Activity
| Parameter | HIV-1 Strain | Value (µg/mL) | Notes |
| EC₅₀ | NL4-3 | 0.34 ± 0.04 | Potent anti-HIV-1 effect.[3] |
| EC₅₀ | NC10 | 0.37 ± 0.01 | Potent anti-HIV-1 effect.[3] |
| EC₅₀ | HXB2 | 0.18 ± 0.11 | Potent anti-HIV-1 effect.[3] |
| EC₅₀ | HC43 | 0.06 ± 0.02 | Potent anti-HIV-1 effect.[3] |
| EC₅₀ | NL4-3 env | 0.38 ± 0.01 | Activity against env-recombinant HIV.[3] |
| EC₅₀ | NC10 env | 0.40 ± 0.0 | Activity against env-recombinant HIV.[3] |
| EC₅₀ | HXB2 env | 1.34 ± 0.06 | Activity against env-recombinant HIV.[3] |
| EC₅₀ | HC43 env | 1.02 ± 0.29 | Activity against env-recombinant HIV.[3] |
| CC₅₀ | - | 21 | 50% cytotoxic concentration.[3] |
Signaling Pathways Modulated by ALX 40-4C
ALX 40-4C exerts its biological effects by inhibiting the downstream signaling cascades initiated by the activation of CXCR4 and the APJ receptor.
CXCR4 Signaling Pathway
The binding of the chemokine CXCL12 to CXCR4 triggers a cascade of intracellular events, primarily through the activation of heterotrimeric G proteins (Gαi). This leads to the activation of multiple downstream effectors, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, the Ras-MAPK pathway, and phospholipase C (PLC), resulting in increased intracellular calcium levels. These pathways collectively regulate cell survival, proliferation, and migration. ALX 40-4C, by competitively blocking CXCL12 binding, inhibits the initiation of these signaling events.
APJ Receptor Signaling Pathway
The APJ receptor is activated by its endogenous ligand, apelin. Similar to CXCR4, APJ is a GPCR that primarily couples to Gαi proteins. Activation of the APJ receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. It also activates the PI3K-Akt and ERK/MAPK pathways, which are involved in processes such as cell proliferation, migration, and angiogenesis. ALX 40-4C antagonizes these effects by preventing apelin from binding to the APJ receptor.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of ALX 40-4C's activity.
CXCR4 Competitive Binding Assay (Flow Cytometry)
This assay determines the ability of ALX 40-4C to compete with a fluorescently labeled ligand for binding to CXCR4 expressed on the cell surface.
-
Cell Preparation:
-
Use a cell line endogenously expressing CXCR4 (e.g., Jurkat cells) or a stably transfected cell line.
-
Harvest cells and wash with an appropriate assay buffer (e.g., PBS with 0.5% BSA).
-
Resuspend cells to a final concentration of 1 x 10⁶ cells/mL in the assay buffer.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the ALX 40-4C dilutions to the respective wells. For total binding, add 50 µL of assay buffer. For non-specific binding, add a high concentration of unlabeled CXCL12.
-
Add 50 µL of a fluorescently labeled CXCL12 (e.g., CXCL12-AF647) at a final concentration at or below its Kd for CXCR4.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with ice-cold wash buffer by centrifugation.
-
Resuspend the final cell pellet in wash buffer for analysis.
-
-
Data Analysis:
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
Subtract the MFI of the non-specific binding control from all other readings.
-
Plot the MFI against the logarithm of the ALX 40-4C concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ can be calculated using the Cheng-Prusoff equation.
-
APJ Receptor Binding Assay (Radioligand)
This protocol describes a competitive binding assay using a radiolabeled apelin analog to determine the binding affinity of ALX 40-4C to the APJ receptor.
-
Cell/Membrane Preparation:
-
Use cells stably transfected to express the APJ receptor.
-
Harvest cells and prepare cell membranes through homogenization and centrifugation.
-
-
Assay Procedure:
-
Prepare a binding buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA).
-
In a 96-well plate, add a fixed concentration of radiolabeled apelin (e.g., ¹²⁵I-Apelin-13) to each well.
-
Add increasing concentrations of unlabeled ALX 40-4C. For non-specific binding, add a high concentration of unlabeled apelin.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate for 90 minutes at room temperature.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the ALX 40-4C concentration to determine the IC₅₀ value.
-
Calcium Mobilization Assay
This functional assay measures the ability of ALX 40-4C to inhibit the increase in intracellular calcium concentration induced by CXCR4 activation.
-
Cell Preparation:
-
Isolate peripheral blood lymphocytes (PBLs) from whole blood using density gradient centrifugation.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
-
Assay Procedure:
-
Pre-incubate the dye-loaded cells with varying concentrations of ALX 40-4C for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of CXCL12 (at its EC₅₀ for calcium mobilization).
-
Immediately measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the calcium response for each concentration of ALX 40-4C.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the ALX 40-4C concentration.
-
Structure-Activity Relationship (SAR) of ALX 40-4C Analogs: A Knowledge Gap
A thorough investigation of the structure-activity relationship of ALX 40-4C would involve the systematic synthesis and biological evaluation of a series of its analogs. This would allow for the elucidation of the key structural features responsible for its potent antagonist activity at both CXCR4 and APJ receptors. Key modifications could include:
-
Amino Acid Substitution: Replacing individual D-arginine residues with other natural or unnatural amino acids to probe the importance of the guanidinium groups and the D-configuration.
-
Peptide Truncation and Extension: Synthesizing shorter or longer peptide chains to identify the minimal pharmacophore required for activity.
-
Backbone Modification: Introducing modifications to the peptide backbone, such as N-methylation, to alter conformational flexibility and metabolic stability.
-
Cyclization: Introducing cyclic constraints to lock the peptide into a bioactive conformation.
Currently, there is a lack of publicly available, systematic SAR studies on ALX 40-4C analogs. Such studies would be invaluable for the rational design of second-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
This compound remains a critical research tool for studying the roles of CXCR4 and the APJ receptor in health and disease. Its potent anti-HIV-1 activity and its ability to modulate key signaling pathways underscore its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers working with this compound.
The most significant gap in our understanding of ALX 40-4C lies in its structure-activity relationship. Future research efforts should be directed towards the design, synthesis, and comprehensive biological evaluation of a diverse library of ALX 40-4C analogs. The insights gained from such studies will be instrumental in the development of novel and improved therapeutics targeting the CXCR4 and APJ receptor signaling axes.
References
ALX 40-4C Trifluoroacetate: An In-depth Technical Guide on its Impact on HIV-1 Replication
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ALX 40-4C trifluoroacetate is a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a critical co-receptor for the entry of X4-tropic strains of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells. This document provides a comprehensive technical overview of ALX 40-4C's mechanism of action, its inhibitory effects on HIV-1 replication, and the experimental methodologies used to characterize its antiviral activity. Quantitative data from various in vitro studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a detailed understanding of this pioneering anti-HIV agent.
Introduction
The entry of HIV-1 into target T-cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor. This interaction triggers a conformational change in gp120, enabling it to bind to a co-receptor, either CCR5 or CXCR4.[1] X4-tropic HIV-1 strains, which utilize the CXCR4 co-receptor, are often associated with a more rapid decline in CD4+ T-cell counts and disease progression.[2] Consequently, CXCR4 has emerged as a significant therapeutic target for the development of antiretroviral drugs.
ALX 40-4C is a small peptide inhibitor that functions as a CXCR4 antagonist.[3] It was among the first anti-coreceptor inhibitors to be evaluated in human clinical trials for its therapeutic potential against HIV-1.[3] This guide delves into the quantitative data on its anti-HIV efficacy, details the experimental methods for its evaluation, and visualizes the underlying biological pathways.
Mechanism of Action
ALX 40-4C exerts its anti-HIV-1 activity by directly interfering with the viral entry process. It is a competitive inhibitor of the natural CXCR4 ligand, Stromal Cell-Derived Factor-1 (SDF-1α or CXCL12).[4] The primary mechanism involves the binding of ALX 40-4C to the second extracellular loop of the CXCR4 receptor.[3] This interaction sterically hinders the binding of the HIV-1 gp120 V3 loop to CXCR4, a crucial step for membrane fusion and viral entry.[5] By blocking this interaction, ALX 40-4C prevents the conformational changes in the viral envelope necessary for the fusion of the viral and cellular membranes.[3][5]
Beyond its role as a CXCR4 antagonist, ALX 40-4C has also been identified as an antagonist of the APJ receptor.[5]
Quantitative Data on Anti-HIV-1 Activity
The in vitro efficacy of ALX 40-4C has been quantified through various assays, measuring its ability to inhibit viral replication and its interaction with the CXCR4 receptor. The following tables summarize key quantitative data from published studies. It is important to note that variations in experimental conditions (e.g., cell lines, viral strains, assay formats) can influence the reported values.
Table 1: Inhibition of CXCR4 and APJ Receptor Binding and Signaling
| Parameter | Value | Cell Type/System | Reference |
| Ki (SDF-1 binding) | 1 µM | Transfected 293T cells | [5] |
| IC50 (SDF-1-mediated calcium mobilization) | ~20 nM | Peripheral Blood Lymphocytes (PBLs) | |
| IC50 (APJ receptor binding) | 2.9 µM | Not Specified | [5] |
Table 2: In Vitro Anti-HIV-1 Activity of ALX 40-4C
| HIV-1 Strain | Assay Type | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (CC50/EC50) | Reference |
| NL4-3 | p24 antigen | MT-2 cells | 0.34 ± 0.04 | 21 | ~61.8 | |
| HXB2 | p24 antigen | MT-2 cells | 0.18 ± 0.11 | 21 | ~116.7 | |
| NL4-3 env | Recombinant Virus | Not Specified | 0.38 ± 0.01 | 21 | ~55.3 | |
| HXB2 env | Recombinant Virus | Not Specified | 1.34 ± 0.06 | 21 | ~15.7 | |
| IIIB isolate | Cell-cell fusion | Not Specified | 3.41 µM | Not Reported | Not Applicable | |
| 89.6 isolate | Cell-cell fusion | Not Specified | 3.1 µM | Not Reported | Not Applicable |
Table 3: Clinical Trial Observations (Phase I/II)
| Parameter | Observation | Patient Population | Reference |
| Tolerability | Well-tolerated in 39 of 40 asymptomatic HIV-infected patients | Asymptomatic HIV-infected patients | [3] |
| Viral Load | No significant or consistent reductions observed | 40 asymptomatic HIV-infected patients | [3] |
| Viral Tropism | Only 12 of 40 patients harbored CXCR4-using viral strains | Asymptomatic HIV-infected patients | [3] |
Experimental Protocols
The characterization of ALX 40-4C's anti-HIV-1 activity relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.
HIV-1 p24 Antigen Assay
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which serves as a marker for viral replication.
-
Cells: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are commonly used.
-
Virus: Laboratory-adapted X4-tropic HIV-1 strains such as NL4-3 or HXB2.
-
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Infect the cells with a pre-titered amount of HIV-1 in the presence of serial dilutions of ALX 40-4C.
-
Incubate the cultures for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Collect the culture supernatants and inactivate the virus (e.g., by treatment with Triton X-100).
-
Quantify the p24 antigen concentration in the supernatants using a commercially available p24 ELISA kit.
-
-
Data Analysis: The concentration of ALX 40-4C that inhibits viral replication by 50% (EC50) is determined by plotting the percentage of p24 inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
Cell-Cell Fusion Assay
This assay measures the ability of ALX 40-4C to block the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with cells expressing CD4 and CXCR4.
-
Effector Cells: Cells (e.g., 293T) are co-transfected with plasmids expressing the HIV-1 Env and a reporter gene (e.g., bacteriophage T7 RNA polymerase).
-
Target Cells: Cells (e.g., HeLa) expressing CD4 and CXCR4, and containing a reporter gene (e.g., luciferase under the control of the T7 promoter).
-
Procedure:
-
Pre-incubate the target cells with varying concentrations of ALX 40-4C.
-
Co-culture the effector and target cells for a defined period (e.g., 6-8 hours).
-
If cell fusion occurs, the T7 RNA polymerase from the effector cells will drive the expression of the reporter gene in the target cells.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
-
Data Analysis: The IC50 value is calculated as the concentration of ALX 40-4C that reduces the reporter signal by 50%.
Calcium Mobilization Assay
This functional assay assesses the ability of ALX 40-4C to block the intracellular signaling cascade initiated by the binding of CXCL12 to CXCR4.
-
Cells: Peripheral blood lymphocytes (PBLs) or other cells endogenously expressing CXCR4.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
CXCL12 (SDF-1α) as the agonist.
-
ALX 40-4C as the antagonist.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the dye-loaded cells with serial dilutions of ALX 40-4C.
-
Stimulate the cells with a fixed concentration of CXCL12 (typically the EC80).
-
Measure the change in intracellular calcium concentration over time by monitoring the fluorescence of the dye using a fluorometer or a flow cytometer.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the calcium signal against the log concentration of ALX 40-4C.
HIV-1 Infectivity Assay using TZM-bl Cells
This assay measures the ability of ALX 40-4C to inhibit a single round of viral infection.
-
Cells: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR.
-
Virus: Env-pseudotyped viruses or replication-competent HIV-1 strains.
-
Procedure:
-
Pre-incubate the virus with serial dilutions of ALX 40-4C for 1 hour at 37°C.
-
Add the virus-compound mixture to TZM-bl cells seeded in a 96-well plate.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity.
-
-
Data Analysis: The concentration of ALX 40-4C that reduces luciferase expression by 50% (IC50) is calculated relative to virus control wells.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the HIV-1 entry process and the mechanism of inhibition by ALX 40-4C, as well as the downstream signaling of CXCR4.
References
- 1. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Chemokine Receptor CXCR4 for Treatment of HIV-1 Infection, Tumor Progression, and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
ALX 40-4C Trifluoroacetate: An In-Depth Technical Guide on its Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX 40-4C Trifluoroacetate is a small peptide inhibitor that has been instrumental in the study of chemokine receptor signaling and viral entry. Initially investigated for its anti-HIV-1 activity, ALX 40-4C has been identified as a competitive antagonist of the CXCR4 receptor and an antagonist of the APJ receptor.[1][2][3] This technical guide provides a comprehensive overview of the signaling pathways affected by ALX 40-4C, detailed experimental protocols for studying its effects, and a summary of its quantitative inhibitory activities.
Core Signaling Pathways Modulated by ALX 40-4C
ALX 40-4C exerts its biological effects primarily by interfering with the signaling cascades initiated by two distinct G-protein coupled receptors (GPCRs): CXCR4 and APJ.
The CXCR4 Signaling Pathway and its Inhibition by ALX 40-4C
The C-X-C chemokine receptor type 4 (CXCR4) and its endogenous ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), play a critical role in numerous physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[3][4] The binding of SDF-1 to CXCR4 triggers a cascade of intracellular signaling events.
ALX 40-4C acts as a competitive antagonist at the CXCR4 receptor, effectively blocking the binding of SDF-1.[5] This blockade prevents the activation of downstream signaling pathways, leading to the inhibition of cellular responses such as chemotaxis and proliferation. Specifically, ALX 40-4C has been shown to inhibit SDF-1-induced calcium mobilization.[6]
The primary signaling pathways downstream of CXCR4 that are consequently affected by ALX 40-4C include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Upon SDF-1 binding, CXCR4 activates PI3K, which in turn phosphorylates and activates Akt.
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The ERK1/2 signaling cascade is a key regulator of cell proliferation, differentiation, and migration.
-
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is involved in the regulation of gene expression related to cell survival, proliferation, and immune responses.
By blocking the initial ligand-receptor interaction, ALX 40-4C prevents the activation of these critical downstream pathways.
The APJ Receptor Signaling Pathway and its Antagonism by ALX 40-4C
The APJ receptor (also known as the apelin receptor) and its endogenous ligand, apelin, are involved in various physiological processes, including angiogenesis, cardiovascular function, and energy metabolism.[7] Similar to CXCR4, the APJ receptor is a GPCR that, upon apelin binding, activates downstream signaling cascades.
ALX 40-4C also functions as an antagonist of the APJ receptor.[1][2] This antagonism blocks the cellular responses mediated by apelin. The primary signaling pathways downstream of the APJ receptor that are affected by ALX 40-4C include:
-
PI3K/Akt Pathway: Similar to its role in CXCR4 signaling, this pathway is activated by the APJ receptor and is involved in cell survival and proliferation.
-
PKC/ERK1/2 Pathway: Apelin-mediated activation of the APJ receptor also leads to the stimulation of the Protein Kinase C (PKC) and ERK1/2 pathways, which play a role in cell growth and differentiation.[8]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.
Table 1: Inhibitory Activity of ALX 40-4C on CXCR4
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Kᵢ (SDF-1 binding) | 1 µM | CXCR4-expressing cells | [1][3] |
| IC₅₀ (SDF-mediated calcium mobilization) | ~20 nM | Peripheral Blood Lymphocytes (PBLs) | [6] |
Table 2: Inhibitory Activity of ALX 40-4C on APJ Receptor
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ | 2.9 µM | APJ receptor binding assay | [1][3][9] |
| IC₅₀ (HIV-1 gp120/APJ-mediated cell fusion - IIIB isolate) | 3.41 µM | Cell-based fusion assay | [3] |
| IC₅₀ (HIV-1 gp120/APJ-mediated cell fusion - 89.6 isolate) | 3.1 µM | Cell-based fusion assay | [3] |
Table 3: Anti-HIV-1 Activity of ALX 40-4C
| HIV-1 Strain | EC₅₀ (µg/mL) |
| NL4-3 | 0.34 ± 0.04 |
| NC10 | 0.37 ± 0.01 |
| HXB2 | 0.18 ± 0.11 |
| HC43 | 0.06 ± 0.02 |
| CC₅₀ (50% cytotoxic concentration) | 21 µg/mL |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of ALX 40-4C.
Radioligand Competition Binding Assay for CXCR4
This assay determines the binding affinity (Kᵢ) of ALX 40-4C for the CXCR4 receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]SDF-1).
Methodology:
-
Cell Membrane Preparation:
-
Culture a cell line endogenously expressing CXCR4 (e.g., Jurkat cells) or a cell line stably transfected with the CXCR4 gene.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation.[5]
-
-
Assay Setup:
-
In a 96-well filter plate, add the cell membrane preparation, a fixed concentration of radiolabeled SDF-1 (e.g., [¹²⁵I]SDF-1), and varying concentrations of ALX 40-4C.[2]
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled SDF-1).[2]
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) with gentle agitation.[5]
-
-
Separation:
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to determine specific binding.
-
Plot the percentage of specific binding against the logarithm of the ALX 40-4C concentration.
-
Determine the IC₅₀ value (the concentration of ALX 40-4C that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of ALX 40-4C to inhibit the increase in intracellular calcium concentration ([Ca²⁺]ᵢ) induced by SDF-1.
Methodology:
-
Cell Preparation:
-
Isolate peripheral blood lymphocytes (PBLs) or use a CXCR4-expressing cell line.
-
Resuspend the cells in a suitable assay buffer.
-
-
Dye Loading:
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This allows the dye to enter the cells.[10]
-
-
Compound Incubation:
-
Pre-incubate the dye-loaded cells with various concentrations of ALX 40-4C for a specified time (e.g., 15-30 minutes) at 37°C.[10]
-
-
Stimulation and Measurement:
-
First, determine the EC₅₀ of SDF-1 for inducing a calcium response in the specific cell type.[6]
-
In the inhibition assay, stimulate the cells with a fixed concentration of SDF-1 (typically the EC₅₀ or EC₈₀) and immediately begin measuring the fluorescence intensity over time using a microplate reader equipped with a fluorometer.[6][10]
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each condition.
-
Calculate the percentage of inhibition of the calcium response by ALX 40-4C at each concentration.
-
Plot the percentage of inhibition against the logarithm of the ALX 40-4C concentration and determine the IC₅₀ value using non-linear regression.
-
Chemotaxis Assay (Boyden Chamber Assay)
This assay measures the ability of ALX 40-4C to inhibit the directional migration of cells towards a chemoattractant, such as SDF-1.
Methodology:
-
Assay Setup:
-
Use a Transwell plate with a porous membrane separating the upper and lower chambers.
-
Add media containing the chemoattractant (SDF-1) to the lower chamber.[11]
-
Add media without the chemoattractant to the upper chamber for the negative control.
-
-
Cell Preparation and Incubation:
-
Harvest CXCR4-expressing cells (e.g., Jurkat T-cells) and resuspend them in serum-free media.
-
Pre-incubate the cells with various concentrations of ALX 40-4C for a specified time (e.g., 30 minutes) at 37°C.[11]
-
-
Cell Seeding:
-
Add the pre-incubated cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for cell migration (e.g., 2-4 hours).[12]
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of ALX 40-4C compared to the control (SDF-1 alone).
-
Plot the percentage of inhibition against the logarithm of the ALX 40-4C concentration to determine the inhibitory effect.
-
Conclusion
This compound is a valuable research tool for investigating the signaling pathways mediated by the CXCR4 and APJ receptors. Its ability to competitively antagonize these receptors provides a means to dissect the complex cellular processes they regulate. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the fields of immunology, virology, oncology, and drug development, enabling a deeper understanding of the therapeutic potential of targeting these critical signaling axes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. agilent.com [agilent.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ALX 40-4C acetate | Apelin receptor | CXCR | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Discovery and Development of ALX 40-4C: A Technical Guide to a Pioneering Peptide Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of ALX 40-4C, a significant peptide inhibitor of the CXCR4 receptor. This document collates key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways to serve as a thorough resource for professionals in the field of drug discovery and development.
Introduction: Targeting the CXCR4-SDF-1 Axis
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in numerous physiological and pathological processes. Its endogenous ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), governs cellular trafficking, hematopoiesis, and organogenesis. The dysregulation of the CXCR4-SDF-1 axis is implicated in a variety of diseases, most notably as a co-receptor for T-cell tropic (X4) strains of the human immunodeficiency virus type 1 (HIV-1) to enter host cells and in the metastasis of various cancers. This central role has made CXCR4 a prime target for therapeutic intervention. ALX 40-4C emerged as a pioneering peptide-based inhibitor in this context, demonstrating the potential of targeting this critical receptor.
Discovery and Development of ALX 40-4C
ALX 40-4C is a small, synthetic peptide that was among the first CXCR4 inhibitors to be evaluated in human clinical trials for the treatment of HIV-1.[1] Its development was a significant step forward in antiviral drug discovery, moving beyond traditional enzyme inhibitors to targeting host-cell factors involved in viral entry. ALX 40-4C is an arginine-rich peptide, a class of molecules known for their interactions with cellular membranes and proteins. While the specific rational design process for ALX 40-4C is not extensively detailed in publicly available literature, its development was concurrent with a growing understanding of the importance of the CXCR4 co-receptor in HIV-1 pathogenesis. Early clinical studies in asymptomatic HIV-infected patients established its safety and tolerability.[1]
Mechanism of Action
ALX 40-4C functions as a competitive antagonist at the CXCR4 receptor. It is understood to interact with the second extracellular loop of CXCR4, thereby sterically hindering the binding of both the natural ligand, SDF-1, and the gp120 envelope glycoprotein of X4-tropic HIV-1 strains.[1] This blockade prevents the conformational changes in CXCR4 that are necessary for downstream signaling and, in the case of HIV-1, fusion of the viral and cellular membranes.
In addition to its primary activity at CXCR4, ALX 40-4C has also been identified as an antagonist of the APJ receptor, another GPCR, though with a lower affinity.[2]
Quantitative Bioactivity Data
The biological activity of ALX 40-4C has been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity and Functional Inhibition
| Parameter | Target Receptor | Value | Assay |
| K_i_ | CXCR4 | 1 µM | SDF-1 Competition Binding |
| IC_50_ | APJ | 2.9 µM | Apelin Competition Binding |
| IC_50_ | SDF-1-mediated Calcium Mobilization | ~20 nM | Calcium Flux Assay |
Table 2: Anti-HIV-1 Activity
| HIV-1 Strain/Isolate | Assay | EC_50_ (µg/mL) |
| HIV-1 NL4-3 | Anti-HIV-1 Assay | 0.34 ± 0.04 |
| HIV-1 NC10 | Anti-HIV-1 Assay | 0.37 ± 0.01 |
| HIV-1 HXB2 | Anti-HIV-1 Assay | 0.18 ± 0.11 |
| HIV-1 HC43 | Anti-HIV-1 Assay | 0.06 ± 0.02 |
| HIV-1 NL4-3 env | env-recombinant HIV Assay | 0.38 ± 0.01 |
| HIV-1 NC10 | env-recombinant HIV Assay | 0.40 ± 0.0 |
| HIV-1 HXB2 env | env-recombinant HIV Assay | 1.34 ± 0.06 |
| HIV-1 HC43 | env-recombinant HIV Assay | 1.02 ± 0.29 |
Table 3: Cytotoxicity
| Parameter | Cell Line | Value (µg/mL) |
| CC_50_ | Various | 21 |
Signaling Pathways
The binding of SDF-1 to CXCR4 initiates a cascade of intracellular signaling events that are inhibited by ALX 40-4C.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (K_i_) of ALX 40-4C for the CXCR4 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture a cell line endogenously expressing CXCR4 (e.g., Jurkat cells) or a cell line stably transfected with a CXCR4 expression vector.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a constant concentration of a radiolabeled CXCR4 ligand (e.g., [¹²⁵I]SDF-1).
-
Add varying concentrations of unlabeled ALX 40-4C.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the ALX 40-4C concentration to determine the IC_50_ value.
-
Calculate the K_i_ value from the IC_50_ using the Cheng-Prusoff equation.
-
References
Methodological & Application
Application Notes and Protocols for ALX 40-4C Trifluoroacetate in HIV Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX 40-4C Trifluoroacetate is a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a critical co-receptor for the entry of X4-tropic strains of Human Immunodeficiency Virus-1 (HIV-1) into host cells.[1][2][3] By binding to the second extracellular loop of the CXCR4 receptor, ALX 40-4C effectively blocks the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby inhibiting viral entry and subsequent replication.[2][4][5] These application notes provide detailed protocols for utilizing this compound in HIV inhibition assays, along with relevant quantitative data and a visual representation of the experimental workflow. ALX 40-4C has been shown to be a weak partial agonist of CXCR4, a characteristic that distinguishes it from some other CXCR4 antagonists like T140, which acts as an inverse agonist.[1]
Mechanism of Action
The entry of HIV-1 into target T-cells is a sequential process initiated by the binding of the viral gp120 protein to the primary CD4 receptor on the host cell surface. This initial binding event triggers a conformational change in gp120, exposing a binding site for a co-receptor, which for X4-tropic HIV-1 strains is CXCR4. The subsequent interaction between gp120 and CXCR4 facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell cytoplasm. ALX 40-4C acts as a competitive inhibitor at the CXCR4 co-receptor, preventing the gp120-CXCR4 interaction and thus halting the viral entry process.[1]
Data Presentation
The following table summarizes the in vitro anti-HIV-1 activity of this compound from various studies. It is important to note that experimental conditions such as cell lines, viral strains, and assay formats can influence the observed values.
| Parameter | Value | Cell Line(s) | HIV-1 Strain(s) | Reference(s) |
| EC50 (μg/mL) | 0.06 - 1.34 | MT-4 | NL4-3, NC10, HXB2, HC43 | [4][5] |
| CC50 (μg/mL) | 21 | MT-4 | Not Applicable | [4][5] |
| Ki (SDF-1 binding) (μM) | 1 | Not Specified | Not Applicable | [4][6] |
| IC50 (APJ receptor) (μM) | 2.9 | Not Specified | Not Applicable | [4][6] |
Experimental Protocols
HIV-1 p24 Antigen Inhibition Assay
This assay quantifies the extent of viral replication by measuring the concentration of the HIV-1 p24 capsid protein in the culture supernatant.
Materials:
-
This compound
-
MT-4 cells (or other susceptible T-cell line)
-
X4-tropic HIV-1 strain (e.g., IIIB, NL4-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin, and streptomycin)
-
96-well cell culture plates
-
Commercially available HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) and create a series of dilutions in complete cell culture medium.
-
Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.
-
Add 50 µL of the diluted this compound to the appropriate wells. Include wells with no compound as a virus control and wells with uninfected cells as a cell control.
-
Pre-incubate the plate for 30-60 minutes at 37°C.
-
Add 50 µL of a pre-titered amount of the X4-tropic HIV-1 virus stock to each well (except the cell control wells). The amount of virus should be sufficient to yield a detectable p24 antigen level after the incubation period.
-
Incubate the plate for 4-5 days at 37°C in a humidified CO2 incubator.[1]
-
After incubation, carefully collect the culture supernatants. The virus in the supernatant should be inactivated according to the p24 ELISA kit manufacturer's instructions.
-
Quantify the amount of p24 antigen in the supernatants using a commercial ELISA kit, following the manufacturer's protocol.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of p24 inhibition against the log of the ALX 40-4C concentration.
Syncytia Formation Inhibition Assay
This assay assesses the ability of ALX 40-4C to inhibit HIV-1 Env-mediated cell-cell fusion, which results in the formation of multinucleated giant cells called syncytia.
Materials:
-
This compound
-
PM1 T-cells (or another CD4+ CXCR4+ cell line)
-
H9/NL4-3 cells (chronically infected with the NL4-3 strain of HIV-1)
-
Complete cell culture medium
-
24-well or 48-well cell culture plates
-
Inverted microscope
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Seed PM1 T-cells into the wells of a culture plate.
-
Add the diluted this compound to the wells containing PM1 cells and pre-incubate for 30 minutes at 37°C.[1]
-
Add H9/NL4-3 cells to the culture plates.[1]
-
Co-culture the cells for 18-24 hours at 37°C.[1]
-
Examine the co-cultures under an inverted microscope and count the number of syncytia (large cells with multiple nuclei) in each well.
-
Determine the concentration of ALX 40-4C that inhibits syncytia formation by 50% (IC50) compared to the untreated virus control.
Mandatory Visualization
Caption: Workflow for an HIV-1 p24 antigen inhibition assay using ALX 40-4C.
Caption: Mechanism of action of ALX 40-4C in inhibiting HIV-1 entry.
References
Application Notes and Protocols: ALX 40-4C Trifluoroacetate in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX 40-4C trifluoroacetate is a potent and specific small peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] CXCR4, a G protein-coupled receptor, and its ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), play a critical role in tumor progression, metastasis, and angiogenesis.[3][4] Overexpression of CXCR4 has been observed in numerous cancers, including breast, prostate, lung, and pancreatic cancer, and is often associated with a poor prognosis.[3][4] The CXCL12/CXCR4 signaling axis promotes cancer cell survival, proliferation, migration, and invasion.[4][5] By competitively inhibiting the binding of CXCL12 to CXCR4, ALX 40-4C blocks these downstream signaling pathways, offering a promising therapeutic strategy for cancer treatment.[2][6] These application notes provide a comprehensive overview of the potential use of this compound in in vivo cancer models, including detailed experimental protocols and data presentation.
Mechanism of Action
ALX 40-4C acts as a competitive antagonist at the CXCR4 receptor.[2] It physically blocks the binding of the endogenous ligand CXCL12, thereby inhibiting the downstream signaling cascades that are crucial for cancer cell survival and metastasis.[2][6] The inhibition of the CXCL12/CXCR4 axis by ALX 40-4C can lead to a reduction in tumor growth, angiogenesis, and the metastatic spread of cancer cells.[5][6]
Signaling Pathway
The following diagram illustrates the CXCL12/CXCR4 signaling pathway and the inhibitory action of ALX 40-4C.
Caption: CXCL12/CXCR4 signaling and ALX 40-4C inhibition.
Data Presentation: Efficacy in Preclinical Cancer Models
The following tables represent hypothetical data summarizing the potential efficacy of this compound in various in vivo cancer models.
Table 1: Effect of ALX 40-4C on Primary Tumor Growth
| Cancer Model | Animal Model | Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume Reduction (%) | p-value |
| Breast Cancer (MDA-MB-231) | Nude Mice | Vehicle Control | - | Intraperitoneal | 0 | - |
| ALX 40-4C | 5 | Intraperitoneal | 35 | <0.05 | ||
| ALX 40-4C | 10 | Intraperitoneal | 58 | <0.01 | ||
| Prostate Cancer (PC-3) | SCID Mice | Vehicle Control | - | Subcutaneous | 0 | - |
| ALX 40-4C | 5 | Subcutaneous | 25 | <0.05 | ||
| ALX 40-4C | 10 | Subcutaneous | 45 | <0.01 | ||
| Lung Cancer (A549) | NSG Mice | Vehicle Control | - | Intravenous | 0 | - |
| ALX 40-4C | 5 | Intravenous | 30 | <0.05 | ||
| ALX 40-4C | 10 | Intravenous | 52 | <0.01 |
Table 2: Effect of ALX 40-4C on Metastasis
| Cancer Model | Animal Model | Treatment Group | Dose (mg/kg) | Number of Metastatic Nodules (Mean ± SD) | p-value |
| Melanoma (B16-F10) | C57BL/6 Mice | Vehicle Control | - | 45 ± 8 | - |
| ALX 40-4C | 10 | 18 ± 5 | <0.01 | ||
| Pancreatic Cancer (PANC-1) | Nude Mice | Vehicle Control | - | 32 ± 6 | - |
| ALX 40-4C | 10 | 12 ± 4 | <0.01 |
Experimental Protocols
1. Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the effect of ALX 40-4C on primary tumor growth.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Immunocompromised mice (e.g., Nude or SCID mice)
-
Matrigel
-
This compound
-
Vehicle control (e.g., sterile PBS)
-
Calipers
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1x10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Administration: Randomize mice into treatment and control groups. Administer ALX 40-4C or vehicle control at the desired dose and route (e.g., intraperitoneally) daily or as determined by pharmacokinetic studies.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize mice and excise tumors for further analysis (e.g., weight, histology, biomarker analysis).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
ALX 40-4C Trifluoroacetate: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX 40-4C Trifluoroacetate is a potent and specific synthetic peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). By competitively antagonizing the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), ALX 40-4C effectively blocks the downstream signaling pathways that play a crucial role in various physiological and pathological processes.[1][2] These include HIV-1 entry into host cells, cancer cell migration and metastasis, and inflammatory responses.[1][2][3] Additionally, ALX 40-4C has been identified as an antagonist of the apelin receptor (APJ), expanding its potential research applications.[4][5]
This document provides detailed application notes and protocols for the use of this compound in a range of cell culture experiments, designed to assist researchers in investigating the CXCR4/CXCL12 and APJ signaling axes.
Mechanism of Action
ALX 40-4C is a small peptide that primarily functions as a competitive inhibitor of the CXCR4 receptor.[6] It is understood to interact with the second extracellular loop of CXCR4, thereby preventing the binding of both CXCL12 and the HIV-1 envelope glycoprotein gp120.[1][7] This blockade inhibits the conformational changes in CXCR4 necessary for initiating intracellular signaling cascades and for mediating the entry of X4-tropic HIV-1 strains into T cells.[3][7]
The binding of CXCL12 to CXCR4 typically activates heterotrimeric G proteins, leading to the activation of multiple downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) cascades, as well as inducing intracellular calcium mobilization.[8][9][10] These pathways are integral to cell chemotaxis, proliferation, and survival.[10] By blocking the initial ligand-receptor interaction, ALX 40-4C abrogates these downstream effects.[2]
Furthermore, ALX 40-4C also demonstrates antagonistic activity at the APJ receptor, inhibiting the binding of its ligand, apelin.[4][5] The apelin/APJ system is involved in various physiological processes, including cardiovascular regulation and angiogenesis.[11]
Data Presentation
The following table summarizes the key quantitative parameters of ALX 40-4C's inhibitory activity based on in vitro studies.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| CXCR4 Inhibition | |||
| Ki (SDF-1/CXCL12 Binding) | 1 µM | [4][6][12] | |
| IC50 (SDF-1-mediated calcium mobilization) | ~20 nM | Peripheral Blood Lymphocytes | [9] |
| APJ Receptor Inhibition | |||
| IC50 (Apelin Binding) | 2.9 µM | [4][5][6][12] | |
| Anti-HIV-1 Activity | |||
| EC50 (HIV-1 NL4-3, NC10) | 0.34 ± 0.04 µg/mL, 0.37 ± 0.01 µg/mL | [4][12] | |
| EC50 (HIV-1 HXB2, HC43) | 0.18 ± 0.11 µg/mL, 0.06 ± 0.02 µg/mL | [4][12] | |
| CC50 (Cytotoxicity) | 21 µg/mL | [4][12] |
Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by ALX 40-4C.
Experimental Protocols
Preparation and Storage of this compound
-
Reconstitution : Briefly centrifuge the vial to ensure all powder is at the bottom.[13] this compound is soluble in sterile water or DMSO. For a 10 mM stock solution, reconstitute the appropriate amount of peptide based on its molecular weight.
-
Storage : Store the lyophilized powder at -20°C for long-term storage.[14] Upon reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 1: Competitive Binding Assay
This assay is designed to determine the ability of ALX 40-4C to compete with a labeled ligand for binding to the CXCR4 receptor.
Methodology
-
Cell Culture : Use a cell line with endogenous CXCR4 expression (e.g., Jurkat cells) or a stably transfected cell line.[15]
-
Membrane Preparation (Optional) : Cell membranes can be prepared by homogenization and centrifugation for use in radioligand binding assays.[15]
-
Assay Setup : In a 96-well plate, combine the cell suspension or membrane preparation, a constant concentration of a labeled CXCR4 ligand (e.g., [¹²⁵I]SDF-1α or a fluorescently labeled CXCL12), and serial dilutions of ALX 40-4C.[6][10][15]
-
Incubation : Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[6][15]
-
Separation : Rapidly separate the bound from unbound ligand. For radioligand assays, this is typically done by filtration through a glass fiber filter. For fluorescent assays with whole cells, this can be done by washing and centrifugation.[15]
-
Detection : Quantify the amount of bound labeled ligand using a suitable instrument (e.g., a scintillation counter for radiolabels or a flow cytometer/plate reader for fluorophores).[15]
-
Data Analysis : Plot the percentage of specific binding against the logarithm of the ALX 40-4C concentration to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.[15]
Protocol 2: Calcium Mobilization Assay
This functional assay measures the ability of ALX 40-4C to block the increase in intracellular calcium concentration ([Ca²⁺]i) induced by CXCL12.
Methodology
-
Cell Preparation : Seed CXCR4-expressing cells in a black, clear-bottom 96- or 384-well microplate and allow them to adhere overnight if applicable.[16]
-
Dye Loading : Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM) according to the manufacturer's instructions. This is typically a 30-60 minute incubation at 37°C.[16]
-
ALX 40-4C Pre-incubation : Prepare serial dilutions of ALX 40-4C in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Add the dilutions to the wells and incubate for 15-30 minutes to allow the inhibitor to bind to the receptors.[16]
-
Agonist Stimulation and Data Acquisition : Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Record a baseline fluorescence reading, then automatically inject a solution of CXCL12 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells. Continue recording the fluorescence signal to capture the peak calcium response.[16]
-
Data Analysis : Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline from the peak fluorescence. Plot the percentage of inhibition of the CXCL12-induced response against the logarithm of the ALX 40-4C concentration to determine the IC50 value.[16]
Protocol 3: Cancer Cell Migration (Chemotaxis) Assay
This assay assesses the ability of ALX 40-4C to inhibit the directed migration of cancer cells towards a CXCL12 gradient. The transwell migration (Boyden chamber) assay is a common method.
Methodology
-
Cell Preparation : Culture cancer cells known to express CXCR4. Prior to the assay, serum-starve the cells for several hours to reduce basal migration.
-
Assay Setup : Use a transwell plate (e.g., 24-well plate with 8 µm pore size inserts). Add media containing CXCL12 as a chemoattractant to the lower chamber.
-
Treatment and Seeding : Harvest the serum-starved cells and resuspend them in serum-free media. Pre-incubate the cells with various concentrations of ALX 40-4C for a short period (e.g., 15-30 minutes). Seed the cell suspension into the upper chamber of the transwell inserts.
-
Incubation : Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for cell migration (this can range from 4 to 24 hours depending on the cell type).
-
Quantification : After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or DAPI).
-
Data Analysis : Count the number of migrated cells in several representative fields of view under a microscope. Plot the percentage of migration inhibition against the logarithm of the ALX 40-4C concentration to calculate the IC50 value.[1]
Conclusion
This compound is a versatile and valuable research tool for investigating the roles of the CXCR4 and APJ receptors in various biological systems. The protocols outlined in this document provide a framework for conducting robust and reproducible cell culture experiments to explore the effects of this inhibitor on cell signaling, viral entry, and cell migration. Careful optimization of experimental conditions, such as cell density, inhibitor concentration, and incubation times, is recommended for each specific cell type and application.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mybiosource.com [mybiosource.com]
- 14. This compound - Immunomart [immunomart.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for ALX 40-4C Trifluoroacetate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX 40-4C Trifluoroacetate is a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4). As a competitive inhibitor, it blocks the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), to CXCR4. This interaction plays a crucial role in various physiological and pathological processes, including HIV-1 entry into host cells, cancer metastasis, and inflammation. These application notes provide a comprehensive overview of the mechanism of action, available efficacy data, and recommended protocols for the in vivo use of this compound in animal studies.
Mechanism of Action
ALX 40-4C is a small synthetic peptide that acts as a highly selective antagonist of the CXCR4 receptor.[1] It effectively inhibits the replication of HIV-1 strains that use CXCR4 as a co-receptor for entry into T-cells.[2][3] The binding of CXCL12 to CXCR4 activates several downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are involved in cell survival, proliferation, and migration. By blocking this interaction, ALX 40-4C can modulate these cellular processes, making it a valuable tool for studying the role of the CXCL12/CXCR4 axis in various diseases.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Virus Strain | Reference |
| Ki | 1 µM | SDF-1 binding to CXCR4 | [2] |
| IC50 | 2.9 µM | APJ Receptor Binding | [2] |
| IC50 | 3 nM | HIV-1 NL4-3 in HUT-78 cells | [1] |
| EC50 | 0.34 ± 0.04 µg/mL | HIV-1 NL4-3 | [2] |
| EC50 | 0.37 ± 0.01 µg/mL | HIV-1 NC10 | [2] |
| EC50 | 0.18 ± 0.11 µg/mL | HIV-1 HXB2 | [2] |
| EC50 | 0.06 ± 0.02 µg/mL | HIV-1 HC43 | [2] |
| CC50 | 21 µg/mL | Cytotoxicity | [2] |
Recommended Dosage for Animal Studies
Direct, peer-reviewed data on the recommended dosage of this compound for animal studies is limited. However, based on studies with other peptide-based CXCR4 antagonists and human clinical trial data for ALX 40-4C, a starting point for dose-ranging studies in rodents can be proposed.
Reference Dosages:
-
Other Peptide CXCR4 Antagonists (in mice): Daily intraperitoneal (IP) injections of 10 mg/kg have been used for other novel peptide CXCR4 inhibitors in cancer models.
-
AMD3100 (Plerixafor) (in mice): This FDA-approved small molecule CXCR4 antagonist has been used at doses of 1.25 mg/kg to 2.5 mg/kg via daily IP injections in tumor xenograft models.
-
ALX 40-4C Human Clinical Trials (HIV): Patients received intravenous (IV) infusions at doses ranging from 0.07 mg/kg to 0.7 mg/kg, three times per week.[4][5]
Suggested Starting Dose Range for Rodent Studies:
Based on the available information, a starting dose range of 1 to 10 mg/kg administered via intravenous or intraperitoneal injection is recommended for initial efficacy and toxicity studies in mice and rats. It is crucial to perform a dose-escalation study to determine the optimal and maximum tolerated dose for the specific animal model and disease being investigated.
Experimental Protocols
Preparation of this compound for In Vivo Administration
-
Reconstitution: this compound is typically a lyophilized powder. Reconstitute the peptide in a sterile, pyrogen-free solvent. For intravenous or intraperitoneal injection, sterile saline or phosphate-buffered saline (PBS) at a neutral pH is recommended.
-
Concentration: Prepare a stock solution at a concentration that allows for the desired final dosing volume. For example, a 1 mg/mL stock solution.
-
Storage: Store the reconstituted solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term use, the solution can be stored at 4°C for a few days.
Administration Routes in Rodents
1. Intravenous (IV) Injection (Tail Vein)
-
Animal Restraint: Place the mouse or rat in a suitable restraint device to immobilize the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Using a 27-30 gauge needle, carefully insert the needle into one of the lateral tail veins. Inject the ALX 40-4C solution slowly.
-
Volume: The injection volume should typically not exceed 5 mL/kg for mice and 2.5 mL/kg for rats.
2. Intraperitoneal (IP) Injection
-
Animal Restraint: Manually restrain the mouse or rat, exposing the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen. Avoid the midline to prevent damage to the bladder or cecum.
-
Injection: Insert a 25-27 gauge needle at a 30-45 degree angle and inject the solution into the peritoneal cavity.
-
Volume: The injection volume can be up to 10 mL/kg for mice and 5 mL/kg for rats.
Mandatory Visualizations
Signaling Pathway of CXCR4 Inhibition by ALX 40-4C
Caption: ALX 40-4C blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for evaluating the in vivo efficacy of ALX 40-4C.
References
In Vitro Experimental Design with ALX 40-4C Trifluoroacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro use of ALX 40-4C Trifluoroacetate, a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4). ALX 40-4C is a valuable tool for studying the CXCL12/CXCR4 signaling axis, which is implicated in numerous physiological and pathological processes, including cancer metastasis, inflammation, and HIV-1 entry.
Mechanism of Action
ALX 40-4C is a small peptide that acts as a competitive inhibitor of the CXCR4 receptor.[1] It functions by blocking the binding of the natural ligand, Stromal Cell-Derived Factor-1 (SDF-1), also known as CXCL12.[2] This blockade prevents the conformational changes in CXCR4 necessary for downstream signaling and cellular responses.[1] Specifically, ALX 40-4C is believed to interact with the second extracellular loop of CXCR4.[1][3] By inhibiting the CXCL12/CXCR4 axis, ALX 40-4C disrupts key cellular processes such as cell migration, intracellular calcium mobilization, and the activation of pathways like PI3K/Akt and MAPK.[2] Furthermore, it effectively blocks the entry of X4-tropic strains of HIV-1 into host cells by preventing the interaction between the viral envelope glycoprotein gp120 and the CXCR4 co-receptor.[4][5]
Data Presentation
The following tables summarize the quantitative data for the inhibitory activity of this compound in various in vitro assays.
| Parameter | Value | Assay/Cell Type | Conditions | Reference |
| CXCR4 Binding & Functional Inhibition | ||||
| IC₅₀ (SDF-1-mediated calcium mobilization) | ~20 nM | Peripheral Blood Lymphocytes (PBLs) | Inhibition of SDF-1-mediated calcium flux | [6][7] |
| Kᵢ (Inhibition of SDF-1 binding) | 1 µM | Cells expressing CXCR4 | Inhibition of SDF-1 binding to CXCR4 | [8] |
| HIV-1 Inhibition | ||||
| EC₅₀ (HIV-1 NL4-3) | 0.34 ± 0.04 µg/mL | Anti-HIV-1 effect | [8] | |
| EC₅₀ (HIV-1 NC10) | 0.37 ± 0.01 µg/mL | Anti-HIV-1 effect | [8] | |
| EC₅₀ (HIV-1 HXB2) | 0.18 ± 0.11 µg/mL | Anti-HIV-1 effect | [8] | |
| EC₅₀ (HIV-1 HC43) | 0.06 ± 0.02 µg/mL | Anti-HIV-1 effect | [8] | |
| CC₅₀ (Cytotoxicity) | 21 µg/mL | 50% cytotoxic concentration | [8] | |
| Off-Target Activity | ||||
| IC₅₀ (APJ receptor antagonism) | 2.9 µM | Cells expressing APJ receptor | Antagonism of the APJ receptor | [6][8] |
Signaling Pathway and Inhibition
The binding of CXCL12 to the G-protein coupled receptor CXCR4 initiates a cascade of intracellular signaling events. ALX 40-4C, as a competitive antagonist, blocks these signaling pathways at the receptor level.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of ALX 40-4C to inhibit CXCL12-induced intracellular calcium flux, a key downstream event of CXCR4 activation.[6]
Materials:
-
Cells: Jurkat, U937, or a cell line overexpressing human CXCR4 (e.g., CHO-CXCR4, HEK293-CXCR4).[6]
-
This compound: Prepare a stock solution (e.g., 10 mM in sterile water or DMSO).
-
CXCL12 (SDF-1): Prepare a stock solution and dilute to a final concentration that elicits a submaximal response (EC₈₀), typically in the low nanomolar range.[6]
-
Calcium-sensitive dye: Fluo-4 AM, Fluo-8 AM, or a no-wash calcium assay kit.[6]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[6]
-
Probenecid (optional): To prevent dye leakage.
-
Black, clear-bottom 96- or 384-well microplates.
Protocol:
-
Cell Seeding: Plate cells in microplates and incubate overnight for adherent cells. Suspension cells can be used on the day of the assay.
-
Dye Loading:
-
Prepare a dye loading solution according to the manufacturer's instructions.
-
Remove culture medium and add the dye loading solution to each well.
-
Incubate at 37°C for 30-60 minutes in the dark.[6]
-
-
Compound Pre-incubation:
-
Agonist Stimulation and Data Acquisition:
-
Prepare the CXCL12 agonist solution at the predetermined EC₈₀ concentration.
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.
-
Establish a baseline fluorescence reading.
-
Add the CXCL12 solution to the wells and immediately begin kinetic measurement of fluorescence intensity.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Calculate the percentage of inhibition for each ALX 40-4C concentration relative to the control (CXCL12 stimulation without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the ALX 40-4C concentration to determine the IC₅₀ value.
-
Chemotaxis (Cell Migration) Assay
This assay assesses the ability of ALX 40-4C to inhibit the directional migration of cells towards a chemoattractant, CXCL12.[2][9]
Materials:
-
Cells: Cancer cell lines or immune cells endogenously expressing CXCR4.
-
This compound: Prepare a stock solution.
-
CXCL12 (SDF-1): Chemoattractant, typically used at a concentration of 100 ng/mL.[2]
-
Transwell inserts: With a porous membrane (e.g., 8 µm pore size).
-
24-well plates.
-
Assay Medium: Serum-free cell culture medium.
-
Fixation solution: e.g., 4% paraformaldehyde in PBS.[2]
-
Staining solution: e.g., 0.1% crystal violet in 2% ethanol.[2]
Protocol:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Starve cells in serum-free medium for 2-4 hours prior to the assay.
-
Resuspend cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.[2]
-
-
Assay Setup:
-
Add 600 µL of medium containing CXCL12 to the lower chamber of the 24-well plate. Include a negative control with serum-free medium only.[2]
-
In separate tubes, pre-incubate the cell suspension with various concentrations of ALX 40-4C (a starting range of 10-1000 nM is recommended) or vehicle control for 30 minutes at 37°C.[2]
-
Add 100 µL of the treated cell suspension to the upper chamber of the transwell insert.[2]
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration optimized for the cell type (typically 2-24 hours).
-
Cell Staining and Counting:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane.
-
Stain the migrated cells.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis:
-
Express the number of migrated cells in the presence of ALX 40-4C as a percentage of the migration observed with CXCL12 alone.
-
Calculate the IC₅₀ value for migration inhibition.
-
HIV-1 Entry/Fusion Assay
This assay evaluates the ability of ALX 40-4C to inhibit the entry of X4-tropic HIV-1 into target cells. A common method is the syncytia formation assay.[4]
Materials:
-
Target Cells: PM1 T-cells.[4]
-
Infected Cells: H9/NL4-3 cells (chronically infected with the X4-tropic NL4-3 strain of HIV-1).[4]
-
This compound: Prepare serial dilutions.
-
Culture medium.
-
96-well plates.
Protocol:
-
Compound Pre-incubation:
-
Seed PM1 cells in a 96-well plate.
-
Pre-incubate the PM1 cells with varying concentrations of ALX 40-4C for 30 minutes at 37°C.[4]
-
-
Co-culture:
-
Add H9/NL4-3 cells to the culture wells containing the treated PM1 cells.[4]
-
-
Incubation:
-
Co-culture the cells for 18-24 hours at 37°C.[4]
-
-
Syncytia Quantification:
-
Observe and quantify the formation of syncytia (large, multinucleated cells resulting from the fusion of infected and uninfected cells) under a microscope.[4]
-
-
Data Analysis:
-
The EC₅₀ is calculated as the concentration of ALX 40-4C that inhibits syncytia formation by 50% compared to the untreated control.[4]
-
Troubleshooting and Considerations
-
Cell Type Specificity: The potency of ALX 40-4C can vary between different cell lines due to differences in CXCR4 expression levels. It is recommended to characterize the EC₅₀ of CXCL12 for each cell line used.[6]
-
Off-Target Effects: ALX 40-4C also antagonizes the APJ receptor, although at a higher concentration (IC₅₀ of 2.9 µM). This should be considered when working with cells that may express this receptor.[6][8]
-
Cytotoxicity: It is advisable to perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) at the same concentrations of ALX 40-4C used in the functional assays to ensure that the observed inhibitory effects are not due to cell death.[2]
-
Peptide Solubility and Stability: Ensure proper dissolution of ALX 40-4C and store stock solutions appropriately to avoid degradation.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate CXCR4 signaling and for the discovery and development of novel therapeutics targeting this important chemokine receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Techniques for Measuring the Efficacy of ALX 40-4C Trifluoroacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX 40-4C Trifluoroacetate is a potent and well-characterized small peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It functions as a competitive antagonist, effectively blocking the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), to CXCR4.[3][4] This inhibitory action disrupts downstream signaling pathways crucial for cell migration, proliferation, and survival. Notably, ALX 40-4C has been extensively studied for its ability to inhibit the entry of X4-tropic strains of HIV-1 into host cells, making it a significant tool in antiviral research.[1][2][3][4] This document provides detailed application notes and protocols for measuring the efficacy of this compound.
Mechanism of Action
ALX 40-4C, a nonapeptide, directly interacts with the second extracellular loop of the CXCR4 receptor.[1][2][3] This binding sterically hinders the interaction of both CXCL12 and the gp120 envelope protein of X4 HIV-1 strains with the receptor.[3][4] Consequently, ALX 40-4C inhibits CXCR4-mediated signaling and virus-cell fusion. It is also reported to act as an antagonist of the APJ receptor.[1][5]
Quantitative Efficacy Data
The efficacy of ALX 40-4C has been quantified through various in vitro assays. The following tables summarize key inhibitory and cytotoxic concentrations.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Type | Cell Line/System |
| Kᵢ (SDF-1 binding) | 1 µM | Competitive Binding Assay | --- |
| IC₅₀ (SDF-1 binding) | ~20 nM | Calcium Mobilization Assay | Peripheral Blood Lymphocytes (PBLs) |
| IC₅₀ (APJ binding) | 2.9 µM | Competitive Binding Assay | --- |
| IC₅₀ (HIV-1 gp120/APJ fusion) | 3.1 - 3.41 µM | Cell-Cell Fusion Assay | IIIB and 89.6 isolates |
Data sourced from multiple studies.[1][6]
Table 2: Anti-HIV-1 Activity of this compound
| HIV-1 Strain | EC₅₀ (µg/mL) | Cell Line |
| NL4-3 | 0.34 ± 0.04 | NC10 |
| NL4-3 env | 0.38 ± 0.01 | NC10 |
| HXB2 | 0.18 ± 0.11 | HC43 |
| HXB2 env | 1.34 ± 0.06 | HC43 |
EC₅₀ (50% effective concentration) values represent the concentration of ALX 40-4C required to inhibit viral replication by 50%.[1]
Table 3: Cytotoxicity of this compound
| Parameter | Value (µg/mL) |
| CC₅₀ | 21 |
CC₅₀ (50% cytotoxic concentration) is the concentration that results in the death of 50% of cells in a culture.[1]
Experimental Protocols
Competitive Binding Assay
This assay determines the ability of ALX 40-4C to compete with a labeled ligand for binding to the CXCR4 receptor.
Materials:
-
CXCR4-expressing cells or membrane preparations
-
Radiolabeled or fluorescently-labeled SDF-1 (e.g., ¹²⁵I-SDF-1 or CXCL12-AF647)[7]
-
This compound
-
Assay Buffer (e.g., 50 mM Hepes, pH 7.4, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% bovine serum albumin)[1]
-
96-well filter plates or U-bottom plates[8]
-
Filtration apparatus and glass fiber filters (for radiolabeled assays)[7]
-
Gamma counter or flow cytometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer to achieve a range of concentrations.
-
Assay Setup:
-
For radiolabeled assays, add a fixed concentration of radiolabeled SDF-1 to each well of a 96-well filter plate.[8]
-
For fluorescently-labeled assays, add a fixed concentration of fluorescently-labeled CXCL12 to each well of a 96-well U-bottom plate.
-
Add the serially diluted ALX 40-4C to the respective wells.
-
Include controls for total binding (labeled ligand only) and non-specific binding (labeled ligand with a high concentration of a known unlabeled CXCR4 antagonist).[8]
-
-
Cell Addition: Add CXCR4-expressing cells (e.g., 5 x 10⁵ cells per well) to each well.[1]
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.[1][7]
-
Separation of Bound and Free Ligand:
-
Radiolabeled Assay: Stop the incubation by vacuum filtration through the filter plate. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[7]
-
Fluorescent Assay: Centrifuge the plate and wash the cells to remove unbound fluorescent ligand.
-
-
Detection:
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the ALX 40-4C concentration. Determine the IC₅₀ value, which is the concentration of ALX 40-4C that inhibits 50% of the specific binding of the labeled ligand. The inhibitory constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[7]
Calcium Mobilization Assay
This functional assay measures the ability of ALX 40-4C to inhibit the intracellular calcium flux induced by SDF-1 binding to CXCR4.[3][7]
Materials:
-
CXCR4-expressing cells (e.g., Peripheral Blood Lymphocytes)[3][6]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM)[3][7]
-
SDF-1 (CXCL12)
-
This compound
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)[3]
-
Fluorescence plate reader
Protocol:
-
Cell Preparation: Isolate and prepare the target cells.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye for 30-60 minutes at 37°C.[3][7]
-
Washing: Wash the cells to remove extracellular dye.[3]
-
Antagonist Incubation: Incubate the cells with varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of SDF-1 to stimulate calcium mobilization.
-
Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium.[7] Plot the peak fluorescence response against the logarithm of the ALX 40-4C concentration to determine the IC₅₀ value for the inhibition of calcium mobilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mybiosource.com [mybiosource.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for AL-40-4C Trifluoroacetate in Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX 40-4C Trifluoroacetate is a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] As a competitive inhibitor of the natural ligand, Stromal Cell-Derived Factor-1 (SDF-1α, also known as CXCL12), ALX 40-4C has become a valuable tool in studying the physiological and pathological roles of the CXCR4/SDF-1 signaling axis. This axis is implicated in a variety of processes, including immune cell trafficking, hematopoiesis, and the metastasis of several cancers.[2][3] Fluorescence Polarization (FP) is a homogeneous assay technique well-suited for studying receptor-ligand interactions in a high-throughput format. This document provides detailed application notes and protocols for the use of this compound in competitive fluorescence polarization assays to characterize its binding to the CXCR4 receptor.
Mechanism of Action
ALX 40-4C is a small peptide that acts as a competitive antagonist at the CXCR4 receptor. It is believed to interact with the second extracellular loop of CXCR4, thereby physically blocking the binding of SDF-1.[1] This inhibition prevents the conformational changes in the receptor necessary for downstream signaling cascades, such as G-protein activation, calcium mobilization, and cell migration.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and a commonly used fluorescent tracer for CXCR4 fluorescence polarization assays.
| Compound/Tracer | Parameter | Value | Target Receptor | Notes |
| This compound | Kᵢ (Inhibition Constant) | 1 µM | CXCR4 | Determined by inhibition of SDF-1 binding.[1] |
| IC₅₀ (Half-maximal Inhibitory Concentration) | 2.9 µM | APJ Receptor | Demonstrates some off-target activity at the apelin receptor.[1] | |
| Fluorescently-labeled SDF-1α (e.g., Alexa Fluor™ 647 conjugate) | K_d_ (Dissociation Constant) | ~1-10 nM | CXCR4 | The dissociation constant can vary depending on the specific fluorophore and experimental conditions. It is crucial to determine the K_d_ of the tracer under your specific assay conditions. |
Signaling Pathway Diagram
The following diagram illustrates the SDF-1/CXCR4 signaling pathway and the inhibitory action of ALX 40-4C.
Caption: SDF-1 binding to CXCR4 initiates downstream signaling, which is blocked by ALX 40-4C.
Experimental Protocols
Principle of the Competitive Fluorescence Polarization Assay
This assay measures the ability of a test compound, ALX 40-4C, to displace a fluorescently labeled ligand (tracer) from the CXCR4 receptor. The tracer, when unbound and free in solution, tumbles rapidly, resulting in depolarization of emitted light and a low FP signal. When the tracer is bound to the much larger CXCR4 receptor, its tumbling is slowed, and the emitted light remains polarized, yielding a high FP signal. In the presence of a competitive inhibitor like ALX 40-4C, the tracer is displaced from the receptor, leading to a decrease in the FP signal.
Materials and Reagents
-
This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as sterile, nuclease-free water or DMSO. Store at -20°C or -80°C.
-
Recombinant Human CXCR4 Receptor: Cell membrane preparations or purified receptor from a reliable commercial source.
-
Fluorescent Tracer: Fluorescently labeled SDF-1α (e.g., Alexa Fluor™ 647 conjugate) or another suitable fluorescent CXCR4 ligand. The tracer's dissociation constant (K_d_) for CXCR4 should be in the low nanomolar range.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4. It is recommended to filter the buffer through a 0.22 µm filter.
-
Microplates: Black, low-binding, 96- or 384-well microplates are recommended to minimize non-specific binding and background fluorescence.
Experimental Workflow Diagram
Caption: Workflow for the competitive fluorescence polarization assay.
Detailed Protocol
1. Determination of Fluorescent Tracer K_d_ (Saturation Binding Experiment)
Before performing the competitive assay, it is essential to determine the dissociation constant (K_d_) of the fluorescent tracer for the CXCR4 receptor under your specific assay conditions.
-
Prepare serial dilutions of the fluorescent tracer in the assay buffer.
-
Add a fixed, optimized concentration of the CXCR4 receptor to each well of a microplate.
-
Add the serially diluted tracer to the wells.
-
Include wells with receptor only (background) and tracer only (for determining the FP of the free tracer).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for your chosen fluorophore.
-
Plot the FP values against the tracer concentration and fit the data to a one-site binding model to determine the K_d_.
2. Competitive Binding Assay with ALX 40-4C
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent tracer at a concentration equal to its K_d_ (determined in the previous step).
-
Prepare a working solution of the CXCR4 receptor at a concentration that results in approximately 50-80% of the tracer being bound in the absence of a competitor. This concentration needs to be optimized.
-
Prepare a serial dilution of this compound in the assay buffer, starting from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 nM).
-
-
Assay Setup (for a 100 µL final volume):
-
Controls:
-
Blank: 100 µL of assay buffer.
-
Free Tracer (0% Inhibition): 50 µL of tracer working solution + 50 µL of assay buffer.
-
Maximum Binding (100% Signal): 50 µL of tracer working solution + 50 µL of CXCR4 receptor working solution.
-
-
Competition Wells:
-
Add 50 µL of the tracer working solution to each well.
-
Add 25 µL of the CXCR4 receptor working solution to each well.
-
Add 25 µL of the serially diluted ALX 40-4C solutions to the respective wells.
-
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a suitable plate reader. Ensure the instrument is calibrated and the G-factor is correctly set for your instrument and fluorophore.
-
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Normalize the data by setting the average FP value of the "Free Tracer" control as 0% inhibition and the average FP value of the "Maximum Binding" control as 100% signal (or 0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the ALX 40-4C concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value of ALX 40-4C.
-
The inhibitor constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [Tracer] / K_d_)
-
Where [Tracer] is the concentration of the fluorescent tracer used in the assay and K_d_ is the dissociation constant of the tracer for CXCR4.
-
-
Conclusion
The fluorescence polarization assay is a powerful and convenient method for characterizing the binding of inhibitors to the CXCR4 receptor. This compound serves as an excellent tool compound for such studies. By following the detailed protocols outlined in these application notes, researchers can accurately determine the inhibitory potency of ALX 40-4C and other potential CXCR4 antagonists, thereby facilitating drug discovery and a deeper understanding of the CXCR4 signaling pathway.
References
- 1. Fluorescent CXCR4 targeting peptide as alternative for antibody staining in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring CXCR4 Occupancy by ALX40-4C Trifluoroacetate Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that, with its endogenous ligand CXCL12 (also known as SDF-1), plays a pivotal role in numerous physiological and pathological processes.[1][2] These include hematopoiesis, immune responses, and cancer metastasis.[3][4] The CXCL12/CXCR4 signaling axis is a key therapeutic target in various diseases, including HIV-1 infection and cancer.[2][3] ALX40-4C Trifluoroacetate is a small peptide inhibitor that acts as a competitive antagonist of the CXCR4 receptor.[5][6] It functions by blocking the binding of CXCL12 to CXCR4, thereby inhibiting downstream signaling pathways.[5] This application note provides a detailed protocol for analyzing the occupancy of the CXCR4 receptor by ALX40-4C Trifluoroacetate using flow cytometry, a powerful technique for single-cell analysis.[7][8]
Principle of the Assay
This receptor occupancy (RO) assay is a competitive binding experiment designed to quantify the percentage of CXCR4 receptors on the cell surface that are bound by ALX40-4C Trifluoroacetate.[9][10] The assay utilizes a fluorescently labeled anti-CXCR4 antibody that competes with ALX40-4C for binding to the same receptor. By measuring the displacement of the fluorescent antibody in the presence of increasing concentrations of ALX40-4C, the receptor occupancy can be determined.[11] The median fluorescence intensity (MFI) of the stained cells is inversely proportional to the amount of ALX40-4C bound to CXCR4.
Data Presentation
The following tables summarize the key binding characteristics of ALX40-4C Trifluoroacetate and provide a template for presenting experimental data from a flow cytometry-based CXCR4 occupancy assay.
Table 1: Binding Affinity of ALX40-4C Trifluoroacetate
| Parameter | Value | Reference |
| Target Receptor | CXCR4 | [6] |
| Mechanism of Action | Competitive Antagonist | [5] |
| Inhibitor Constant (Ki) | 1 µM | [6][12] |
| Off-Target (APJ Receptor) IC50 | 2.9 µM | [6][12] |
Table 2: Example Data from a CXCR4 Occupancy Flow Cytometry Experiment
| ALX40-4C Conc. (µM) | Median Fluorescence Intensity (MFI) | % Inhibition of Binding | % Receptor Occupancy |
| 0 (No Inhibitor) | 15000 | 0% | 0% |
| 0.01 | 13500 | 10% | 10% |
| 0.1 | 10500 | 30% | 30% |
| 1 | 7500 | 50% | 50% |
| 10 | 3000 | 80% | 80% |
| 100 | 1500 | 90% | 90% |
| Isotype Control | 100 | - | - |
% Inhibition = [1 - (MFI with ALX40-4C / MFI without ALX40-4C)] x 100 % Receptor Occupancy is considered equivalent to the % Inhibition of binding of the competing fluorescent antibody.
Experimental Protocols
This section provides a detailed methodology for the flow cytometry analysis of CXCR4 occupancy by ALX40-4C Trifluoroacetate.
Materials and Reagents
-
Cell Line: A cell line with stable and high expression of CXCR4 (e.g., Jurkat cells, CHO-CXCR4 cells, or peripheral blood mononuclear cells (PBMCs)).[5][11]
-
ALX40-4C Trifluoroacetate: Prepare a stock solution (e.g., 10 mM in sterile water or PBS) and create a serial dilution to cover the desired concentration range (e.g., 0.01 µM to 100 µM).
-
Fluorescently Labeled Anti-CXCR4 Antibody: A monoclonal antibody that competes with ALX40-4C for CXCR4 binding. A common choice is a phycoerythrin (PE)-conjugated anti-human CD184 (CXCR4) antibody (e.g., clone 12G5).[11]
-
Isotype Control: A PE-conjugated antibody of the same isotype as the anti-CXCR4 antibody, used as a negative control for staining.
-
Flow Cytometry Staining Buffer: Phosphate-buffered saline (PBS) with 2% fetal bovine serum (FBS) and 0.1% sodium azide.
-
Fixation Buffer (Optional): 1-4% paraformaldehyde in PBS.
-
Flow Cytometer: An instrument capable of detecting the fluorochrome used (e.g., PE, which has an excitation maximum of ~496 nm and an emission maximum of ~578 nm).
Experimental Workflow
The following diagram illustrates the key steps in the CXCR4 occupancy assay.
Caption: Experimental workflow for CXCR4 occupancy assay.
Step-by-Step Protocol
-
Cell Preparation:
-
Harvest cells and wash them twice with cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in staining buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Competitive Binding Incubation:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add varying concentrations of ALX40-4C Trifluoroacetate to the respective tubes. Include a "no inhibitor" control.
-
Incubate for 30 minutes at 4°C to allow the inhibitor to bind to CXCR4.
-
Without washing, add the predetermined optimal concentration of the PE-conjugated anti-CXCR4 antibody to each tube. Also, prepare an isotype control tube.
-
Incubate for an additional 30 minutes at 4°C in the dark.
-
-
Washing and Data Acquisition:
-
Wash the cells twice with 2 mL of cold staining buffer to remove unbound antibody and inhibitor.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
(Optional) If not acquiring immediately, fix the cells with 1% paraformaldehyde.
-
Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) for the target cell population.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Determine the Median Fluorescence Intensity (MFI) for the PE channel for each sample.
-
Calculate the percent inhibition of antibody binding for each concentration of ALX40-4C using the formula provided in the data table section.
-
The percent receptor occupancy is inferred from the percent inhibition of the competing antibody binding.
-
Plot the percent receptor occupancy against the log of the ALX40-4C concentration to determine the IC50 value.
-
Signaling Pathway and Mechanism of Inhibition
The binding of CXCL12 to CXCR4 activates multiple intracellular signaling pathways, leading to cell migration, proliferation, and survival.[13][14][15] ALX40-4C competitively blocks the binding of CXCL12, thus inhibiting these downstream effects.
Caption: CXCR4 signaling and inhibition by ALX40-4C.
Logical Relationship of Assay Components
The success of the receptor occupancy assay relies on the competitive binding between ALX40-4C and the fluorescently labeled antibody.
Caption: Competitive binding in the CXCR4 occupancy assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Elucidating a Key Component of Cancer Metastasis: CXCL12 (SDF-1α) Binding to CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. xtalks.com [xtalks.com]
- 9. Receptor occupancy assessment by flow cytometry as a pharmacodynamic biomarker in biopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mlm-labs.com [mlm-labs.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application of ALX 40-4C Trifluoroacetate in metastatic cancer research.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. The chemokine receptor CXCR4 and its ligand, CXCL12 (also known as SDF-1), play a pivotal role in this process. The CXCL12/CXCR4 signaling axis is a key driver of cancer progression, promoting tumor growth, invasion, angiogenesis, and the migration of cancer cells to metastatic sites where CXCL12 is highly expressed, such as the bone marrow, lungs, and liver.[1] Consequently, targeting this axis presents a promising therapeutic strategy to combat metastatic disease.
ALX 40-4C Trifluoroacetate is a small peptide inhibitor of the CXCR4 receptor.[2] It acts as a competitive antagonist, blocking the binding of CXCL12 to CXCR4 and thereby inhibiting the downstream signaling pathways essential for cancer cell migration and survival.[1][2] This document provides detailed application notes and protocols for the use of this compound in metastatic cancer research.
Mechanism of Action
ALX 40-4C is a small peptide that functions as a competitive antagonist of the CXCR4 receptor.[3] It is believed to interact with the second extracellular loop of CXCR4, which prevents the binding of the natural ligand CXCL12.[2][3] This blockade inhibits the conformational changes in the receptor necessary for downstream signaling. The binding of CXCL12 to CXCR4 typically triggers a cascade of intracellular events, including the activation of G-proteins, leading to the mobilization of intracellular calcium and the activation of pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell migration, proliferation, and survival.[1] By inhibiting the initial ligand-receptor interaction, ALX 40-4C effectively abrogates these downstream effects.
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes key performance metrics.
| Parameter | Value | Cell Type/Assay Condition | Reference(s) |
| K_i_ (SDF-1/CXCL12 Binding) | 1 µM | CXCR4-expressing cells | [3] |
| IC_50_ (SDF-1-mediated calcium mobilization) | ~20 nM | Peripheral Blood Lymphocytes | [4] |
| IC_50_ (Off-target: APJ Receptor) | 2.9 µM | APJ Receptor expressing cells | [3] |
Experimental Protocols
In Vitro Assays
1. Cell Migration (Transwell) Assay
This assay assesses the ability of ALX 40-4C to inhibit the chemoattractant-driven migration of cancer cells.
-
Cell Culture: Culture cancer cells known to express CXCR4 (e.g., breast, lung, prostate cancer cell lines) in appropriate media.
-
Assay Preparation:
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
In the lower chamber of a 24-well plate, add 600 µL of serum-free medium containing CXCL12 (e.g., 100 ng/mL) as the chemoattractant. Include a negative control with serum-free medium only.
-
-
Treatment:
-
Pre-incubate the cell suspension with varying concentrations of this compound (a starting range of 10-1000 nM is recommended) for 30 minutes at 37°C. Include a vehicle control.
-
Add 100 µL of the treated cell suspension to the upper chamber of the Transwell insert (typically with an 8 µm pore size).
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for the cell type's migratory capacity (typically 4-24 hours).
-
Quantification:
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields of view under a microscope or elute the stain and measure the absorbance.
-
2. Wound Healing (Scratch) Assay
This assay provides a qualitative and semi-quantitative assessment of cell migration.
-
Cell Culture: Seed cancer cells in a 6-well plate and grow to a confluent monolayer.
-
Wound Creation:
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh low-serum medium (e.g., 1-2% FBS) containing the desired concentration of this compound (e.g., 10-1000 nM) or a vehicle control.
-
-
Imaging and Analysis:
-
Capture images of the wound at time zero (T=0).
-
Incubate the plate at 37°C and 5% CO₂ and capture images at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at different time points to determine the rate of cell migration and wound closure.
-
3. Western Blot for Downstream Signaling
This protocol allows for the analysis of the effect of ALX 40-4C on the downstream signaling pathways of CXCR4.
-
Cell Culture and Treatment:
-
Culture CXCR4-expressing cancer cells to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
In Vivo Metastasis Models (Representative Protocols)
1. Experimental Metastasis Model
This model assesses the effect of the inhibitor on the colonization of distant organs by cancer cells introduced directly into circulation.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Cell Preparation: Use a cancer cell line that readily forms metastases (e.g., murine osteosarcoma or melanoma cell lines).[2] Cells can be pre-treated with this compound in vitro before injection.
-
Tumor Cell Injection: Inject the cancer cells (e.g., 1 x 10^6 cells) into the lateral tail vein of the mice.
-
Treatment Regimen:
-
Administer this compound via an appropriate route (e.g., subcutaneous or intraperitoneal injection) at a pre-determined dose and schedule. Treatment can begin prior to, at the time of, or after tumor cell injection.
-
-
Endpoint Analysis:
-
Monitor the mice for signs of morbidity.
-
At the end of the study (e.g., 3-4 weeks), euthanize the mice and harvest the lungs and other potential metastatic organs.
-
Quantify the number and size of metastatic nodules on the organ surface. Histological analysis can be performed to confirm the presence of micrometastases.
-
2. Orthotopic Xenograft Model
This model more closely recapitulates the entire metastatic cascade, from primary tumor growth to dissemination.
-
Animal Model: Use immunodeficient mice appropriate for the cancer cell line.
-
Tumor Cell Implantation: Implant human cancer cells into the organ of origin (e.g., mammary fat pad for breast cancer).[3]
-
Treatment:
-
Once tumors are established and palpable, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to a defined schedule.
-
-
Monitoring and Endpoint Analysis:
-
Measure primary tumor volume regularly (e.g., twice weekly) using calipers.
-
At the study endpoint, resect and weigh the primary tumor.
-
Examine distant organs (e.g., lungs, liver, bone marrow) for metastases, which can be quantified by gross examination, histology, or in vivo imaging if luciferase-expressing cell lines are used.
-
Visualizations
Caption: CXCL12/CXCR4 signaling pathway and its inhibition by ALX 40-4C.
Caption: Workflow for a Transwell cell migration assay.
Conclusion
This compound is a valuable tool for investigating the role of the CXCL12/CXCR4 signaling axis in metastatic cancer. The protocols provided herein offer a framework for utilizing this inhibitor in key in vitro and in vivo experiments. By elucidating the mechanisms of CXCR4-mediated metastasis and evaluating the efficacy of its inhibition, researchers can advance the development of novel anti-metastatic therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting the CXCR4/CXCL12 axis with the peptide antagonist E5 to inhibit breast tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ALX 40-4C Trifluoroacetate solubility and preparation of stock solutions.
This technical support center provides guidance on the solubility, stock solution preparation, and troubleshooting for ALX 40-4C Trifluoroacetate, a potent inhibitor of the CXCR4 receptor. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a small peptide inhibitor of the chemokine receptor CXCR4. It functions by blocking the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1), to CXCR4. This inhibition disrupts downstream signaling pathways involved in cell migration, proliferation, and survival. It has been investigated for its potential therapeutic effects in various diseases, including HIV-1 infection, by preventing the virus from using CXCR4 as a co-receptor for entry into host cells.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C.[1] Once reconstituted in a solvent, it is recommended to store the stock solution in aliquots at -80°C to minimize freeze-thaw cycles.[1]
Q3: What is the solubility of this compound?
There is conflicting information from different suppliers regarding the solubility of this compound in aqueous solutions. One source indicates a high solubility of 50 mg/mL in water, potentially requiring sonication to achieve complete dissolution. Conversely, another supplier suggests a much lower solubility of less than 1 mg/mL, classifying the compound as slightly soluble or insoluble in water.[1] This discrepancy may be due to differences in the manufacturing process, the purity of the compound, or the presence of counter-ions. It is highly recommended to perform a small-scale solubility test with a small amount of the product before dissolving the entire sample.
Q4: In which solvents, other than water, can I dissolve this compound?
For peptides with solubility challenges in aqueous solutions, it is common to use organic solvents to aid dissolution. Dimethyl sulfoxide (DMSO) is a frequently used solvent for creating stock solutions of peptides. The general procedure involves dissolving the peptide in a minimal amount of 100% DMSO and then slowly diluting with an aqueous buffer, such as PBS, to the desired final concentration.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Notes | Source |
| Water (H₂O) | 50 mg/mL | May require sonication. | Supplier A |
| Water (H₂O) | < 1 mg/mL | Slightly soluble or insoluble. | Supplier B[1] |
| DMSO | Data Not Available | Recommended as an initial solvent for hydrophobic peptides. | General Peptide Guidelines |
| PBS | Data Not Available | Commonly used for dilution from a DMSO stock. | General Peptide Guidelines |
Table 2: Storage Recommendations
| Form | Storage Temperature | Duration | Source |
| Lyophilized Powder | -20°C | Up to 3 years | [1] |
| In Solvent | -80°C | Up to 2 years | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general method for preparing a stock solution of this compound, assuming a molecular weight of approximately 1835.2 g/mol . Please verify the exact molecular weight from your product's data sheet.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-treatment: Before opening, briefly centrifuge the vial of this compound powder to ensure all the lyophilized material is at the bottom of the vial.[1]
-
Weighing: Accurately weigh out 1 mg of the peptide powder in a sterile microcentrifuge tube.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000
-
Example: (1 mg / 1835.2 g/mol ) * 100,000 ≈ 54.5 µL
-
-
Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the peptide.
-
Mixing: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Troubleshooting Guide
Issue 1: The this compound powder is not dissolving in water.
-
Question: I am trying to dissolve this compound in sterile water as per one of the supplier's recommendations, but it is not going into solution. What should I do?
-
Answer: Given the conflicting solubility data, it is possible that your batch of the compound has lower aqueous solubility.
-
Sonication: Try sonicating the solution in a water bath for 10-15 minutes. This can help break up aggregates and facilitate dissolution.
-
Gentle Warming: Gently warm the solution to 37°C. Be cautious not to overheat, as this can degrade the peptide.
-
pH Adjustment: The solubility of peptides can be pH-dependent. Since ALX 40-4C is a peptide with basic residues, its solubility may increase in a slightly acidic solution. You can try adding a small amount of 10% acetic acid.
-
Use of an Organic Solvent: If the above methods fail, it is recommended to use an organic solvent like DMSO to prepare a concentrated stock solution, which can then be diluted in your aqueous experimental buffer.
-
Issue 2: After diluting my DMSO stock solution in a buffer, a precipitate formed.
-
Question: I successfully dissolved this compound in DMSO, but when I diluted it into my phosphate-buffered saline (PBS), the solution became cloudy. Why did this happen and how can I fix it?
-
Answer: This is a common issue known as "salting out," where the peptide is less soluble in the aqueous buffer than in the organic solvent.
-
Slow Dilution: To prevent this, try adding the DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while vortexing the buffer. This allows for more gradual mixing and can prevent the peptide from crashing out of solution.
-
Lower Final Concentration: The final concentration of the peptide in the aqueous buffer may be above its solubility limit. Try preparing a more dilute final solution.
-
In-line Dilution: For some applications, it may be possible to add the concentrated DMSO stock directly to a larger volume of the experimental medium with vigorous stirring.
-
Mandatory Visualizations
Caption: Workflow for preparing a stock solution of this compound.
Caption: Inhibition of the CXCR4 signaling pathway by ALX 40-4C.
References
Improving the stability of ALX 40-4C Trifluoroacetate in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of ALX 40-4C Trifluoroacetate in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
ALX 40-4C is a small peptide inhibitor of the chemokine receptor CXCR4 and the APJ receptor.[1] It is typically supplied as a lyophilized trifluoroacetate (TFA) salt. As a peptide, its stability in solution is a critical consideration for experimental success. The presence of multiple arginine residues makes it a highly hydrophilic peptide, which generally aids in its aqueous solubility.
Q2: How should I store lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[2] Before opening, it is recommended to allow the vial to warm to room temperature in a desiccator to prevent condensation, which can compromise stability.
Q3: What is the best way to reconstitute this compound?
The recommended starting solvent for reconstituting this compound is sterile, purified water.[2] Given its arginine-rich nature, it is expected to have good aqueous solubility. If you encounter solubility issues, a small amount of a weak acid, such as 10% acetic acid, can be added to aid dissolution. For highly concentrated or challenging solutions, a minimal amount of an organic co-solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by the addition of aqueous buffer.
Q4: How does the trifluoroacetate (TFA) counterion affect the peptide?
Trifluoroacetic acid is commonly used during peptide synthesis and purification, resulting in the final product being a TFA salt. While generally not a concern for many in vitro applications, it's important to be aware that TFA can influence the biological and physicochemical properties of the peptide.[3][4][5] In some cellular assays, high concentrations of TFA have been reported to have effects on cell growth.[3] For sensitive applications, counterion exchange to a more biologically compatible salt like acetate may be considered.
Troubleshooting Guide
Issue 1: The ALX 40-4C solution appears cloudy or shows visible precipitates.
-
Possible Cause: The peptide concentration may be too high for the chosen solvent, or the pH of the solution may not be optimal for solubility.
-
Troubleshooting Steps:
-
Sonication: Gently sonicate the solution to aid in dissolving any small aggregates.
-
Adjust pH: Check the pH of the solution. For arginine-rich peptides, a slightly acidic pH (around 5-6) can sometimes improve solubility.
-
Lower Concentration: Try dissolving the peptide at a lower concentration.
-
Co-Solvent: If using an aqueous buffer, try initially dissolving the peptide in a small amount of an organic solvent like DMSO or ACN before adding the buffer.
-
Issue 2: A loss of biological activity is observed over time in solution.
-
Possible Cause: The peptide is degrading in solution. Common degradation pathways for peptides include hydrolysis, oxidation, and enzymatic degradation.
-
Troubleshooting Steps:
-
Fresh Solutions: Always use freshly prepared solutions for your experiments. Peptide solutions are generally not stable for long periods.[2]
-
Storage of Solutions: If storage is unavoidable, prepare single-use aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Sterility: Use sterile buffers and aseptic techniques to prevent microbial contamination, which can lead to enzymatic degradation.
-
Avoid Extreme pH: Maintain the pH of the solution within a stable range, as extreme pH values can accelerate hydrolysis.
-
Issue 3: Inconsistent results are observed between experiments.
-
Possible Cause: Inconsistent handling of the peptide solution, including variations in storage time, temperature, or the number of freeze-thaw cycles.
-
Troubleshooting Steps:
-
Standardized Protocol: Establish and adhere to a strict, standardized protocol for peptide reconstitution, storage, and handling.
-
Aliquotting: Prepare single-use aliquots immediately after reconstitution to ensure that each experiment uses a solution of the same quality.
-
Control for Light and Air Exposure: Minimize the exposure of the peptide solution to light and atmospheric oxygen, especially if the peptide contains sensitive residues.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following tables provide generalized stability information for arginine-rich peptides based on established principles of peptide chemistry. These should be used as a guideline for experimental design.
Table 1: General Stability of Arginine-Rich Peptides in Solution under Different Conditions
| Parameter | Condition | Expected Stability | Recommendations |
| pH | Acidic (pH < 4) | Generally stable, but acid hydrolysis can occur over time. | Use for short-term storage if necessary. |
| Neutral (pH 6-8) | Susceptible to various degradation pathways. | Prepare fresh solutions before use. | |
| Basic (pH > 8) | Increased risk of degradation. | Avoid prolonged exposure. | |
| Temperature | -80°C | High stability for months to years (in aliquots). | Recommended for long-term storage of stock solutions. |
| -20°C | Good stability for weeks to months (in aliquots). | Suitable for short to medium-term storage. | |
| 4°C | Limited stability (days). | Use for solutions that will be used within a short timeframe. | |
| Room Temp (25°C) | Poor stability (hours to days). | Avoid leaving solutions at room temperature for extended periods. | |
| Solvent | Water | Moderate stability, dependent on pH and temperature. | Use sterile, high-purity water. |
| Aqueous Buffers | Stability is buffer-dependent. | Choose a buffer system that maintains an optimal pH. | |
| Organic Co-solvents | Can improve solubility but may affect long-term stability. | Use the minimal amount necessary for dissolution. |
Table 2: Recommended Solvents for Reconstitution of Arginine-Rich Peptides
| Solvent | Recommendation | Notes |
| Sterile, distilled water | First choice | Generally provides good solubility for arginine-rich peptides. |
| 10% Acetic Acid in water | Second choice | Can be used if solubility in water is limited. |
| Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) | For hydrophobic peptides | Use a small volume to dissolve the peptide, then slowly add aqueous buffer. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradation Products
This protocol is designed to intentionally degrade the peptide under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[2][6]
-
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Incubator/water bath
-
UV light source
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional, for identification of degradation products)
-
-
Procedure:
-
Prepare Stock Solution: Dissolve ALX 40-4C in high-purity water to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 1, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature in the dark for various time points.
-
Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 70°C) for various time points.
-
Photostability: Expose an aliquot of the stock solution to a UV light source for a defined period.
-
Neutralization: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by RP-HPLC. Monitor for the appearance of new peaks and a decrease in the main peptide peak area. If available, use mass spectrometry to identify the degradation products.
-
Protocol 2: Real-Time Stability Assessment by RP-HPLC
This protocol describes how to monitor the stability of an ALX 40-4C solution under specific storage conditions over time.
-
Materials:
-
This compound
-
Chosen buffer/solvent for the stability study
-
Storage containers (e.g., low-protein-binding tubes)
-
Temperature-controlled storage units (e.g., refrigerator, incubator)
-
RP-HPLC system with a stability-indicating method (developed from the forced degradation study)
-
-
Procedure:
-
Sample Preparation: Prepare a solution of ALX 40-4C at the desired concentration in the chosen buffer.
-
Aliquoting: Dispense the solution into multiple single-use aliquots.
-
Storage: Store the aliquots under the desired conditions (e.g., 4°C, 25°C).
-
Time Points: At predefined time points (e.g., 0, 1, 7, 14, 30 days), remove one aliquot from each storage condition for analysis.
-
Analysis: Analyze each aliquot by RP-HPLC using the stability-indicating method.
-
Data Evaluation: Quantify the peak area of the intact ALX 40-4C peak at each time point. Calculate the percentage of the remaining peptide relative to the initial time point (T=0). Plot the percentage of remaining peptide against time to determine the degradation rate.
-
Visualizations
Caption: A decision tree for troubleshooting common instability issues with ALX 40-4C solutions.
Caption: A workflow diagram for assessing the stability of ALX 40-4C in solution.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com.cn [genscript.com.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to optimize the working concentration of ALX 40-4C Trifluoroacetate.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of ALX 40-4C Trifluoroacetate for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small peptide inhibitor of the chemokine receptor CXCR4.[1][2] It functions by inhibiting the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1), to CXCR4.[3][4] Additionally, ALX 40-4C acts as an antagonist of the APJ receptor.[1][3][4]
Q2: What are the known binding affinities and effective concentrations of ALX 40-4C?
A2: The binding affinity (Ki) for inhibiting SDF-1 binding to CXCR4 is 1 µM.[1][5] The half-maximal inhibitory concentration (IC50) for the APJ receptor is 2.9 µM.[1][5] In the context of anti-HIV-1 activity, its half-maximal effective concentration (EC50) ranges from 0.06 to 1.34 µg/mL depending on the viral strain, with a 50% cytotoxic concentration (CC50) of 21 µg/mL.[1][6]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in water (H2O) at a concentration of 50 mg/mL.[5] For experimental use, it is recommended to prepare a concentrated stock solution in a suitable solvent like sterile water or a buffer compatible with your experimental system. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, the powdered form should be stored at -20°C for up to one year or -80°C for up to two years.[5] Once dissolved, the stock solution should be stored at -20°C for up to one month or -80°C for up to six months.[5]
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| SDF-1-CXCR4 | Ki | 1 µM | [1][5] |
| APJ receptor | IC50 | 2.9 µM | [1][5] |
| HIV-1 gp120/APJ-mediated cell fusion (IIIB isolate) | IC50 | 3.41 µM | [1] |
| HIV-1 gp120/APJ-mediated cell fusion (89.6 isolate) | IC50 | 3.1 µM | [1] |
Table 2: In Vitro Efficacy and Cytotoxicity of this compound against HIV-1
| HIV-1 Strain | EC50 (µg/mL) | CC50 (µg/mL) | Reference |
| HIV-1 NL4-3 | 0.34 ± 0.04 | 21 | [1][6] |
| HIV-1 NC10 | 0.37 ± 0.01 | 21 | [1][6] |
| HIV-1 HXB2 | 0.18 ± 0.11 | 21 | [1][6] |
| HIV-1 HC43 | 0.06 ± 0.02 | 21 | [1][6] |
Experimental Protocols
Protocol: Determining the Optimal Working Concentration in a Cell-Based Assay
This protocol outlines a general method for determining the optimal working concentration of this compound for inhibiting SDF-1/CXCL12-induced cellular responses (e.g., migration, calcium mobilization, or receptor internalization).
Materials:
-
CXCR4-expressing cells
-
This compound
-
Cell culture medium
-
SDF-1/CXCL12
-
Assay-specific reagents (e.g., Calcein-AM for migration, Fluo-4 AM for calcium flux)
-
96-well plates
-
Plate reader or flow cytometer
Methodology:
-
Cell Preparation:
-
Culture CXCR4-expressing cells to 70-80% confluency.
-
Harvest the cells and resuspend them in the appropriate assay buffer at the desired density.
-
-
Dose-Response Setup:
-
Prepare a serial dilution of this compound in the assay buffer. A common starting range is from 100 µM down to 0.1 µM.
-
Add the different concentrations of ALX 40-4C to the wells of a 96-well plate.
-
Include a "vehicle control" (buffer only) and a "no SDF-1" control.
-
-
Incubation:
-
Add the cell suspension to the wells containing the inhibitor dilutions.
-
Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for inhibitor binding.
-
-
Stimulation:
-
Add SDF-1/CXCL12 to all wells except the "no SDF-1" control. The concentration of SDF-1 should be at its EC50 or a concentration known to elicit a robust response.
-
-
Assay Measurement:
-
Proceed with the specific assay protocol (e.g., measure fluorescence for calcium flux, or count migrated cells).
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% response) and the "no SDF-1" control (0% response).
-
Plot the normalized response against the log of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Troubleshooting Guide
Issue 1: No or low inhibitory effect observed.
-
Possible Cause 1: Suboptimal inhibitor concentration.
-
Solution: Perform a dose-response experiment with a wider range of concentrations. Start from a high concentration (e.g., 50-100 µM) and perform serial dilutions.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: Increase the pre-incubation time of the cells with ALX 40-4C before adding the agonist to ensure adequate receptor binding.
-
-
Possible Cause 3: Low CXCR4 expression on cells.
-
Solution: Verify the expression level of CXCR4 on your cell line using flow cytometry or western blotting.
-
-
Possible Cause 4: Degraded inhibitor.
-
Solution: Use a fresh aliquot of the ALX 40-4C stock solution. Avoid multiple freeze-thaw cycles.
-
Issue 2: High cytotoxicity observed.
-
Possible Cause 1: Working concentration is too high.
-
Possible Cause 2: Prolonged incubation time.
-
Solution: Reduce the duration of the experiment to the minimum time required to observe the desired biological effect.
-
Issue 3: High background or non-specific effects.
-
Possible Cause 1: Off-target effects.
-
Possible Cause 2: Issues with the assay system.
-
Solution: Optimize the assay conditions, such as cell density, agonist concentration, and buffer components.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. reactivi.ro [reactivi.ro]
- 6. ALX 40-4C acetate | Apelin receptor | CXCR | TargetMol [targetmol.com]
Potential off-target effects of ALX 40-4C Trifluoroacetate on the APJ receptor.
This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of ALX 40-4C Trifluoroacetate. It provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding its potential off-target effects on the APJ receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small peptide inhibitor of the chemokine receptor CXCR4.[1][2][3] It functions by competitively inhibiting the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1), to CXCR4, thereby blocking its downstream signaling pathways.[1][4] This interaction has been particularly studied in the context of inhibiting the replication of X4 strains of HIV-1.[1][3]
Q2: What are the known off-target effects of this compound, specifically concerning the APJ receptor?
A2: this compound is known to act as an antagonist of the Apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][3][5][6][7] This is a documented off-target effect.
Q3: What is the significance of this compound acting as an antagonist on the APJ receptor?
A3: The APJ receptor and its endogenous ligands, apelin and Elabela, play crucial roles in various physiological processes, including cardiovascular regulation, angiogenesis, and fluid homeostasis.[8][9][10] Antagonism of the APJ receptor by ALX 40-4C could potentially interfere with these normal functions, leading to unintended physiological consequences in experimental models. Therefore, it is critical to consider this off-target activity when interpreting experimental results.
Q4: How does the binding affinity of ALX 40-4C for the APJ receptor compare to its primary target, CXCR4?
A4: ALX 40-4C has a higher affinity for its primary target, CXCR4, than for the APJ receptor. The inhibitory constant (Ki) for SDF-1 binding to CXCR4 is 1 µM, while the half-maximal inhibitory concentration (IC50) for the APJ receptor is 2.9 µM.[1][2][3] This indicates that at lower concentrations, ALX 40-4C is more selective for CXCR4. However, at higher concentrations, significant inhibition of the APJ receptor can be expected.
Quantitative Data Summary
The following table summarizes the known binding affinities and inhibitory concentrations of this compound for its primary target (CXCR4) and its off-target (APJ receptor).
| Target Receptor | Parameter | Value | Reference(s) |
| CXCR4 | Kᵢ (for SDF-1 binding) | 1 µM | [1][2][3] |
| APJ Receptor | IC₅₀ | 2.9 µM | [1][3][5][6] |
Experimental Protocols
To investigate and confirm the off-target effects of ALX 40-4C on the APJ receptor in your own experimental setup, you can utilize the following standard methodologies.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC₅₀) of ALX 40-4C for the APJ receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human APJ receptor.
-
Harvest the cells and prepare cell membranes through homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled APJ receptor ligand (e.g., [¹²⁵I]-Apelin-13) to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled APJ agonist).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate the bound and free radioligand by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of ALX 40-4C.
-
Plot the percentage of specific binding against the logarithm of the ALX 40-4C concentration.
-
Determine the IC₅₀ value, which is the concentration of ALX 40-4C that inhibits 50% of the specific binding of the radioligand.
-
Protocol 2: Functional Assay - Calcium Mobilization
Objective: To assess the functional antagonism of ALX 40-4C on APJ receptor signaling.
Methodology:
-
Cell Preparation:
-
Use cells endogenously or recombinantly expressing the APJ receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Assay Procedure:
-
Pre-incubate the dye-loaded cells with varying concentrations of this compound or a vehicle control.
-
Stimulate the cells with a known agonist of the APJ receptor, such as Apelin-13, at a concentration that elicits a submaximal response (EC₈₀).
-
Measure the changes in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the inhibitory effect of ALX 40-4C on the agonist-induced calcium mobilization.
-
Plot the percentage of inhibition against the logarithm of the ALX 40-4C concentration to determine the IC₅₀ value for functional antagonism.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High non-specific binding in radioligand assay | - Radioligand concentration is too high.- Insufficient blocking of non-specific sites.- Hydrophobic interactions of the compound with the filter or plate. | - Use a radioligand concentration at or below its Kd value.- Add bovine serum albumin (BSA) to the assay buffer.- Pre-treat filters with a blocking agent like polyethyleneimine. |
| No or low signal in functional assay | - Low receptor expression in cells.- Inactive agonist or antagonist.- Issues with the calcium-sensitive dye. | - Verify receptor expression using a validated method.- Use a fresh, quality-controlled batch of compounds.- Ensure proper loading of the dye and check for cell viability. |
| Inconsistent IC₅₀ values | - Compound solubility issues.- Pipetting errors.- Variation in cell passage number. | - Ensure the compound is fully dissolved in the appropriate solvent.- Use calibrated pipettes and proper technique.- Maintain a consistent cell passage number for all experiments. |
| Observed effect is not dose-dependent | - Compound precipitation at higher concentrations.- Cellular toxicity at higher concentrations. | - Check the solubility limit of the compound in your assay buffer.- Perform a cell viability assay in parallel with your functional assay. |
Visualizations
APJ Receptor Signaling Pathway
Caption: APJ receptor signaling and inhibition by ALX 40-4C.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for investigating off-target effects.
Logical Relationship of ALX 40-4C Interaction
Caption: ALX 40-4C's primary and off-target interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactivi.ro [reactivi.ro]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. mybiosource.com [mybiosource.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jicrcr.com [jicrcr.com]
- 9. jicrcr.com [jicrcr.com]
- 10. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of ALX 40-4C Trifluoroacetate in cell lines.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxicity of ALX 40-4C Trifluoroacetate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small peptide inhibitor of the chemokine receptor CXCR4, with a Ki of 1 μM.[1] It functions by blocking the binding of the natural ligand, Stromal Cell-Derived Factor-1 (SDF-1α/CXCL12), to CXCR4. This inhibition prevents the conformational changes in the receptor necessary for downstream signaling. ALX 40-4C also acts as an antagonist of the Apelin Receptor (APJ), with an IC50 of 2.9 μM.[1]
Q2: What are the known cytotoxic effects of this compound?
A2: The 50% cytotoxic concentration (CC50) of ALX 40-4C has been reported to be 21 μg/mL.[1] However, the specific cytotoxicity can vary significantly depending on the cell line, experimental conditions, and exposure time. High concentrations or prolonged exposure can lead to off-target effects and subsequent cell death.
Q3: What are the common causes of unexpected cytotoxicity in my experiments with ALX 40-4C?
A3: Unexpected cytotoxicity can arise from several factors:
-
High Compound Concentration: Using concentrations significantly above the effective inhibitory range can lead to non-specific effects.
-
Solvent Toxicity: The solvent used to dissolve ALX 40-4C, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).
-
Suboptimal Cell Health: Unhealthy or stressed cells are more susceptible to the cytotoxic effects of any treatment.
-
Incorrect Handling and Storage: Improper storage of the compound can lead to degradation and the formation of toxic byproducts.
-
Contamination: Microbial contamination of cell cultures can induce cell death, which may be mistakenly attributed to the compound.
Q4: How can I determine the optimal non-toxic concentration of ALX 40-4C for my experiments?
A4: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. This typically involves treating cells with a range of ALX 40-4C concentrations and assessing cell viability using a standard cytotoxicity assay (e.g., MTT or LDH assay). The goal is to find a concentration that effectively inhibits the target receptor without causing significant cell death.
Q5: Are there any strategies to reduce the cytotoxicity of ALX 40-4C?
A5: Yes, several strategies can be employed to mitigate the cytotoxicity of peptide inhibitors like ALX 40-4C:
-
Optimize Exposure Time: Reducing the incubation time to the minimum required to achieve the desired biological effect can decrease cytotoxicity.
-
Co-treatment with Protective Agents: In some cases, co-treatment with antioxidants or other cytoprotective agents may reduce off-target toxicity.
-
Formulation Strategies: For preclinical studies, formulating the peptide in a suitable delivery vehicle can improve its solubility and reduce local concentrations that might be toxic.
-
Chemical Modification: While not a simple solution for an end-user, strategies like PEGylation (attaching polyethylene glycol) can reduce the cytotoxicity of peptides.
Troubleshooting Guides
Issue 1: High levels of cell death observed in both treated and control wells.
| Possible Cause | Troubleshooting Steps |
| Microbial Contamination | Visually inspect cultures for turbidity, color change in the medium, or microbial growth. Test for mycoplasma contamination. Discard contaminated cultures and reagents. |
| Suboptimal Cell Culture Conditions | Ensure proper incubator settings (temperature, CO2, humidity). Use fresh, high-quality culture medium and supplements. Do not use cells that are over-confluent or have been passaged too many times. |
| Reagent or Media Toxicity | Test each component of the culture medium and assay reagents for toxicity. Prepare fresh reagents and use sterile, high-purity water. |
| Harsh Cell Handling | Handle cells gently during seeding, media changes, and reagent addition to avoid mechanical stress and cell membrane damage. |
Issue 2: Dose-dependent cytotoxicity observed, but at concentrations lower than expected.
| Possible Cause | Troubleshooting Steps |
| High Sensitivity of the Cell Line | Some cell lines are inherently more sensitive to chemical treatments. Perform a thorough literature search for your specific cell line's sensitivity to peptide inhibitors. Consider using a more robust cell line if possible. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Incorrect Compound Concentration | Verify the stock solution concentration and the dilution calculations. Use calibrated pipettes for accurate dispensing. |
| Compound Degradation | Ensure the compound has been stored correctly according to the manufacturer's instructions. Prepare fresh dilutions from a new stock aliquot. |
Issue 3: Inconsistent or non-reproducible cytotoxicity results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between plating wells to ensure even distribution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity and reduce evaporation. |
| Variability in Incubation Time | Standardize the incubation time with the compound across all experiments. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use appropriate pipetting techniques to ensure accurate and consistent volume delivery. |
Quantitative Data Summary
The following table provides a summary of the known inhibitory and cytotoxic concentrations of this compound. Please note that the CC50 values for specific cell lines are provided as illustrative examples based on typical ranges observed for peptide inhibitors, as comprehensive public data for ALX 40-4C across multiple cell lines is limited.
| Parameter | Value | Target/Cell Line | Reference |
| Ki (Inhibitor Constant) | 1 µM | SDF-1 binding to CXCR4 | [1] |
| IC50 (Half-maximal Inhibitory Concentration) | 2.9 µM | APJ Receptor | [1] |
| CC50 (50% Cytotoxic Concentration) | 21 µg/mL | Not specified | [1] |
| Hypothetical CC50 | ~25 µg/mL | Jurkat (T-lymphocyte cell line) | Example |
| Hypothetical CC50 | ~35 µg/mL | HeLa (Cervical cancer cell line) | Example |
| Hypothetical CC50 | >50 µg/mL | HEK293 (Human embryonic kidney cell line) | Example |
| Hypothetical CC50 | ~15 µg/mL | Primary Human Umbilical Vein Endothelial Cells (HUVEC) | Example |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound stock solution
-
Cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of ALX 40-4C in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
This compound stock solution
-
Cell line of interest
-
Complete culture medium (serum-free medium may be required for the assay step to reduce background)
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of ALX 40-4C in culture medium. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Data Acquisition: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Visualizations
Caption: ALX 40-4C inhibits CXCR4 and APJ receptor signaling pathways.
Caption: General workflow for assessing ALX 40-4C cytotoxicity.
Caption: A logical approach to troubleshooting unexpected cytotoxicity.
References
Technical Support Center: Overcoming Resistance to ALX 40-4C Trifluoroacetate in HIV Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ALX 40-4C Trifluoroacetate for HIV research. The information provided is intended to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It functions as a competitive antagonist, blocking the binding of the HIV-1 surface glycoprotein gp120 to the CXCR4 co-receptor.[3][4] This interaction is crucial for the entry of X4-tropic HIV-1 strains into host cells. By obstructing this binding, ALX 40-4C prevents the conformational changes in the viral envelope necessary for membrane fusion and subsequent viral entry.[3]
Q2: Which HIV-1 strains are expected to be sensitive to this compound?
ALX 40-4C is specifically active against HIV-1 strains that use the CXCR4 co-receptor for entry, known as X4-tropic strains.[1][4] It is not effective against strains that exclusively use the CCR5 co-receptor (R5-tropic strains) or dual-tropic strains that can use both.
Q3: What are the potential mechanisms of resistance to this compound?
While specific resistance mutations to ALX 40-4C are not extensively documented in dedicated studies, resistance to CXCR4 inhibitors, in general, can arise through several mechanisms:
-
Mutations in the Viral Envelope (gp120): Changes in the V3 loop and other regions of the gp120 glycoprotein can alter the binding affinity for the CXCR4 co-receptor.[5][6][7] These mutations may allow the virus to utilize the CXCR4 co-receptor even in the presence of the inhibitor.
-
Co-receptor Switching: HIV-1 can switch its co-receptor preference from CXCR4 to CCR5, rendering CXCR4 inhibitors like ALX 40-4C ineffective.[6][8]
-
Increased Affinity for CD4: Mutations that enhance the binding of gp120 to the primary CD4 receptor can facilitate more efficient subsequent interactions with the co-receptor, potentially overcoming the inhibitory effects of ALX 40-4C.[7]
Q4: How can I determine if my HIV-1 strain is resistant to this compound?
Resistance can be determined using phenotypic or genotypic assays.
-
Phenotypic Assays: These assays directly measure the ability of the virus to replicate in the presence of varying concentrations of ALX 40-4C. An increase in the 50% inhibitory concentration (IC50) compared to a sensitive reference strain indicates resistance.[9][10]
-
Genotypic Assays: Genotypic testing involves sequencing the viral env gene, which encodes for gp120 and gp41, to identify mutations known to be associated with resistance to entry inhibitors.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of ALX 40-4C efficacy in long-term cell culture experiments. | Emergence of resistant viral variants. | 1. Perform Resistance Testing: Conduct phenotypic assays to confirm a shift in the IC50 value. Sequence the env gene of the viral population to identify potential resistance mutations in gp120. 2. Co-receptor Tropism Assay: Determine if the virus has switched its co-receptor usage from CXCR4 to CCR5.[9][10] |
| High background in viral entry assays. | Non-specific inhibition or cytotoxicity of ALX 40-4C at high concentrations. | 1. Determine Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range where ALX 40-4C is not toxic to the target cells. 2. Optimize Assay Conditions: Titrate the concentration of ALX 40-4C to find the optimal balance between potent inhibition and minimal off-target effects. |
| Inconsistent results in viral inhibition assays. | Variability in experimental conditions or viral stock. | 1. Standardize Protocols: Ensure consistent cell density, virus input (multiplicity of infection), and incubation times. 2. Use a Reference Strain: Include a well-characterized, ALX 40-4C-sensitive HIV-1 strain as a positive control in all experiments. |
| Suspected resistance, but no known resistance mutations are found in gp120. | Novel resistance mutations or mechanisms involving other viral or host factors. | 1. Full-Length env Sequencing: Sequence the entire env gene to identify mutations outside of commonly analyzed regions. 2. Phenotypic Characterization: In-depth phenotypic analysis of the resistant virus, including its entry kinetics and dependence on specific domains of CXCR4. |
Data Presentation
Table 1: Example of Phenotypic Susceptibility to this compound
| HIV-1 Strain | Co-receptor Tropism | ALX 40-4C IC50 (µM) | Fold Change in IC50 | Interpretation |
| Reference Strain A | X4 | 0.5 | 1.0 | Sensitive |
| Clinical Isolate 1 | X4 | 0.6 | 1.2 | Sensitive |
| Lab-Adapted Strain B | X4 | 5.2 | 10.4 | Resistant |
| Clinical Isolate 2 | R5 | >50 | >100 | Not Susceptible |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Phenotypic Resistance Assay (Single-Cycle Infection Assay)
This assay measures the ability of an HIV-1 envelope clone to mediate entry into target cells in the presence of ALX 40-4C.
Materials:
-
HEK293T cells
-
Env-deficient HIV-1 backbone vector expressing luciferase (e.g., pSG3ΔEnv)
-
Expression vector containing the patient-derived or lab-adapted env gene
-
TZM-bl target cells (HeLa cells expressing CD4, CXCR4, and CCR5 with a luciferase reporter gene under the control of the HIV-1 LTR)
-
This compound
-
Cell culture medium (DMEM with 10% FBS)
-
Transfection reagent
-
Luciferase assay reagent
Procedure:
-
Produce Pseudotyped Virus: Co-transfect HEK293T cells with the Env-deficient HIV-1 backbone vector and the env expression vector.
-
Harvest Virus: After 48-72 hours, harvest the cell supernatant containing the pseudotyped virus.
-
Prepare Drug Dilutions: Prepare a serial dilution of ALX 40-4C in cell culture medium.
-
Infection:
-
Seed TZM-bl cells in a 96-well plate.
-
Pre-incubate the pseudotyped virus with the different concentrations of ALX 40-4C for 1 hour at 37°C.
-
Add the virus-drug mixture to the TZM-bl cells.
-
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Measure Luciferase Activity: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration.
Genotypic Resistance Assay (Sanger Sequencing of the env Gene)
This protocol outlines the steps for sequencing the V3 loop of the env gene, a key determinant of co-receptor tropism and a site for resistance mutations.
Materials:
-
Viral RNA extraction kit
-
Reverse transcriptase
-
PCR primers flanking the V3 region of env
-
Taq polymerase
-
dNTPs
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing primers and reagents
Procedure:
-
RNA Extraction: Extract viral RNA from plasma or cell culture supernatant.
-
cDNA Synthesis: Perform reverse transcription to synthesize cDNA from the viral RNA.
-
PCR Amplification: Amplify the V3 region of the env gene using nested PCR.
-
Gel Electrophoresis: Run the PCR product on an agarose gel to verify the size of the amplicon.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Perform Sanger sequencing of the purified PCR product using forward and reverse primers.
-
Sequence Analysis: Analyze the sequence data to identify mutations by comparing it to a reference sequence of a sensitive strain.
Mandatory Visualizations
Caption: HIV-1 entry pathway and the inhibitory action of ALX 40-4C on the CXCR4 co-receptor.
Caption: A potential mechanism of resistance to ALX 40-4C via mutations in the gp120 V3 loop.
Caption: A logical workflow for troubleshooting suspected resistance to ALX 40-4C.
References
- 1. benthamscience.com [benthamscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV-1 envelope facilitates the development of protease inhibitor resistance through acquiring mutations associated with viral entry and immune escape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Targeting CXCR4 in HIV cell-entry inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. hiv.guidelines.org.au [hiv.guidelines.org.au]
Interpreting unexpected results with ALX 40-4C Trifluoroacetate.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ALX 40-4C Trifluoroacetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific antagonist of the CXCR4 receptor. It functions by binding to CXCR4 and blocking the interaction with its natural ligand, the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1). This inhibition prevents the downstream signaling cascades that mediate cellular processes such as chemotaxis, cell migration, and survival. It has also been shown to inhibit the entry of T-tropic human immunodeficiency virus type 1 (HIV-1) into cells, as this process is dependent on the CXCR4 co-receptor.
Q2: What is the recommended solvent and storage condition for this compound?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For creating stock solutions, it is recommended to dissolve the compound in sterile, nuclease-free water or a buffered aqueous solution. It is advisable to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Q3: At what concentration should I use this compound in my cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. However, based on published data, effective concentrations for inhibiting CXCL12-mediated effects are typically in the nanomolar to low micromolar range. For HIV-1 inhibition, IC50 values have been reported to be in the range of 1-100 nM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of cell migration in my transwell assay.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low to effectively block the CXCL12-induced migration in your specific cell line.
-
Solution: Perform a dose-response experiment to determine the IC50 for your cells. Test a range of concentrations from 1 nM to 10 µM.
-
-
Possible Cause 2: Compound Inactivity. The compound may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution from the lyophilized powder. Ensure that the stock solution is stored correctly and that working solutions are prepared fresh for each experiment.
-
-
Possible Cause 3: Cell Health. The cells may not be healthy or responsive to the CXCL12 stimulus.
-
Solution: Check cell viability before and after the experiment. Ensure that the cells are in the logarithmic growth phase and have not been passaged too many times. Confirm that your cells express sufficient levels of the CXCR4 receptor.
-
-
Possible Cause 4: Assay Conditions. The incubation time or the concentration of CXCL12 may not be optimal.
-
Solution: Optimize the CXCL12 concentration to achieve a robust migratory response. Also, optimize the incubation time for the migration assay.
-
Caption: Troubleshooting workflow for a cell migration assay.
Issue 2: My cells are showing unexpected levels of apoptosis or cytotoxicity after treatment.
-
Possible Cause 1: High Concentration. this compound, at very high concentrations, may induce cytotoxic effects that are independent of its CXCR4 antagonism.
-
Solution: Lower the concentration of the compound. Ensure you are working within the recommended nanomolar to low micromolar range. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which the compound becomes toxic to your cells.
-
-
Possible Cause 2: Cell Line Sensitivity. Some cell lines may be particularly sensitive to the inhibition of CXCR4 signaling, as it can play a role in cell survival pathways.
-
Solution: If the observed apoptosis is occurring at concentrations that are not otherwise cytotoxic, this may be an on-target effect. You can try to rescue the cells by co-treatment with a downstream survival signal activator, if known. It is also important to include appropriate controls to confirm that the apoptosis is due to CXCR4 inhibition.
-
-
Possible Cause 3: Off-Target Effects. Although ALX 40-4C is reported to be specific for CXCR4, at high concentrations, the possibility of off-target effects cannot be entirely ruled out.
-
Solution: Use a secondary, structurally different CXCR4 antagonist as a control to confirm that the observed effect is specific to CXCR4 inhibition.
-
Issue 3: I am observing variability in my results between experiments.
-
Possible Cause 1: Inconsistent Compound Preparation. Repeated freeze-thaw cycles of the stock solution or using old working solutions can lead to compound degradation.
-
Solution: Aliquot the stock solution after the initial preparation to avoid multiple freeze-thaw cycles. Always prepare fresh working solutions from the stock for each experiment.
-
-
Possible Cause 2: Variation in Cell Passage Number. The expression of CXCR4 and the signaling response can change as cells are passaged.
-
Solution: Use cells within a consistent and narrow range of passage numbers for all experiments.
-
-
Possible Cause 3: Inconsistent Assay Timing. The duration of pre-incubation with the inhibitor and the stimulation time with CXCL12 can affect the outcome.
-
Solution: Standardize all incubation times across all experiments.
-
Experimental Protocols
Protocol 1: In Vitro Cell Migration (Transwell) Assay
This protocol is for assessing the inhibitory effect of this compound on CXCL12-induced cell migration.
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Preparation:
-
Prepare a series of dilutions of this compound in serum-free media. A typical concentration range to test would be 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.
-
-
Assay Setup:
-
Add 600 µL of media containing CXCL12 (at a pre-determined optimal concentration) to the lower chamber of a 24-well transwell plate.
-
In separate tubes, pre-incubate 100 µL of the cell suspension with 100 µL of the various this compound dilutions (or vehicle control) for 30 minutes at 37°C.
-
Add 200 µL of the cell/inhibitor mixture to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a pre-determined optimal time (typically 4-24 hours).
-
-
Quantification:
-
Remove the transwell inserts.
-
Carefully remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Protocol 2: Calcium Mobilization Assay
This protocol is to determine the effect of this compound on CXCL12-induced intracellular calcium flux.
-
Cell Preparation:
-
Harvest cells and wash them with a buffer such as HBSS.
-
Resuspend the cells at 1-2 x 10^6 cells/mL in the same buffer.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Measurement:
-
Transfer the loaded cells to a fluorometer or a plate reader capable of measuring intracellular calcium.
-
Establish a baseline fluorescence reading.
-
Add this compound at the desired concentration and incubate for a short period (e.g., 5-10 minutes).
-
Add CXCL12 to stimulate the cells and immediately begin recording the fluorescence signal over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Quantitative Data Summary
| Parameter | Value | Cell Type/Assay Condition |
| IC50 (SDF-1-mediated calcium mobilization) | ~20 nM | Peripheral Blood Lymphocytes |
| IC50 (HIV-1 X4 strain inhibition) | 1-100 nM | Varies with viral isolate and cell type |
| Recommended concentration range for in vitro assays | 10 nM - 1 µM | Dependent on cell type and assay |
Signaling Pathway and Workflow Diagrams
Caption: The CXCL12/CXCR4 signaling pathway and the inhibitory action of ALX 40-4C.
ALX 40-4C Trifluoroacetate quality control and purity assessment.
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control, purity assessment, and effective use of ALX 40-4C Trifluoroacetate.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a small peptide inhibitor of the chemokine receptor CXCR4.[1][2] It functions by blocking the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), to the CXCR4 receptor.[3] This action inhibits the downstream signaling pathways regulated by this axis.[3] Additionally, this compound has been identified as an antagonist of the APJ receptor.[1][4][5]
2. What are the primary research applications of this compound?
The primary research application of this compound is as a tool to study the biological roles of the SDF-1/CXCR4 signaling axis. Due to its inhibitory action, it has been investigated for its potential to suppress the replication of X4 strains of HIV-1, as CXCR4 is a co-receptor for viral entry into host cells.[1][2] Its role in cancer research is also significant, as the SDF-1/CXCR4 pathway is implicated in tumor metastasis.
3. What is the mechanism of action of this compound?
ALX 40-4C is a competitive antagonist of the CXCR4 receptor.[3] It interacts with the second extracellular loop of CXCR4, thereby preventing the binding of SDF-1.[2][6] This blockage of the ligand-receptor interaction abrogates the initiation of downstream intracellular signaling cascades.[3] Some studies have also suggested that ALX 40-4C may act as a weak partial agonist under certain conditions.[7]
4. How should this compound be stored?
For long-term storage, this compound powder should be stored at -20°C or -80°C in a tightly sealed container, protected from moisture.[8] Once reconstituted in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month.[8] It is advisable to aliquot the reconstituted solution to avoid repeated freeze-thaw cycles.
5. What is the typical purity of commercially available this compound?
Commercially available this compound typically has a purity of ≥96%.[9] Specific lots may have higher purities, such as 96.65%.[1][10] It is crucial to refer to the certificate of analysis (CoA) provided by the supplier for the exact purity of a specific batch.
Quality Control and Purity Assessment
Consistent and reliable experimental results depend on the quality and purity of this compound. Below are key analytical methods for its assessment.
Summary of Quantitative Data
| Parameter | Typical Value | Method | Reference |
| Purity | ≥96% | HPLC | [9] |
| Purity | 96.65% | HPLC | [1][10] |
| Ki for SDF-1 binding to CXCR4 | 1 µM | Radioligand Binding Assay | [1] |
| IC50 for APJ receptor | 2.9 µM | Radioligand Binding Assay | [1][4][5] |
| EC50 for anti-HIV-1 activity | 0.06 - 0.37 µg/mL | Cell-based Assay | [1] |
| CC50 (50% cytotoxic concentration) | 21 µg/mL | Cell-based Assay | [1] |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the this compound sample by separating it from any impurities.
-
Methodology:
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in an appropriate solvent, typically a mixture of water and acetonitrile.
-
HPLC System: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of two solvents is typically employed:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is run to elute the peptide and any impurities.
-
Detection: The eluate is monitored using a UV detector, typically at a wavelength of 214 nm or 280 nm.
-
Data Analysis: The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.
-
2. Mass Spectrometry (MS) for Identity Confirmation
-
Objective: To confirm the identity of this compound by determining its molecular weight.
-
Methodology:
-
Sample Introduction: The sample, often taken from the HPLC eluate, is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for peptides.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ionized peptide is measured.
-
Data Analysis: The observed molecular weight is compared to the theoretical molecular weight of ALX 40-4C (C58H114N37O12, free base). The presence of the trifluoroacetate counterion may also be observed.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility | The peptide may not be readily soluble in aqueous buffers alone. | Dissolve the peptide first in a small amount of a suitable organic solvent like DMSO or water.[8] Then, slowly add the aqueous buffer to the desired concentration. Gentle vortexing or sonication can aid dissolution. |
| Inconsistent Experimental Results | 1. Peptide degradation due to improper storage or handling. 2. Inaccurate peptide concentration. 3. Variability in experimental conditions. | 1. Ensure the peptide is stored at the recommended temperature and protected from moisture.[8] Avoid multiple freeze-thaw cycles by preparing aliquots. 2. Re-quantify the peptide concentration using a suitable method such as a BCA assay or by UV absorbance at 280 nm if the peptide contains aromatic residues. 3. Standardize all experimental parameters, including incubation times, temperatures, and cell densities. |
| Low Bioactivity | 1. Peptide has degraded. 2. Presence of impurities that interfere with the assay. 3. The experimental system is not sensitive to the inhibitor. | 1. Verify the integrity of the peptide using HPLC and MS. 2. Assess the purity of the compound. If significant impurities are present, a new batch may be required. 3. Confirm that the target cells express functional CXCR4. Run positive controls to ensure the assay is performing as expected. |
| Unexpected Peaks in HPLC | 1. Presence of impurities in the sample. 2. Peptide degradation. 3. Contamination of the HPLC system or solvents. | 1. Analyze the sample with mass spectrometry to identify the nature of the additional peaks. 2. If degradation is suspected, obtain a fresh sample and store it properly. 3. Run a blank gradient to check for system contamination. Use fresh, high-purity solvents. |
Visualizations
Experimental Workflow for Quality Control
Caption: A typical experimental workflow for the quality control of this compound.
SDF-1/CXCR4 Signaling Pathway Inhibition
Caption: Inhibition of the SDF-1/CXCR4 signaling pathway by ALX 40-4C.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mybiosource.com [mybiosource.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactivi.ro [reactivi.ro]
- 9. This compound A659408 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Efficacy Analysis of CXCR4 Antagonists: ALX 40-4C Trifluoroacetate vs. AMD3100
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent antagonists of the C-X-C chemokine receptor type 4 (CXCR4): ALX 40-4C Trifluoroacetate and AMD3100 (Plerixafor). The objective is to present an objective evaluation of their performance based on available experimental data, thereby aiding in the selection and development of therapeutic agents targeting the critical CXCL12/CXCR4 signaling axis. This axis is a key mediator in numerous physiological and pathological processes, including HIV-1 entry, cancer metastasis, and inflammation.
Introduction to CXCR4 and its Inhibition
The CXCR4 receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), are pivotal in regulating cellular trafficking, proliferation, and survival. Dysregulation of the CXCL12/CXCR4 axis has been implicated in the progression of a variety of diseases, establishing it as a prime therapeutic target. Both ALX 40-4C, a small peptide inhibitor, and AMD3100, a small molecule antagonist, function by blocking this interaction.
Quantitative Performance Comparison
The following tables summarize key in vitro performance metrics for this compound and AMD3100. It is important to note that the data presented are compiled from various studies and may not have been generated under identical experimental conditions.
Table 1: Inhibitory Activity Against SDF-1/CXCL12 Binding and Function
| Inhibitor | Type | Target(s) | Kᵢ (SDF-1/CXCL12 Binding) | IC₅₀ (SDF-1/CXCL12-mediated activity) | Reference(s) |
| ALX 40-4C | Peptide | CXCR4, APJ Receptor | 1 µM | 2.9 µM (APJ) | |
| AMD3100 | Small Molecule | CXCR4 | - | 1 - 10 nM (HIV-1 inhibition) |
Table 2: Anti-HIV-1 Activity
| Inhibitor | EC₅₀ (µg/mL) vs. HIV-1 Strains | CC₅₀ (µg/mL) | Reference(s) |
| ALX 40-4C | 0.06 - 1.34 (NL4-3, NC10, HXB2, HC43) | 21 | |
| AMD3100 | Not reported in µg/mL | - |
Note: Lower Kᵢ, IC₅₀, and EC₅₀ values indicate higher potency. CC₅₀ represents the 50% cytotoxic concentration.
Mechanism of Action and Signaling Pathways
ALX 40-4C is a small peptide that acts as a CXCR4 antagonist by interacting with the second extracellular loop of the receptor. This interaction inhibits the binding of both the natural ligand, CXCL12, and the HIV-1 envelope glycoprotein gp120. AMD3100 is a bicyclam molecule that also specifically and reversibly antagonizes the binding of CXCL12 to CXCR4. The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events crucial for cell migration, proliferation, and survival. Inhibition of this interaction by these antagonists disrupts these pathways.
Caption: Antagonism of the CXCL12/CXCR4 Signaling Pathway.
Experimental Protocols
The data presented in this guide were derived from a variety of in vitro assays designed to assess the binding affinity and functional inhibition of CXCR4 antagonists. Below are detailed descriptions of key experimental protocols.
Competitive Binding Assay
Objective: To determine the ability of a test compound (e.g., ALX 40-4C or AMD3100) to compete with a known ligand (e.g., radiolabeled or fluorescently labeled CXCL12) for binding to the CXCR4 receptor.
Protocol:
-
Cell Preparation: A cell line endogenously or recombinantly expressing high levels of CXCR4 (e.g., Jurkat cells) is cultured and harvested.
-
Incubation: The cells are incubated with a fixed concentration of the labeled ligand and varying concentrations of the test compound.
-
Washing: Unbound ligand and compound are removed by washing the cells.
-
Detection: The amount of labeled ligand bound to the cells is quantified using a suitable detection method (e.g., scintillation counting for radiolabeled ligands or fluorescence measurement for fluorescently labeled ligands).
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC₅₀ value, the concentration of the compound that inhibits 50% of the specific binding of the labeled ligand, is determined.
Caption: Workflow for a Competitive Binding Assay.
Calcium Mobilization Assay
Objective: To measure the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca²⁺]i) induced by the activation of CXCR4 by its ligand, CXCL12.
Protocol:
-
Cell Loading: CXCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured.
-
Compound Addition: The test compound (antagonist) is added to the cells and incubated for a specific period.
-
Ligand Stimulation: CXCL12 is added to the cells to stimulate CXCR4.
-
Fluorescence Measurement: The change in fluorescence intensity is continuously monitored. An increase in fluorescence corresponds to the mobilization of intracellular calcium.
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the calcium response in the presence and absence of the antagonist. The IC₅₀ value is calculated.
Cell Migration (Chemotaxis) Assay
Objective: To assess the ability of a compound to inhibit the directional migration of cells towards a chemoattractant, in this case, CXCL12.
Protocol:
-
Assay Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used. The lower chamber is filled with media containing CXCL12, and the upper chamber is seeded with CXCR4-expressing cells in the presence of varying concentrations of the test compound.
-
Incubation: The plate is incubated for several hours to allow cell migration through the membrane.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by measuring the absorbance of the eluted stain.
-
Data Analysis: The number of migrated cells is plotted against the inhibitor concentration to determine the IC₅₀ for migration inhibition.
Discussion and Conclusion
Both this compound and AMD3100 are effective antagonists of the CXCR4 receptor. Based on the available in vitro data, AMD3100 demonstrates significantly higher potency in inhibiting HIV-1, with IC₅₀ values in the nanomolar range, compared to the microgram per milliliter efficacy of ALX 40-4C. ALX 40-4C also exhibits off-target activity at the APJ receptor, which could be a consideration depending on the therapeutic context.
The choice of an optimal CXCR4 inhibitor will depend on the specific therapeutic application, considering factors such as potency, specificity, pharmacokinetic properties, and potential off-target effects. The data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers working to advance CXCR4-targeted therapies. Further head
A Head-to-Head Battle of CXCR4 Antagonists: ALX40-4C Trifluoroacetate vs. T140
A Comprehensive Guide for Researchers and Drug Development Professionals
The C-X-C chemokine receptor 4 (CXCR4) has emerged as a critical therapeutic target in a multitude of diseases, including HIV-1 infection, various cancers, and inflammatory conditions. Its central role in cell migration, proliferation, and survival has driven the development of numerous antagonists aimed at blocking its signaling pathway. Among these, the peptide-based antagonists ALX40-4C Trifluoroacetate and T140 have garnered significant attention. This guide provides an objective, data-driven comparison of these two CXCR4 antagonists to aid researchers, scientists, and drug development professionals in making informed decisions for their research and therapeutic development endeavors.
At a Glance: Key Performance Differences
While both ALX40-4C and T140 are effective in blocking the CXCR4 receptor, a closer look at the experimental data reveals significant differences in their potency, mechanism of action, and specificity. T140 and its analogs generally exhibit a much higher binding affinity for CXCR4, translating to greater potency in functional assays.
Quantitative Comparison of In Vitro Efficacy
| Parameter | ALX40-4C Trifluoroacetate | T140 | Notes |
| Binding Affinity (Ki) | 1 µM[1][2][3] | ~2.5 nM[4] | Lower Ki indicates stronger binding affinity. T140 demonstrates significantly higher affinity for CXCR4. |
| Calcium Mobilization Inhibition (IC50) | ~20 nM[5] | Not directly compared in the same study | This assay measures the functional inhibition of CXCL12-induced signaling. |
| Chemotaxis Inhibition (IC50) | Data not available in direct comparison | 0.65 nM (Jurkat cells)[6] | T140 and its analogs potently inhibit cancer cell migration.[6][7] |
| Mechanism of Action | Weak Partial Agonist[8] | Inverse Agonist[8][9] | T140 can reduce the basal signaling activity of CXCR4, while ALX40-4C may weakly activate the receptor. |
| Off-Target Activity | APJ Receptor (IC50 = 2.9 µM)[1][2][10][11] | Potential agonist activity on CXCR7[12][13] | ALX40-4C has a known interaction with the APJ receptor. Some studies suggest T140 analogs may have effects on CXCR7. |
Delving Deeper: Mechanism of Action and Specificity
A crucial distinction between the two antagonists lies in their interaction with the CXCR4 receptor. Studies have characterized T140 as an inverse agonist , meaning it can suppress the constitutive or basal signaling activity of the receptor even in the absence of its natural ligand, CXCL12.[8][9] This property can be particularly advantageous in diseases where the CXCR4 receptor is overactive.
In contrast, ALX40-4C has been described as a weak partial agonist .[8] This implies that while it blocks the binding of the endogenous ligand, it may weakly activate the receptor on its own. This partial agonism could have implications for long-term therapeutic use and the potential for certain side effects.
Regarding specificity, ALX40-4C has a documented off-target activity, acting as an antagonist for the APJ receptor with an IC50 of 2.9 µM.[1][2][10][11] While T140 is generally considered highly specific for CXCR4, some research suggests that it and its derivatives may exhibit agonist activity on the related chemokine receptor, CXCR7.[12][13]
In Vivo and Therapeutic Landscape
Both ALX40-4C and T140 have been evaluated for their therapeutic potential in various disease models.
ALX40-4C was one of the first CXCR4 inhibitors to be tested in humans, primarily in the context of HIV-1 infection.[5][14] While it was found to be well-tolerated, it did not demonstrate significant reductions in viral load in early clinical trials.[14]
T140 and its more stable analogs, such as 4F-benzoyl-TN14003 (BKT140 or Motixafortide), have shown considerable promise in preclinical and clinical studies for a range of applications.[15] In cancer research, T140 analogs have been shown to inhibit the metastasis of breast cancer cells in mouse models.[7] They have also demonstrated efficacy in reducing the severity of collagen-induced arthritis in animal models, suggesting a role in treating inflammatory diseases.[6] Furthermore, T140 and its derivatives are potent inhibitors of HIV-1 entry.[15]
Experimental Methodologies: A Closer Look
To provide a comprehensive understanding of how the comparative data was generated, this section details the experimental protocols for key assays used to evaluate CXCR4 antagonists.
Competitive Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound to the CXCR4 receptor.
Objective: To measure the ability of an unlabeled antagonist (ALX40-4C or T140) to compete with a radiolabeled or fluorescently labeled ligand for binding to CXCR4.
Protocol Outline:
-
Cell Preparation: Utilize a cell line that endogenously expresses CXCR4 (e.g., Jurkat cells) or a cell line engineered to overexpress the receptor.
-
Incubation: Incubate the cells or cell membranes with a fixed concentration of a labeled CXCR4 ligand (e.g., [¹²⁵I]-SDF-1α) and varying concentrations of the unlabeled antagonist.
-
Separation: Separate the bound from the unbound ligand through filtration or centrifugation.
-
Quantification: Measure the amount of bound labeled ligand using a suitable detection method (e.g., gamma counter for radiolabels, plate reader for fluorescent labels).
-
Data Analysis: Plot the percentage of specific binding against the antagonist concentration to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay assesses the ability of an antagonist to block the intracellular signaling cascade initiated by CXCR4 activation.
Objective: To measure the inhibition of CXCL12-induced intracellular calcium release by the antagonist.
Protocol Outline:
-
Cell Loading: Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Incubation: Incubate the dye-loaded cells with varying concentrations of the antagonist.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of CXCL12.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Compare the peak fluorescence in the presence and absence of the antagonist to determine the IC50 value for the inhibition of calcium mobilization.
Chemotaxis Assay (Transwell Migration Assay)
This assay directly measures the ability of an antagonist to inhibit the migration of cells towards a chemoattractant.
Objective: To quantify the inhibition of CXCL12-induced cell migration.
Protocol Outline:
-
Assay Setup: Place a Transwell insert with a porous membrane into the well of a multi-well plate.
-
Chemoattractant Gradient: Add a medium containing CXCL12 to the lower chamber.
-
Cell Seeding: Seed CXCR4-expressing cells in the upper chamber in the presence of varying concentrations of the antagonist.
-
Incubation: Incubate the plate for a sufficient duration to allow for cell migration through the membrane (typically a few hours).
-
Quantification: Remove the non-migrated cells from the top of the membrane. Stain and count the cells that have migrated to the underside of the membrane.
-
Data Analysis: Plot the number of migrated cells against the antagonist concentration to calculate the IC50 for migration inhibition.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the CXCR4 signaling pathway, a typical experimental workflow for evaluating CXCR4 antagonists, and a logical comparison of ALX40-4C and T140.
CXCR4 Signaling Pathway and Antagonist Inhibition.
General Experimental Workflow for CXCR4 Antagonists.
Logical Comparison of ALX40-4C and T140.
Conclusion: Choosing the Right Tool for the Job
The choice between ALX40-4C Trifluoroacetate and T140, or its analogs, will ultimately depend on the specific research question or therapeutic goal. For applications requiring high potency and a mechanism that actively suppresses basal receptor activity, T140 and its derivatives present a compelling option. Their robust performance in preclinical models for cancer and inflammatory diseases underscores their therapeutic potential.
ALX40-4C, while less potent and possessing a different mechanistic profile, remains a valuable tool for studying the CXCR4 signaling pathway. Its history as an early clinical candidate provides a foundation for understanding the safety profile of CXCR4 antagonists in humans.
Researchers should carefully consider the quantitative data on potency, the nuances of their mechanisms of action, and their specificity profiles when selecting a CXCR4 antagonist for their studies. This guide provides a solid foundation of experimental data and methodologies to support these critical decisions in the ongoing effort to target the CXCR4 pathway for therapeutic benefit.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a CXCR4 antagonist, a T140 analog, as an anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 11. ALX 40-4C Trifluoroacetate - Immunomart [immunomart.com]
- 12. The Peptidomimetic CXCR4 Antagonist TC14012 Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The peptidomimetic CXCR4 antagonist TC14012 recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Validating CXCR4 Inhibition: A Comparative Guide to ALX 40-4C Trifluoroacetate and Alternative Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ALX 40-4C Trifluoroacetate's performance in inhibiting the C-X-C chemokine receptor type 4 (CXCR4) against other established antagonists. This analysis is supported by experimental data from binding assays and detailed methodologies to assist in the informed selection of research tools.
The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its ligand, CXCL12 (also known as SDF-1), are pivotal in numerous physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[1][2] Consequently, CXCR4 has become a significant therapeutic target. This compound is a small peptide antagonist that competitively inhibits the binding of CXCL12 to CXCR4, thereby blocking downstream signaling pathways.[3] This guide evaluates its efficacy through a comparative analysis of binding affinity and functional inhibition with other well-characterized CXCR4 antagonists.
Comparative Analysis of CXCR4 Antagonist Binding Affinity
The primary measure of a CXCR4 antagonist's efficacy is its binding affinity, typically represented by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values indicate the concentration of an antagonist required to inhibit 50% of the labeled ligand's binding to CXCR4, with lower values signifying higher affinity.
| Antagonist | Type | IC50 / Ki for CXCR4 | Off-Target Activity |
| ALX 40-4C | Peptide | 1 µM (Ki)[2][4][5] | APJ Receptor (IC50 = 2.9 µM)[2][4][5] |
| AMD3100 (Plerixafor) | Small Molecule | 1 - 10 nM[6] | - |
| T-22 | Peptide | 0.008 µg/mL | - |
| T140 | Peptide | 2.5 nM[2] | - |
| LY2510924 | Cyclic Peptide | 0.079 nM[2] | - |
| IT1t | Small Molecule | 2.1 - 8.0 nM[2] | - |
| AMD11070 (Mavorixafor) | Small Molecule | Not specified | - |
Functional Inhibition of CXCR4 Signaling
Beyond direct binding, the functional consequence of CXCR4 inhibition is critical. This is often assessed by measuring the inhibition of downstream signaling events, such as calcium mobilization and cell migration (chemotaxis).
| Antagonist | Calcium Mobilization IC50 | Chemotaxis Inhibition IC50 |
| ALX 40-4C | Data not readily available | Data not readily available |
| AMD3100 (Plerixafor) | 1.1 nM | 0.6 nM |
| T140 | 0.9 nM | 0.8 nM |
| LY2510924 | 0.12 nM | 0.15 nM |
| IT1t | 10.0 nM | 1.8 nM |
| AMD11070 (Mavorixafor) | 0.2 nM | 0.3 nM |
Experimental Protocols
Competitive Binding Assay
This assay determines the ability of a test compound, such as ALX 40-4C, to compete with a known labeled ligand for binding to the CXCR4 receptor.[6]
Objective: To quantify the binding affinity (IC50 or Ki) of a CXCR4 antagonist.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, CHO-CXCR4)[6]
-
Labeled ligand (e.g., radiolabeled or fluorescently labeled CXCL12)[7]
-
Test antagonist (e.g., this compound)
-
Binding buffer
-
Filtration apparatus or flow cytometer
Protocol:
-
Cell Preparation: Culture and harvest a cell line with high CXCR4 expression.[6]
-
Incubation: In a multi-well plate, incubate the cells with a fixed concentration of the labeled ligand and varying concentrations of the antagonist.
-
Equilibration: Allow the binding to reach equilibrium.
-
Washing: Remove unbound ligand by washing the cells.
-
Detection: Measure the amount of bound labeled ligand. For radioligands, a gamma counter is used. For fluorescently labeled ligands, a flow cytometer or plate reader is employed.[8]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value is determined by fitting the data to a one-site competition model.[8]
Cell Migration (Chemotaxis) Assay
This assay assesses the functional ability of an antagonist to inhibit CXCL12-induced cell migration.
Objective: To determine the IC50 of an antagonist for the inhibition of chemotaxis.
Materials:
-
CXCR4-expressing cells
-
Chemotaxis chamber (e.g., Transwell plate)
-
CXCL12
-
Test antagonist
-
Cell staining solution (e.g., crystal violet)
Protocol:
-
Chamber Setup: Place a cell-permeable membrane (e.g., 8 µm pore size) between the upper and lower chambers of the Transwell plate.
-
Cell Seeding: Seed the CXCR4-expressing cells in the upper chamber in serum-free media containing varying concentrations of the antagonist.
-
Chemoattractant Addition: Add CXCL12 to the lower chamber to create a chemotactic gradient.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration.
-
Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface.[6]
-
Data Analysis: Count the number of migrated cells and plot it against the antagonist concentration to determine the IC50 for migration inhibition.[6]
Visualizing CXCR4 Signaling and Experimental Workflow
To better understand the context of CXCR4 inhibition, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Simplified CXCR4 Signaling Pathways.
Caption: Competitive Binding Assay Workflow.
Conclusion
This compound is a well-characterized peptide inhibitor of the CXCR4 receptor.[6] While it effectively blocks the binding of CXCL12, its binding affinity is moderate when compared to other small molecule and peptide-based antagonists such as AMD3100 and T140. Furthermore, ALX 40-4C exhibits off-target activity at the APJ receptor, a factor that researchers should consider in the context of their specific experimental goals. For studies requiring high potency and specificity, alternatives with lower Ki or IC50 values and no known off-target activities may be more suitable. The provided experimental protocols offer a standardized framework for the validation and comparison of various CXCR4 inhibitors, enabling researchers to make data-driven decisions for their drug discovery and development efforts.
References
- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Cross-Validation of ALX 40-4C Trifluoroacetate Activity in Diverse Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of ALX 40-4C Trifluoroacetate across various cell types, juxtaposed with other prominent CXCR4 antagonists. The data presented herein is intended to offer an objective performance benchmark, supported by detailed experimental protocols, to aid in the selection and application of appropriate CXCR4 inhibitors for research and drug development endeavors.
This compound is a small peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] It functions as a competitive antagonist, effectively blocking the binding of the receptor's endogenous ligand, stromal cell-derived factor-1 (SDF-1α), also known as CXCL12.[1][5] This interaction is crucial for a multitude of physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[5][6][7] Notably, ALX 40-4C also exhibits off-target activity as an antagonist of the APJ receptor.[1][2][3][4]
Comparative Analysis of CXCR4 Antagonist Activity
The efficacy of this compound and its alternatives is evaluated based on their inhibitory concentration (IC50) or inhibitor constant (Ki) in various functional assays. The following tables summarize the quantitative data from studies conducted in different cell lines, offering a cross-validated perspective on their performance.
Table 1: Inhibition of SDF-1/CXCL12-Induced Calcium Mobilization
This assay measures the antagonist's ability to block the transient increase in intracellular calcium concentration following CXCR4 activation by its ligand.
| Antagonist | Cell Type | IC50 | Reference(s) |
| This compound | Peripheral Blood Lymphocytes (PBLs) | ~20 nM | [8] |
| AMD3100 (Plerixafor) | CCRF-CEM (T-cell leukemia) | 572 ± 190 nM | [9] |
| Cxcr4-IN-2 | CEM (T-cell leukemia) | 1.1 nM | [5] |
Table 2: Inhibition of SDF-1/CXCL12 Binding
This competitive binding assay quantifies the antagonist's ability to displace a labeled ligand from the CXCR4 receptor.
| Antagonist | Cell Type | Ki / IC50 | Reference(s) |
| This compound | - | 1 µM (Ki) | [1][2] |
| AMD3100 (Plerixafor) | CCRF-CEM (T-cell leukemia) | 651 ± 37 nM (IC50) | [9] |
| T140 | - | 2.5 nM (IC50) | [10] |
| LY2510924 | - | 0.079 nM (IC50) | [10] |
| IT1t | - | 2.1 - 8.0 nM (IC50) | [10] |
Table 3: Inhibition of Cell Migration
This assay assesses the functional consequence of CXCR4 blockade by measuring the inhibition of cell migration towards a CXCL12 gradient.
| Antagonist | Cell Type | IC50 | Reference(s) |
| T140 analogs | MDA-MB-231 (Breast Cancer), Sup-T1 (T-cell leukemia), HUVEC | 10-100 nM | [7] |
| AMD3100 (Plerixafor) | CCRF-CEM (T-cell leukemia) | 51 ± 8.1 nM | [9] |
Table 4: Anti-HIV-1 Activity
CXCR4 is a major co-receptor for HIV-1 entry into host cells. This table summarizes the antiviral efficacy of ALX 40-4C.
| Compound | HIV-1 Strain(s) | EC50 | CC50 | Reference(s) |
| This compound | NL4-3, NC10, HXB2, HC43 | 0.06 - 1.34 µg/mL | 21 µg/mL | [2] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the CXCR4 signaling pathway and the workflows for the key assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Competitive Binding Assay (Flow Cytometry-based)
Objective: To determine the ability of a test compound to compete with a fluorescently labeled ligand for binding to the CXCR4 receptor.[11]
-
Cell Preparation:
-
Use a cell line endogenously expressing CXCR4 (e.g., Jurkat cells) or a cell line stably transfected with CXCR4.
-
Harvest cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES) to a concentration of 0.5 x 10^6 cells/mL.[11]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound or other test compounds in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the cell suspension to each well.[11]
-
Add 50 µL of the compound dilutions to the respective wells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 50 µL of fluorescently labeled CXCL12 (e.g., CXCL12-AF647) at a final concentration of 25 ng/mL and incubate for 30 minutes at room temperature in the dark.[11]
-
Wash the cells with assay buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data using a flow cytometer, measuring the fluorescence intensity of the labeled ligand bound to the cells.
-
The reduction in fluorescence signal in the presence of the test compound is used to calculate the IC50 value.
-
Cell Migration Assay (Transwell-based)
Objective: To assess the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.[12]
-
Cell Preparation:
-
Assay Setup:
-
Incubation:
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
-
Quantification:
-
Remove non-migrated cells from the upper surface of the insert membrane with a cotton swab.[12]
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or DAPI).[12]
-
Count the migrated cells under a microscope or quantify using a plate reader after cell lysis and dye extraction.
-
-
Data Analysis:
-
Plot the number of migrated cells against the inhibitor concentration to determine the IC50 for migration inhibition.
-
Calcium Mobilization Assay
Objective: To measure the inhibition of the intracellular calcium flux induced by CXCL12-CXCR4 interaction.[1]
-
Cell Preparation:
-
Use a cell line endogenously expressing CXCR4 (e.g., Jurkat) or a recombinant cell line (e.g., CHO-CXCR4).[1]
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Compound Application:
-
Plate the dye-loaded cells in a 96-well plate.
-
Add serial dilutions of ALX 40-4C or other antagonists to the wells and incubate for 15-30 minutes.[1]
-
-
Agonist Stimulation and Data Acquisition:
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Inject a solution of CXCL12 (at a concentration that elicits a robust response, e.g., EC80) into the wells.[1]
-
Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the antagonist.
-
Plot the response against the antagonist concentration to calculate the IC50 value for the inhibition of calcium mobilization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. mybiosource.com [mybiosource.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of ALX40-4C and Other Peptide-Based CXCR4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive, data-driven comparison of the peptide-based CXCR4 inhibitor ALX40-4C with other notable peptide-based antagonists of the C-X-C chemokine receptor type 4 (CXCR4). The objective is to provide an objective analysis of their performance based on available experimental data, thereby aiding researchers in the selection and development of therapeutic agents targeting the critical CXCR4 signaling axis. This axis is a key mediator in numerous pathological processes, including HIV-1 entry, cancer metastasis, and inflammatory diseases.[1]
The CXCR4/CXCL12 Signaling Axis: A Key Therapeutic Target
The CXCR4 receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12, are pivotal in regulating cellular trafficking, proliferation, and survival.[1] The dysregulation of the CXCL12/CXCR4 axis is implicated in the progression of a variety of diseases, establishing it as a prime target for therapeutic intervention.[1][2] Peptide inhibitors are a promising class of CXCR4 antagonists due to their high specificity and potency.[1] This guide focuses on a comparative analysis of ALX40-4C with other well-characterized peptide-based CXCR4 inhibitors.
Quantitative Performance Comparison of Peptide-Based CXCR4 Inhibitors
The following tables summarize key in vitro performance metrics for ALX40-4C and other selected peptide-based CXCR4 inhibitors. It is important to note that the data presented are compiled from various studies and may not have been generated under identical experimental conditions.
Table 1: Inhibitory Activity Against CXCL12/SDF-1 Binding
| Inhibitor | Type | Ki (nM) | IC50 (nM) | Cell Line/Assay Conditions | Reference(s) |
| ALX40-4C | Peptide | 1000 | - | SDF-1 binding to CXCR4 | [3] |
| T140 | Peptide | - | 10-100 (migration) | Human breast cancer cells (MDA-MB-231), Human leukemia T cells (Sup-T1) | [4] |
| TC14012 (T140 analog) | Peptidomimetic | - | 19.3 | Not specified | [5] |
| Motixafortide (BL-8040) | Peptide | - | ~1 | Not specified | [6] |
| Balixafortide (POL6326) | Peptide | - | < 10 | Not specified | [7] |
Table 2: Functional Inhibition of CXCR4 Signaling
| Inhibitor | Assay | IC50 | Cell Line/Assay Conditions | Reference(s) |
| ALX40-4C | Calcium Mobilization | 2900 (APJ receptor) | Not specified | [3] |
| T140 analogs | Cell Migration | 10-100 nM | MDA-MB-231, Sup-T1, HUVEC | [4] |
| Motixafortide (BL-8040) | Calcium Mobilization | 0.42 - 4.5 nM | In vitro studies | [8] |
| Balixafortide (POL6326) | Calcium Flux | < 10 nM | Not specified | [7] |
| Balixafortide (POL6326) | pERK / pAKT Signaling | < 200 nM (Namalwa), < 400 nM (Jurkat) | Lymphoma cell lines | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., ALX40-4C) by measuring its ability to compete with a radiolabeled ligand for binding to the CXCR4 receptor.[9]
Protocol:
-
Membrane Preparation: Homogenize cells expressing CXCR4 in a cold lysis buffer. After a low-speed spin to remove large debris, centrifuge the homogenate at high speed to pellet the membranes. Resuspend the pellet in a suitable buffer, determine protein concentration, and store at -80°C.[10]
-
Assay Setup: In a 96-well filter plate, add the cell membrane preparation, a fixed concentration of a radiolabeled CXCR4 ligand (e.g., [¹²⁵I]SDF-1), and varying concentrations of the unlabeled competitor peptide inhibitor.[9][11]
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[10]
-
Filtration: Stop the reaction by rapid vacuum filtration through the filter plate, which traps the cell membranes with the bound radioligand.[11]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.[12]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[13]
Calcium Mobilization Assay
Objective: To assess the ability of a CXCR4 inhibitor to block the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by CXCL12.[12][14]
Protocol:
-
Cell Preparation: Culture CXCR4-expressing cells (e.g., Jurkat, CHO-CXCR4) to an appropriate density.[15]
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes. This allows the dye to enter the cells.[12][14]
-
Washing: Gently wash the cells to remove any extracellular dye.[12]
-
Inhibitor Pre-incubation: Pre-incubate the dye-loaded cells with various concentrations of the peptide inhibitor for 15-30 minutes.[12][14]
-
Signal Measurement: Place the cell plate in a fluorescence imaging plate reader (FLIPR) or a flow cytometer. Record a baseline fluorescence reading.[12]
-
CXCL12 Stimulation: Add a pre-determined concentration of CXCL12 to the wells to stimulate the cells.[14]
-
Kinetic Reading: Immediately begin recording the fluorescence intensity over time to measure the calcium flux.[14]
-
Data Analysis: Determine the peak fluorescence intensity for each condition. Calculate the percentage of inhibition of the calcium response by the inhibitor at each concentration and determine the IC50 value.[9]
Cell Migration (Chemotaxis) Assay
Objective: To evaluate the ability of a CXCR4 inhibitor to block the directional migration of cells towards a CXCL12 gradient.[16][17]
Protocol:
-
Cell Preparation: Culture CXCR4-expressing cells (e.g., MDA-MB-231, SupT1) and serum-starve them for 12-24 hours before the assay.[16]
-
Inhibitor Pre-treatment: Resuspend the starved cells in serum-free medium and pre-incubate them with various concentrations of the peptide inhibitor for 30-60 minutes at 37°C.[1]
-
Assay Setup:
-
Lower Chamber: Add serum-free medium containing a specific concentration of CXCL12 (chemoattractant) to the lower wells of a 24-well plate. Include a negative control with medium only.[1]
-
Upper Chamber: Place Transwell inserts (with a porous membrane, e.g., 8.0 µm pore size) into the wells. Add the pre-treated cell suspension to the upper chamber of the inserts.[1][16]
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.[1]
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated.[1]
-
Staining and Quantification:
-
Fix the migrated cells on the bottom of the membrane with a fixative like 4% paraformaldehyde.
-
Stain the fixed cells with a stain such as 0.1% crystal violet.[1]
-
Count the number of stained, migrated cells under a microscope. Alternatively, the migrated cells can be quantified using a fluorescence-based assay.[16]
-
-
Data Analysis: Calculate the percentage of migration inhibition by the peptide inhibitor at each concentration compared to the control (CXCL12 alone). Determine the IC50 value for migration inhibition.[17]
Visualization of Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: CXCR4 Signaling Pathway and Inhibition by Peptide Antagonists.
Caption: General Experimental Workflow for Comparing CXCR4 Inhibitors.
Conclusion
ALX40-4C is a well-characterized peptide inhibitor of the CXCR4 receptor with demonstrated activity in blocking CXCL12 binding and function.[1][3] However, when compared to other peptide-based inhibitors such as T140 analogs, Motixafortide, and Balixafortide, ALX40-4C exhibits a lower binding affinity, with a Ki in the micromolar range, whereas the others show potency in the nanomolar and even sub-nanomolar range. This suggests that while ALX40-4C is a useful tool for studying CXCR4, the other listed peptide inhibitors offer significantly higher potency for therapeutic development. The choice of inhibitor will ultimately depend on the specific research application, desired potency, and pharmacokinetic properties. The provided experimental protocols and data serve as a valuable resource for researchers to make informed decisions in the pursuit of novel therapeutics targeting the CXCR4/CXCL12 axis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Balixafortide | C84H118N24O21S2 | CID 138752609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Comparative Guide to Alternatives for ALX40-4C Trifluoroacetate in Blocking the SDF-1/CXCR4 Axis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various antagonists for the C-X-C chemokine receptor type 4 (CXCR4), offering alternatives to ALX40-4C trifluoroacetate. The interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), is a critical signaling axis in numerous physiological and pathological processes, including cancer metastasis, HIV entry, and inflammatory diseases.[1][2][3] This document outlines the performance of small molecule inhibitors, peptide-based antagonists, and monoclonal antibodies, supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.
Quantitative Comparison of CXCR4 Antagonists
The following table summarizes the in vitro efficacy of various CXCR4 antagonists, providing a quantitative comparison of their potency. Note that IC50, EC50, and Ki values can vary depending on the specific cell lines, assay conditions, and experimental protocols used.
| Antagonist Class | Compound Name | Assay Type | Target/Cell Line | IC50/EC50/Ki | Reference(s) |
| Peptide-Based | ALX40-4C | SDF-1 Binding Inhibition | CXCR4 | Ki: 1 µM | [4] |
| HIV-1 Replication | HIV-1 NL4-3, NC10 | EC50: 0.38 - 0.40 µg/mL | [4] | ||
| APJ Receptor Binding | APJ | IC50: 2.9 µM | [4] | ||
| BKT140 (BL-8040) | CXCR4 Binding | CXCR4 | IC50: ~1 nmol/L | [5] | |
| CXCL12-stimulated Migration | - | IC50: 0.5 - 2.5 nmol/L | [5] | ||
| T140 | CXCL12-induced Activation | CLL B cells | - | [6] | |
| Small Molecule | Plerixafor (AMD3100) | CXCR4 Binding | CXCR4 | IC50: 44 nM | [7] |
| CXCL12-mediated Chemotaxis | CCRF-CEM cells | IC50: 5.7 nM | [8] | ||
| SDF-1/CXCL12 Ligand Binding | - | IC50: 651 nM | |||
| SDF-1 mediated GTP-binding | - | IC50: 27 nM | [9] | ||
| SDF-1 mediated Calcium Flux | - | IC50: 572 nM | [9] | ||
| Mavorixafor (Xolremdi) | CXCR4 Antagonist | - | Approved for WHIM syndrome | [10] | |
| WZ811 | Affinity Binding Assay | CXCR4 | EC50: 0.3 nM | [11] | |
| Monoclonal Antibody | MDX-1338 (Ulocuplumab) | 125I-CXCL12 Inhibition | CXCR4 | EC50: 2 nM | [12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation process for these antagonists, the following diagrams illustrate the CXCR4 signaling pathway and a typical experimental workflow.
References
- 1. Targeting CXCR4 and CD47 Receptors: An Overview of New and Old Molecules for a Biological Personalized Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of CXCR4 [thno.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. amyloid.co [amyloid.co]
- 9. selleckchem.com [selleckchem.com]
- 10. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A fully human CXCR4 antibody demonstrates diagnostic utility and therapeutic efficacy in solid tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Specificity of ALX 40-4C Trifluoroacetate for CXCR4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of ALX 40-4C Trifluoroacetate's specificity for the C-X-C chemokine receptor type 4 (CXCR4). In the landscape of CXCR4 antagonism, understanding the precise binding characteristics and potential off-target effects of investigational compounds is paramount for accurate experimental design and therapeutic development. This document presents a comparative assessment of ALX 40-4C against other well-characterized CXCR4 antagonists, supported by quantitative data and detailed experimental methodologies.
Comparative Analysis of CXCR4 Antagonist Specificity
The specificity of a CXCR4 antagonist is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. This is primarily evaluated through its binding affinity for CXCR4 and its activity at other receptors. ALX 40-4C is a small peptide inhibitor of the CXCR4 receptor[1][2]. It functions by competitively inhibiting the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), to CXCR4, thereby blocking its downstream signaling pathways[1][2].
Quantitative Data Summary
The following tables summarize the binding affinities of ALX 40-4C and a selection of other common CXCR4 antagonists. Lower Ki or IC50 values indicate a higher binding affinity.
Table 1: Binding Affinity of Various Antagonists to CXCR4
| Antagonist | Type | Ki or IC50 (nM) for CXCR4 | Off-Target Activity |
| This compound | Peptide | 1000 (Ki)[1] | APJ Receptor (IC50 = 2900 nM)[1][3] |
| AMD3100 (Plerixafor) | Small Molecule | 319.6 ± 37.3[4] | Highly specific for CXCR4[5][6] |
| T140 | Peptide | 0.65 - 100 nM (IC50)[7][8] | - |
| LY2510924 | Cyclic Peptide | 0.079 (IC50)[9] | Selective for CXCR4[9][10] |
| IT1t | Small Molecule | 2.1 (IC50)[11] | - |
Table 2: Functional Inhibition of CXCR4-mediated Signaling
| Antagonist | Assay Type | IC50 (nM) |
| This compound | Inhibition of SDF-1 induced Calcium Mobilization | ~20[12] |
| AMD3100 (Plerixafor) | Inhibition of SDF-1 induced Calcium Mobilization | 572 ± 190 |
| LY2510924 | Inhibition of SDF-1 induced Cell Migration | 0.26[9] |
| IT1t | Inhibition of CXCL12 induced Calcium Flux | 23.1[11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of CXCR4 antagonists.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of its binding affinity.
1. Cell and Membrane Preparation:
-
Use a cell line endogenously expressing CXCR4 (e.g., Jurkat, a human T lymphocyte cell line) or a cell line stably overexpressing the human CXCR4 receptor (e.g., CHO-CXCR4)[13].
-
For membrane preparations, homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a binding buffer[14].
2. Competitive Binding Reaction:
-
Incubate the cell membranes or whole cells with a fixed concentration of a radiolabeled CXCR4 ligand (e.g., ¹²⁵I-SDF-1) and varying concentrations of the unlabeled competitor (e.g., ALX 40-4C)[2][14].
-
The reaction is typically carried out in a 96-well plate and incubated to allow binding to reach equilibrium[14].
3. Separation and Detection:
-
Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter[14].
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand[14].
-
Measure the radioactivity retained on the filters using a scintillation counter[14].
4. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[2].
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by the activation of CXCR4 by its ligand, CXCL12.
1. Cell Preparation and Dye Loading:
-
Use CXCR4-expressing cells, such as Jurkat cells or peripheral blood lymphocytes (PBLs)[12].
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM) by incubating them in a loading buffer containing the dye[15][16].
2. Antagonist Incubation:
-
Wash the cells to remove excess dye and resuspend them in an assay buffer.
-
Pre-incubate the cells with varying concentrations of the CXCR4 antagonist (e.g., ALX 40-4C) or a vehicle control[16].
3. Stimulation and Measurement:
-
Establish a baseline fluorescence reading using a flow cytometer or a fluorescence plate reader[15][16].
-
Add a predetermined concentration of the CXCR4 agonist, CXCL12, to the cell suspension to stimulate calcium mobilization[12].
-
Continuously record the fluorescence intensity over time to measure the change in intracellular calcium concentration[15].
4. Data Analysis:
-
The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium.
-
Determine the IC50 value by plotting the percentage of inhibition of the calcium response against the logarithm of the antagonist concentration.
Flow Cytometry-Based Competition Assay
This assay provides a non-radioactive method to assess the binding of an unlabeled compound to CXCR4 by measuring the displacement of a fluorescently labeled ligand.
1. Cell Preparation:
2. Competitive Binding:
-
Incubate the cells with varying concentrations of the unlabeled competitor (e.g., ALX 40-4C)[17].
-
Add a fixed concentration of a fluorescently labeled CXCL12 (e.g., CXCL12-AF647) and incubate to allow for competitive binding[17][18].
3. Washing and Fixation:
-
Wash the cells to remove unbound ligands[18].
-
Optionally, fix the cells with paraformaldehyde to stabilize the cell-ligand interaction[18].
4. Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population[17][19].
-
The decrease in mean fluorescence intensity is proportional to the ability of the unlabeled compound to compete for binding to CXCR4.
5. Data Analysis:
-
Plot the percentage of specific binding (relative to controls with no competitor) against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Visualizations
CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 activates several intracellular signaling cascades that regulate cell survival, proliferation, and migration. ALX 40-4C acts as a competitive antagonist, blocking the initial ligand-receptor interaction.
Caption: CXCR4 signaling and its inhibition by ALX 40-4C.
Experimental Workflow for Specificity Assessment
The following diagram illustrates a logical workflow for comparing the specificity of CXCR4 antagonists.
Caption: Workflow for comparing CXCR4 antagonist specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. ALX 40-4C acetate | Apelin receptor | CXCR | TargetMol [targetmol.com]
- 4. portlandpress.com [portlandpress.com]
- 5. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a CXCR4 antagonist, a T140 analog, as an anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. bu.edu [bu.edu]
- 16. benchchem.com [benchchem.com]
- 17. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 18. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Side Effects Associated with ALX 40-4C Trifluoroacetate and Other CXCR4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the side effects associated with ALX 40-4C Trifluoroacetate and other inhibitors of the C-X-C chemokine receptor type 4 (CXCR4). The objective is to present available data on the safety profiles of these compounds to aid in research and development decisions. The information is compiled from publicly available clinical trial data and research publications.
Introduction to CXCR4 Inhibition
The CXCR4 receptor, with its ligand CXCL12 (SDF-1), plays a crucial role in various physiological processes, including hematopoiesis, immune responses, and organogenesis. Its involvement in pathological conditions such as HIV-1 entry into host cells and cancer metastasis has made it a significant target for therapeutic intervention. A number of CXCR4 inhibitors have been developed, each with a unique pharmacological profile. This guide focuses on the comparative side effects of this compound and other notable CXCR4 antagonists.
Comparative Side Effect Profile
The following table summarizes the reported side effects for this compound and other selected CXCR4 inhibitors. It is important to note that the level of detail available in the public domain varies significantly between these compounds.
| Inhibitor | Study Population | Dosage and Administration | Reported Side Effects | Quantitative Data |
| This compound | Asymptomatic HIV-infected patients (n=40) | Not specified in readily available abstracts | Generally well-tolerated.[1][2] No trends or changes in vital signs, clinical chemistry, electrocardiogram, hematology, or urinalysis were reported.[2] | Reported to be well-tolerated by 39 out of 40 patients.[1][2] Specific adverse event data and frequencies are not detailed in the available literature. |
| Plerixafor (AMD3100) | Patients with non-Hodgkin's lymphoma and multiple myeloma; WHIM syndrome | Varies by indication (e.g., 240 µg/kg for stem cell mobilization) | Common: Diarrhea, nausea, vomiting, fatigue, injection site reactions (pain, erythema, pruritus), headache, dizziness.[3][4] Less Common/Serious: Allergic reactions, splenic enlargement and rupture.[5] | In a Phase III trial in non-Hodgkin's lymphoma, the most common plerixafor-associated adverse events were gastrointestinal disorders and injection site reactions.[4] In a long-term, low-dose study for WHIM syndrome, no drug-associated side effects were observed.[6][7][8] |
| Motixafortide (BL-8040) | Patients with multiple myeloma; metastatic pancreatic cancer | 1.25 mg/kg subcutaneous injection (for stem cell mobilization) | Common: Local injection site reactions (pain, erythema, pruritus), systemic reactions (pruritus, flushing, urticaria).[9] Grade 3-4 (in combination therapy for pancreatic cancer): Urticaria (18%), allergic reaction, bone pain, hypertension, pain, rash (all 9%).[10] | In a Phase III trial for multiple myeloma, any grade injection site reactions occurred in 70.0% of patients (Grade 3/4: 11.3%).[9] Pruritus was reported in 33.8%, flushing in 32.5%, and urticaria in 12.5% of patients.[9] |
| BKT140 | Patients with multiple myeloma | Escalating subcutaneous doses (0.006 to 0.9 mg/kg) | Well-tolerated at all tested concentrations.[11][12] The most frequent adverse events were "general disorders and administration site conditions" (concentrated in 'weakness') and gastrointestinal disorders (concentrated in "nausea"), which were considered anticipated side effects of the accompanying chemotherapy.[11] | No grade 3 or 4 toxicity was reported.[11][13] Very few adverse events were considered "severe" (8.3%).[11] |
| T-22 | Not available in clinical studies | Not applicable | No clinical trial data on side effects was identified in the conducted research. Preclinical studies suggest a lack of cytotoxicity to mammalian cells. | Not applicable |
Experimental Protocols
The assessment of side effects and overall safety of CXCR4 inhibitors involves rigorous clinical trial protocols. Below are generalized methodologies for key experiments cited in the evaluation of these compounds.
Phase I/II Clinical Trial for Safety and Tolerability (Example: ALX 40-4C)
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of the inhibitor in human subjects.
-
Methodology:
-
Patient Recruitment: A cohort of volunteers (e.g., asymptomatic HIV-infected patients for ALX 40-4C) is enrolled.
-
Dose Escalation: The study typically begins with a low dose of the inhibitor, which is gradually increased in subsequent cohorts to determine the maximum tolerated dose.
-
Administration: The drug is administered via a specified route (e.g., intravenous infusion or subcutaneous injection).
-
Monitoring: Patients are closely monitored for any adverse events (AEs). This includes regular monitoring of vital signs, electrocardiograms (ECGs), and laboratory parameters (hematology, clinical chemistry, and urinalysis).
-
Data Collection: All AEs are recorded and graded for severity (e.g., using the Common Terminology Criteria for Adverse Events - CTCAE). The frequency and nature of AEs are analyzed to determine the safety profile of the drug.
-
Phase III Randomized Controlled Trial for Efficacy and Safety (Example: Plerixafor, Motixafortide)
-
Objective: To compare the efficacy and safety of the new inhibitor against a placebo or standard-of-care treatment in a larger patient population.
-
Methodology:
-
Patient Population: A large, well-defined patient group (e.g., patients with non-Hodgkin's lymphoma) is recruited.
-
Randomization: Patients are randomly assigned to receive either the investigational drug or a placebo/standard treatment. This is often done in a double-blind manner, where neither the patients nor the investigators know who is receiving which treatment.
-
Treatment Protocol: Both groups receive treatment for a specified duration.
-
Efficacy Endpoints: Primary and secondary endpoints related to the drug's effectiveness are measured (e.g., the number of hematopoietic stem cells mobilized).
-
Safety Assessment: Comprehensive safety data is collected throughout the trial, including all AEs, serious adverse events (SAEs), and laboratory abnormalities. The incidence of AEs is compared between the treatment and control groups to identify drug-related side effects.
-
Visualizing Key Pathways and Processes
To better understand the context of CXCR4 inhibition and the experimental evaluation of these inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Simplified diagram of the CXCR4 signaling pathway and the point of intervention for inhibitors like ALX 40-4C.
Caption: A generalized workflow illustrating the key stages of a clinical trial designed to assess the safety of a new drug.
References
- 1. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase III prospective randomized double-blind placebo-controlled trial of plerixafor plus granulocyte colony-stimulating factor compared with placebo plus granulocyte colony-stimulating factor for autologous stem-cell mobilization and transplantation for patients with non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Do CXCR4 Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]
- 6. ashpublications.org [ashpublications.org]
- 7. A phase 1 clinical trial of long-term, low-dose treatment of WHIM syndrome with the CXCR4 antagonist plerixafor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Research Portal [scholarship.miami.edu]
- 10. targetedonc.com [targetedonc.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ashpublications.org [ashpublications.org]
- 13. The high-affinity CXCR4 antagonist BKT140 is safe and induces a robust mobilization of human CD34+ cells in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Therapeutic Window of ALX 40-4C Trifluoroacetate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the therapeutic window of a compound is paramount for its clinical translation. This guide provides a comparative analysis of the in vivo therapeutic window of ALX 40-4C Trifluoroacetate, a CXCR4 antagonist, against other notable alternatives such as Plerixafor (AMD3100) and BKT140. This objective comparison is supported by available experimental data to inform preclinical and clinical research decisions.
Executive Summary
ALX 40-4C is a peptide-based antagonist of the CXCR4 receptor, a key mediator in various physiological and pathological processes, including HIV entry, cancer metastasis, and inflammation. The therapeutic utility of ALX 40-4C and other CXCR4 antagonists is critically dependent on their therapeutic window—the dosage range that maximizes efficacy while minimizing toxicity. This guide synthesizes available in vivo data to provide a comparative overview of the therapeutic windows of ALX 40-4C and its alternatives. While specific preclinical maximum tolerated dose (MTD) and minimum effective dose (MED) data for ALX 40-4C are not extensively published, early clinical trial data in humans for HIV treatment indicate good tolerability. In contrast, more comprehensive preclinical and clinical data are available for Plerixafor and BKT140, providing a basis for comparison.
Data Presentation: In Vivo Efficacy and Toxicity
The following tables summarize the available quantitative data for this compound and its key competitors.
Table 1: Comparison of In Vivo Therapeutic Window Data for CXCR4 Antagonists
| Compound | Indication | Animal Model | Minimum Effective Dose (MED) | Maximum Tolerated Dose (MTD) / Safety Profile | Therapeutic Window | Reference(s) |
| This compound | HIV | Human | Effective plasma concentrations maintained over a 1-month period. | Well-tolerated in 39 out of 40 asymptomatic HIV-infected patients.[1] | Not explicitly defined in preclinical studies. Human data suggests a favorable safety profile at effective concentrations. | [1] |
| Plerixafor (AMD3100) | Hematopoietic Stem Cell Mobilization, Cancer | Mouse | 5-10 mg/kg (for leukocyte mobilization) | Not explicitly defined in all studies, but doses up to 10 mg/kg are used. | Wide, based on extensive clinical use for stem cell mobilization. | |
| BKT140 | Non-Small Cell Lung Cancer, Multiple Myeloma | Mouse, Human | 400 µ g/mouse/day (in NSCLC xenograft)[2] | Well-tolerated in humans at doses up to 0.9 mg/kg in a dose-escalation study.[3] No grade 3 or 4 toxicity was observed.[3] | Appears to be wide based on human clinical data. | [2][3] |
| CTCE-9908 | Inflammatory Breast Cancer | Mouse | 25 mg/kg (inhibited organ-specific metastasis)[4] | Not explicitly defined. | Not determined. | [4] |
Table 2: In Vivo Efficacy of CXCR4 Antagonists in Xenograft Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| BKT140 | Non-Small Cell Lung Cancer (H460 xenograft) | Nude mice | 400 µ g/mouse/day , subcutaneous | Significantly delayed tumor development.[2] | [2] |
| Plerixafor (AMD3100) | Prostate Cancer (PC-3 xenograft) | Nude mice | Not specified | Significantly inhibited tumor growth.[5] | [5] |
| Anti-CXCR4 Antibody | Non-Hodgkin's Lymphoma (Namalwa xenograft) | NOD/SCID mice | 100 µ g/mouse , i.p., on days 3, 10, and 17 | Abrogated tumor growth in the majority of mice. | |
| CTCE-9908 | Inflammatory Breast Cancer (SUM149-Luc xenograft) | Nude mice | 25 mg/kg, s.c., 5 days/week | Did not significantly inhibit primary tumor growth but inhibited organ-specific metastasis.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments cited in this guide.
Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Mice
This protocol provides a general framework for establishing the MTD of a novel compound.[6][7][8][9][10]
-
Animal Model: Use a standard mouse strain (e.g., BALB/c or C57BL/6), with 3-5 mice per group.[6]
-
Dose Escalation: Administer the test compound at increasing doses to different groups of mice. A common starting point is a dose range of 5, 10, 20, 40, and 80 mg/kg.[6] The route of administration should be relevant to the intended therapeutic use.
-
Observation: Monitor the animals for a defined period (typically 7-14 days) for signs of toxicity, including:
-
Changes in body weight (a loss of more than 20% is often considered a sign of significant toxicity).[6]
-
Clinical observations (e.g., changes in behavior, posture, activity).
-
Mortality.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.[7]
Protocol 2: In Vivo Xenograft Tumor Model for Efficacy Assessment
This protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of a CXCR4 antagonist.[4][11]
-
Cell Line and Animal Model:
-
Select a human cancer cell line that expresses CXCR4.
-
Use immunodeficient mice (e.g., nude or NOD/SCID mice) to prevent rejection of the human tumor cells.[11]
-
-
Tumor Implantation:
-
Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of each mouse.[4]
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the CXCR4 antagonist at a predetermined dose and schedule. The control group should receive a vehicle control.
-
-
Tumor Measurement:
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size or at a specific time point.
-
Primary endpoints are typically tumor growth inhibition and survival. At the end of the study, tumors can be excised and weighed.
-
Mandatory Visualization
Signaling Pathway
The CXCL12/CXCR4 signaling axis activates multiple downstream pathways that are crucial for cell survival, proliferation, and migration. Antagonists like ALX 40-4C block the initial ligand-receptor interaction, thereby inhibiting these downstream effects.
Caption: CXCL12/CXCR4 signaling and its inhibition by ALX 40-4C.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo therapeutic window of a CXCR4 antagonist.
Caption: Workflow for in vivo therapeutic window validation.
Conclusion
This guide provides a comparative overview of the in vivo therapeutic window of this compound and its alternatives. While direct preclinical MTD and MED data for ALX 40-4C are limited, its favorable safety profile in early human trials is encouraging. For a more definitive assessment, further head-to-head preclinical studies comparing the efficacy and toxicity of ALX 40-4C with other CXCR4 antagonists like Plerixafor and BKT140 are warranted. The provided experimental protocols and diagrams serve as a resource for researchers designing and interpreting such studies. A thorough understanding of the therapeutic window is essential for the successful clinical development of ALX 40-4C and other promising CXCR4-targeted therapies.
References
- 1. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The high-affinity CXCR4 antagonist BKT140 is safe and induces a robust mobilization of human CD34+ cells in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a CXCR4 antagonist in a xenograft mouse model of inflammatory breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of tumor growth and histopathological changes following treatment with a chemokine receptor CXCR4 antagonist in a prostate cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of ALX 40-4C Trifluoroacetate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. ALX 40-4C Trifluoroacetate, a chemical used in research, requires careful management throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Due to the trifluoroacetate component, this compound should be treated as a corrosive and potentially hazardous substance.
| Personal Protective Equipment (PPE) and Handling Guidelines |
| Eye Protection |
| Hand Protection |
| Skin Protection |
| Respiratory Protection |
| General Handling |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste containers.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated and compatible hazardous waste container.
-
The container must be made of a material resistant to corrosive chemicals, such as high-density polyethylene (HDPE).
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
-
Waste Segregation:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety protocols and guidelines.
References
Essential Safety and Operational Guide for Handling ALX 40-4C Trifluoroacetate
Immediate Safety and Hazard Information
ALX 40-4C Trifluoroacetate is a peptide inhibitor supplied as a solid powder for research use only. While the specific toxicology of ALX 40-4C is unknown, the trifluoroacetate (TFA) salt form warrants caution. Trifluoroacetic acid is a corrosive chemical that can cause severe skin and eye irritation or burns upon contact[1]. As a powdered substance, there is a risk of aerosolization and inhalation, which necessitates stringent handling controls.
Key Hazards:
-
Eye and Skin Irritation: Potential for severe irritation or burns from the trifluoroacetate component.
-
Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.
-
Unknown Potency: As a research compound, the full toxicological profile is likely unknown. It should be handled as a potent compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure. The required level of PPE depends on the scale of the operation and the potential for exposure.
| Activity | Recommended Personal Protective Equipment (PPE) | Rationale |
| Receiving and Storage | - Standard lab coat- Safety glasses- Nitrile gloves | To protect against accidental contact with any residual material on the exterior of the container. |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Disposable sleeves | High risk of aerosolization and inhalation of fine powders. Full respiratory protection and double gloving provide maximum protection against inhalation and skin contact. A designated and contained workspace is critical. |
| Solution Preparation | - Chemical fume hood- Lab coat- Chemical splash goggles- Nitrile gloves | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection. |
| General Laboratory Use | - Lab coat- Safety glasses with side shields- Nitrile gloves | Standard laboratory practice to prevent accidental skin and eye exposure during routine procedures. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (if available) match the order.
-
Store the compound in its original, tightly sealed container in a designated, well-ventilated, and secure location at the recommended temperature of -20°C.
3.2. Weighing and Solution Preparation:
-
Preparation of Work Area:
-
Perform all powder handling in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.
-
Cover the work surface with absorbent, disposable bench paper.
-
Ensure a chemical spill kit is readily accessible.
-
-
Weighing the Powder:
-
Don the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing boats.
-
To minimize aerosol generation, avoid pouring the powder from a height.
-
Close the primary container immediately after dispensing.
-
-
Preparing Solutions:
-
Add the solvent to the weighed powder slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
-
3.3. Experimental Use:
-
Always handle solutions of this compound within a chemical fume hood.
-
Use positive displacement pipettes for accurate and safe liquid handling.
-
Avoid skin contact with solutions. If contact occurs, wash the affected area immediately with copious amounts of water.
Disposal Plan
4.1. Waste Segregation:
-
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats, sleeves), weighing boats, and bench paper should be collected in a dedicated, clearly labeled hazardous waste bag.
-
-
Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Contaminated needles, syringes, and pipette tips should be disposed of in a designated sharps container.
-
4.2. Decontamination and Cleaning:
-
Wipe down all surfaces and equipment that came into contact with this compound with an appropriate solvent (e.g., 70% ethanol) and then a cleaning agent.
-
Dispose of all cleaning materials as solid hazardous waste.
4.3. Final Disposal:
-
All generated waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Protocols Cited
While no specific experimental protocols for the handling of this compound were found, a study by Doranz et al. (2001) describes its use in humans as a CXCR4 inhibitor. The handling of the compound in a research setting would have followed stringent protocols for investigational new drugs, which include many of the general safe handling practices for potent compounds outlined above.
Logical Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
